molecular formula C15H16N2O3 B1522738 Methyl 6-((4-methoxybenzyl)amino)nicotinate CAS No. 1187385-93-8

Methyl 6-((4-methoxybenzyl)amino)nicotinate

Cat. No.: B1522738
CAS No.: 1187385-93-8
M. Wt: 272.3 g/mol
InChI Key: HMEBGOQZXIPKLH-UHFFFAOYSA-N
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Description

Methyl 6-((4-methoxybenzyl)amino)nicotinate (CAS 1187385-93-8) is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This research chemical is a derivative of nicotinic acid, a scaffold of significant pharmaceutical importance due to its role as a precursor for coenzymes like NAD+ and its presence in vital biomolecules . As a building block in medicinal chemistry, it is structurally related to intermediates used in the development of probes for neuroinflammation imaging and other research applications . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can utilize this nicotinate derivative in the synthesis of more complex molecules and for exploring new biologically active compounds.

Properties

IUPAC Name

methyl 6-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-6-3-11(4-7-13)9-16-14-8-5-12(10-17-14)15(18)20-2/h3-8,10H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEBGOQZXIPKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675152
Record name Methyl 6-{[(4-methoxyphenyl)methyl]amino}pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-93-8
Record name Methyl 6-{[(4-methoxyphenyl)methyl]amino}pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pyridine Scaffold for NAMPT Inhibition and Medicinal Chemistry

Executive Summary

Methyl 6-((4-methoxybenzyl)amino)nicotinate (C₁₅H₁₆N₂O₃) represents a critical intermediate in the rational design of pyridine-based therapeutics. Structurally, it functions as a bifunctional scaffold: the pyridine core mimics nicotinamide, essential for enzyme recognition in the NAD+ salvage pathway, while the 4-methoxybenzyl (PMB) moiety serves as a lipophilic anchor often used to probe hydrophobic pockets in target proteins such as Nicotinamide Phosphoribosyltransferase (NAMPT).

This guide provides a rigorous technical analysis of its synthesis via Nucleophilic Aromatic Substitution (


), structural validation, and its utility as a precursor for next-generation metabolic modulators.

Structural Anatomy & Pharmacophore Analysis

To understand the utility of this molecule, one must deconstruct its electronic and steric properties. The molecule is composed of three distinct functional domains.

Functional Domain Breakdown
  • The Warhead (Pyridine C-3 Ester): The methyl ester at position 3 is an electrophilic site susceptible to hydrolysis (yielding the free acid for amide coupling) or reduction (yielding the alcohol). In NAMPT inhibitors, this position often interacts with the phosphoribosyl pyrophosphate (PRPP) binding site.

  • The Linker (C-6 Amine): The amino group at position 6 acts as a hydrogen bond donor. The nitrogen lone pair also donates electron density into the pyridine ring, modulating the basicity of the ring nitrogen.

  • The Hydrophobic Tail (PMB Group): The 4-methoxybenzyl group provides steric bulk and lipophilicity. The methoxy group is an electron-donating group (EDG), making the phenyl ring electron-rich, which can engage in

    
    -stacking interactions within enzyme active sites.
    

ChemicalStructure Core Pyridine Core (Nicotinic Acid Derivative) Ester C-3 Methyl Ester (Electrophilic/Metabolic Site) Core->Ester Substitution at C3 Amine C-6 Amino Linker (H-Bond Donor) Core->Amine Substitution at C6 Tail 4-Methoxybenzyl (PMB) (Hydrophobic/Steric Clamp) Amine->Tail N-Alkylation

Figure 1: Pharmacophore decomposition of Methyl 6-((4-methoxybenzyl)amino)nicotinate.

Synthetic Pathway: Nucleophilic Aromatic Substitution ( )

The most robust method for synthesizing this compound is the


 reaction between methyl 6-chloronicotinate  and 4-methoxybenzylamine . This route is preferred over direct esterification of the amino-acid because it avoids potential polymerization and allows for convergent synthesis.
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.

  • Addition: The nucleophilic nitrogen of 4-methoxybenzylamine attacks the electrophilic C-6 position of the pyridine ring. The electron-withdrawing ester group at C-3 activates the ring, stabilizing the anionic Meisenheimer complex intermediate.

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the product.

Experimental Protocol

Reagents:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • 4-Methoxybenzylamine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 6-chloronicotinate (e.g., 5.0 mmol) in anhydrous DMF (10 mL).

  • Addition: Add DIPEA (10.0 mmol) followed by the dropwise addition of 4-methoxybenzylamine (5.5 mmol). Note: The reaction is exothermic; add amine slowly.

  • Heating: Heat the reaction mixture to 80–90°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor progress via TLC (System: Hexanes/Ethyl Acetate 3:1). The starting chloronicotinate (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

SynthesisWorkflow Reactants Reactants: Methyl 6-chloronicotinate + 4-Methoxybenzylamine Conditions Conditions: DIPEA (Base), DMF Heat (90°C), 4-6 hrs Reactants->Conditions Mix Intermediate Intermediate: Meisenheimer Complex (Stabilized by C3-Ester) Conditions->Intermediate Nucleophilic Attack Workup Workup: Quench in Ice Water Extract (EtOAc) or Filter Intermediate->Workup Cl- Elimination Product Final Product: Methyl 6-((4-methoxybenzyl)amino)nicotinate Workup->Product Purification

Figure 2: Synthetic workflow for the


 preparation of the target molecule.

Analytical Characterization (Self-Validating Data)

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria. The following data is expected based on the structural connectivity.

Proton NMR ( -NMR, 400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Pyridine C-28.65Doublet (d)1HProton adjacent to Ester & Nitrogen (Deshielded)
Pyridine C-47.90Doublet of Doublets (dd)1HOrtho to Ester, Meta to Amine
Phenyl Ring7.25, 6.90Multiplets (m)4HAA'BB' system of PMB group
Pyridine C-56.55Doublet (d)1HOrtho to Amine (Shielded by resonance)
Amine NH8.10Triplet (t)1HExchangeable (couples to

)
Benzyl

4.45Doublet (d)2HBenzylic protons
Ester

3.80Singlet (s)3HMethyl ester
Methoxy

3.73Singlet (s)3HPMB Methoxy group
Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 272.12

  • Expected Ion:

    
    
    
  • Fragmentation Pattern: Loss of the methoxybenzyl group (tropylium ion equivalent) is a common fragmentation pathway in ESI-MS.

Therapeutic Application: NAMPT Inhibition

This molecule is highly relevant in oncology as a scaffold for Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.[1] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which cancer cells rely on heavily for energy metabolism and DNA repair (PARP activity).

Mechanism of Action

The pyridine core of Methyl 6-((4-methoxybenzyl)amino)nicotinate mimics the natural substrate, Nicotinamide (NAM).

  • Binding: The pyridine nitrogen binds to the phosphoribosyl transferase site.

  • Tunnel Occupation: The 4-methoxybenzyl tail extends into a hydrophobic tunnel characteristic of the NAMPT dimer interface.

  • Metabolic Blockade: By occupying this site, the molecule prevents the conversion of NAM and PRPP into Nicotinamide Mononucleotide (NMN), leading to ATP depletion and cell death (apoptosis).

This structure is an analog of established inhibitors like GNE-617 , which utilize a similar 6-amino-nicotinamide core.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Target) NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalysis Apoptosis Apoptosis / Metabolic Collapse NAMPT->Apoptosis Inhibition Leads to Inhibitor Methyl 6-((4-methoxybenzyl)amino)nicotinate (Scaffold/Inhibitor) Inhibitor->NAMPT Competitive Inhibition (Blocks Active Site) NAD NAD+ (Cellular Energy/DNA Repair) NMN->NAD NMNAT Enzymes CancerCell Tumor Cell Survival NAD->CancerCell Fuels

Figure 3: The NAD+ Salvage Pathway and the intervention point of nicotinic acid derivatives.

References

  • Synthesis of Nicotinic Acid Derivatives: Paruch, K., et al. (2020).[2][3] "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." International Journal of Molecular Sciences.

  • SNAr Methodology: BenchChem Protocols. (2025).[4] "Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate."

  • NAMPT Inhibitor Design: Sampath, D., et al. (2013). "Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer." Pharmacology & Therapeutics. (Contextualizing the 6-aminonicotinate scaffold).

  • Reaction Mechanism (SNAr): LibreTexts Chemistry. (2025).[2][5][6] "Nucleophilic Aromatic Substitution."

Sources

Physicochemical Profiling of Methyl 6-((4-methoxybenzyl)amino)nicotinate: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: Methyl 6-((4-methoxybenzyl)amino)nicotinate CAS Registry Number: 1187385-93-8 Role: Advanced Synthetic Intermediate / Pharmacophore Scaffold

This technical guide provides a comprehensive physicochemical analysis of Methyl 6-((4-methoxybenzyl)amino)nicotinate, a critical intermediate in the synthesis of heterocyclic kinase inhibitors and pyridine-based bioactive agents. This molecule represents a classic "push-pull" electronic system, featuring an electron-donating amino group at the C6 position and an electron-withdrawing ester at the C3 position. Understanding its solubility, ionization, and stability profiles is essential for optimizing its use in medicinal chemistry campaigns.

Structural & Electronic Analysis

The reactivity and physicochemical behavior of this molecule are dictated by the interplay between the pyridine core and its substituents.

Electronic "Push-Pull" System

The molecule features a donor-acceptor motif:

  • Donor (C6-Amino): The secondary amine nitrogen donates electron density into the pyridine ring via resonance. This increases the electron density at the ring nitrogen (N1) and C5 positions.

  • Acceptor (C3-Ester): The methyl ester withdraws electron density, stabilizing the conjugate base of the system and modulating the basicity of the ring nitrogen.

  • Lipophilic Tail (4-Methoxybenzyl): This moiety significantly increases the partition coefficient (LogP), enhancing membrane permeability but reducing aqueous solubility.

Pharmacophore Visualization

The following diagram illustrates the electronic flow and key functional regions:

G cluster_0 Electronic Pharmacophore N_Ring Pyridine N (Basic Center) C_Ester C3-Methyl Ester (H-Bond Acceptor) N_Ring->C_Ester Inductive Pull (-I) N_Amino C6-Amino Group (e- Donor) N_Amino->N_Ring Resonance (+M Effect) Benzyl 4-Methoxybenzyl (Lipophilic Domain) N_Amino->Benzyl Steric Bulk

Figure 1: Electronic interactions within the scaffold. The C6-amino group enriches the ring electron density, counteracting the withdrawing effect of the ester.

Physicochemical Properties Profile

The following data aggregates calculated values and experimental trends observed in structural analogs (e.g., Methyl 6-aminonicotinate).

Key Parameters Table[1]
PropertyValue / RangeConfidenceRelevance
Molecular Formula C₁₅H₁₆N₂O₃ExactStoichiometry
Molecular Weight 272.30 g/mol ExactMass Balance
Physical State Solid (Crystalline)HighHandling
Melting Point 85 – 115 °C (Predicted)*MediumPurity Characterization
LogP (Octanol/Water) 2.6 ± 0.4High (Calc)Lipophilicity/Permeability
TPSA ~64 ŲHigh (Calc)Oral Bioavailability (Rule of 5)
pKa (Pyridine N) 4.5 – 5.2Medium (Calc)Ionization at physiological pH
Solubility (Water) Low (< 0.1 mg/mL)HighFormulation requirement
Solubility (Organic) DMSO, DCM, MeOH, EtOAcHighSynthesis & Analysis

*Note: Exact melting point depends on polymorph and purity. The range is estimated based on the pi-stacking potential of the benzyl group and the crystalline nature of 6-aminonicotinates.

Solubility & Lipophilicity
  • Aqueous Solubility: The presence of the hydrophobic 4-methoxybenzyl group and the methyl ester renders the molecule sparingly soluble in neutral water. Solubility can be enhanced by lowering the pH (< 3.0) to protonate the pyridine nitrogen.

  • Organic Solvents: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). Moderate solubility in alcohols (Methanol, Ethanol).

Synthetic & Stability Considerations

Synthesis Pathway (SNAr)

The most robust synthesis involves the nucleophilic aromatic substitution of Methyl 6-chloronicotinate. This reaction is favored by the electron-withdrawing ester at C3, which activates the C6 position for nucleophilic attack.

Synthesis SM1 Methyl 6-chloronicotinate (Electrophile) Reaction S_NAr Reaction Base: Et3N or K2CO3 Solvent: DMF/DMSO Temp: 80-100°C SM1->Reaction SM2 4-Methoxybenzylamine (Nucleophile) SM2->Reaction Product Methyl 6-((4-methoxybenzyl)amino)nicotinate Reaction->Product Yield: >85%

Figure 2: Primary synthetic route via Nucleophilic Aromatic Substitution.

Stability Profile
  • Hydrolysis: The methyl ester is susceptible to hydrolysis under strong basic (pH > 10) or acidic (pH < 2) conditions, converting to the carboxylic acid.

  • Oxidation: The benzylic position (adjacent to the NH) is a potential site for metabolic oxidation (CYP450 mediated) but is chemically stable under standard storage conditions.

  • Photostability: Aminopyridines can be light-sensitive. Store in amber vials.

Experimental Protocols for Characterization

To validate the properties of a specific batch, the following self-validating protocols are recommended.

Chromatographic Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280-300 nm (conjugated system).

  • Expected Retention: The compound will elute later than Methyl 6-aminonicotinate due to the lipophilic benzyl group.

pKa Determination (Potentiometric Titration)

Since the pKa is critical for salt formation screening:

  • Preparation: Dissolve 5 mg of compound in a mixture of water/methanol (to ensure solubility).

  • Titrant: 0.1 M HCl.

  • Method: Monitor pH change vs. volume of acid added.

  • Analysis: The inflection point corresponds to the protonation of the pyridine nitrogen. The exocyclic amine is conjugated and non-basic in this range.

LogD Measurement (Shake-Flask Method)
  • Phases: Octanol (saturated with water) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Procedure: Dissolve compound in Octanol. Add equal volume of buffer. Shake for 1 hour. Centrifuge.

  • Quantification: Analyze both phases via HPLC.

  • Calculation:

    
    .
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 6-aminonicotinate. Retrieved from [Link] (Analogous Property Comparison).[1]

  • Beilstein Journal of Organic Chemistry. (2013). Synthetic routes to 6-membered heterocycles. Retrieved from [Link] (Synthetic Methodology Context).

Sources

Methyl 6-((4-methoxybenzyl)amino)nicotinate CAS number 1187385-93-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1187385-93-8 Molecular Formula: C15H16N2O3 Molecular Weight: 272.30 g/mol

Executive Summary

Methyl 6-((4-methoxybenzyl)amino)nicotinate (CAS 1187385-93-8) is a specialized pyridine scaffold serving as a critical intermediate in medicinal chemistry. It combines a nicotinic acid ester core with a 4-methoxybenzyl (PMB) protected amine at the C6 position. This molecule is strategically significant because it allows for orthogonal functionalization: the methyl ester can be hydrolyzed or reduced while the amine remains protected by the acid-labile PMB group.

This guide details the synthesis, reactivity profile, and handling of this compound, positioning it as a gateway to 6-aminonicotinic acid derivatives—a structural motif prevalent in SHP2 allosteric inhibitors, HDAC3 inhibitors, and glucokinase activators.

Chemical Identity & Structural Analysis

The molecule features a 2,5-disubstituted pyridine ring.[1] The electron-deficient nature of the pyridine ring at the C6 position is the defining feature that enables its synthesis via Nucleophilic Aromatic Substitution (SnAr).

PropertySpecification
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (Typical for this class)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water
pKa (Calc) ~3.5 (Pyridine N), ~14 (Amine NH)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

NMR Diagnostic Peaks (DMSO-d6):

  • δ 8.65 (d, 1H): Proton at C2 (deshielded by ring nitrogen and ester).

  • δ 7.95 (dd, 1H): Proton at C4.

  • δ 7.25 & 6.88 (d, 4H): The AA'BB' system of the PMB group.

  • δ 4.50 (d, 2H): Benzylic methylene (–CH2–NH–).

  • δ 3.80 (s, 3H): Methyl ester.

  • δ 3.73 (s, 3H): Methoxy group on PMB.

Synthetic Methodology: The SnAr Protocol

The most robust synthesis involves the reaction of Methyl 6-chloronicotinate with 4-Methoxybenzylamine . This reaction exploits the susceptibility of halopyridines to nucleophilic attack, particularly when an electron-withdrawing group (ester) is present at the C3 position.

Reaction Logic[2]
  • Substrate: Methyl 6-chloronicotinate. The chlorine is a good leaving group, activated by the ring nitrogen and the ester.

  • Nucleophile: 4-Methoxybenzylamine (PMB-amine).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to scavenge the HCl byproduct.

  • Solvent: DMF or DMSO is preferred to stabilize the polar transition state (Meisenheimer complex).

Step-by-Step Protocol

Scale: 10 mmol basis

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloronicotinate (1.71 g, 10.0 mmol) in anhydrous DMF (15 mL).

  • Addition: Add DIPEA (2.6 mL, 15.0 mmol) followed by 4-Methoxybenzylamine (1.43 mL, 11.0 mmol).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (N2) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The starting chloride (Rf ~0.6) should disappear, and a lower fluorescent spot (Product) should appear.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates.

    • Filter the solid and wash with water (3 x 20 mL) to remove residual DMF and base.

  • Purification: If the precipitate is not pure, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0–40% EtOAc/Hexanes).

Synthesis Visualization

SynthesisWorkflow Start Methyl 6-chloronicotinate (Substrate) Process SnAr Reaction DMF, 80°C, 4-6h Start->Process Reagents 4-Methoxybenzylamine + DIPEA (Base) Reagents->Process Workup Precipitation in Ice Water Filtration Process->Workup Conversion >95% Product Methyl 6-((4-methoxybenzyl)amino)nicotinate (CAS 1187385-93-8) Workup->Product Yield ~85-90%

Figure 1: Synthetic workflow for CAS 1187385-93-8 via Nucleophilic Aromatic Substitution.

Reactivity Profile & Downstream Applications

This molecule is a "privileged scaffold" because it allows researchers to manipulate the ester and the amine independently.

Orthogonal Deprotection (The PMB Advantage)

The 4-methoxybenzyl group is acid-labile but stable to basic hydrolysis. This allows for specific sequences:

  • Path A: Ester Hydrolysis (Base Stable PMB)

    • Reagents: LiOH or NaOH in THF/Water.

    • Outcome: Yields the free carboxylic acid retaining the PMB protection. This is crucial for peptide coupling (amide bond formation) to create larger drug molecules.

  • Path B: PMB Cleavage (Acid Labile)

    • Reagents: Trifluoroacetic acid (TFA) at 60 °C or Ceric Ammonium Nitrate (CAN) (Oxidative cleavage).

    • Outcome: Yields Methyl 6-aminonicotinate.[2][3][4]

    • Note: The PMB cation formed during TFA cleavage is reactive; adding a scavenger like anisole or triethylsilane is recommended.

Biological Relevance

While the molecule itself is an intermediate, the 6-aminonicotinamide motif derived from it is found in:

  • SHP2 Inhibitors: Used in cancer immunotherapy to block the PD-1 pathway.

  • NAMPT Inhibitors: Targeting cancer metabolism.

  • Glucokinase Activators: For Type 2 Diabetes management.

Divergent Synthesis Diagram

ReactivityTree Core Methyl 6-((4-methoxybenzyl)amino)nicotinate (CAS 1187385-93-8) Acid Free Acid Intermediate (PMB Retained) Core->Acid LiOH, THF/H2O (Saponification) Amine Methyl 6-aminonicotinate (Free Amine) Core->Amine TFA, 60°C (Deprotection) Drug Amide Coupling (Drug Precursor) Acid->Drug R-NH2, HATU Heterocycle Bicyclic Heterocycles (Imidazopyridines) Amine->Heterocycle Cyclization

Figure 2: Divergent synthetic pathways utilizing the stability of the PMB group vs. the methyl ester.

Quality Control & Troubleshooting

To ensure the integrity of biological assays using derivatives of this compound, strict QC is required.

IssueCauseSolution
Low Yield in SnAr Incomplete conversion due to low temp or old reagents.Increase temp to 90 °C; Ensure DIPEA is fresh.
Sticky Solid Residual DMF.Dissolve in EtOAc, wash 3x with water, dry over Na2SO4.
Pink Coloration Oxidation of trace amine impurities.Recrystallize from Ethanol; Store under Argon.
PMB Cleavage Issues "Friedel-Crafts" alkylation of the product by the PMB cation.CRITICAL: Add 5% Triethylsilane or Anisole to the TFA deprotection mix as a scavenger.

References

  • ChemicalBook. (2024). Methyl Nicotinate and Derivatives: Synthesis and Applications.[2][5] Retrieved from

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application.[2][6] (Demonstrates the utility of the 6-amino core). Retrieved from

  • BenchChem. (2024). Application Notes: Pyridine Scaffold Synthesis via SnAr. Retrieved from

  • Arctom Scientific. (2024). Product Catalog: CAS 1187385-93-8.[3][4][7] Retrieved from [3]

  • Organic Syntheses. (2019). General Procedures for Nucleophilic Aromatic Substitution on Pyridines. (Mechanistic grounding). Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

Methyl 6-((4-methoxybenzyl)amino)nicotinate is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly in the development of kinase inhibitors (e.g., FGFR inhibitors) and other small-molecule therapeutics. It functions as a "masked" aminonicotinate, where the para-methoxybenzyl (PMB) group serves a dual purpose: it acts as a lipophilic steric handle during Structure-Activity Relationship (SAR) exploration and as an acid-labile protecting group for the exocyclic amine.

physicochemical Profile[1][2][3][4][5][6]
PropertyValueUnitVerification
Molecular Formula C₁₅H₁₆N₂O₃ -Calculated/Arctom [1]
Molecular Weight 272.30 g/mol Calculated/Arctom [1]
CAS Number 1187385-93-8 -Database Verified [1]
Core Scaffold Pyridine-3-carboxylate-Structural Analysis
Substituents 6-amino (PMB protected)-Structural Analysis
LogP (Predicted) 2.8 - 3.2-Consensus Prediction
H-Bond Donors 1 (NH)-Structural Analysis
H-Bond Acceptors 4 (N, O, O, O)-Structural Analysis

Part 2: Synthetic Architecture & Mechanism

The synthesis of Methyl 6-((4-methoxybenzyl)amino)nicotinate relies on a Nucleophilic Aromatic Substitution (


) reaction.[1] The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deficiency is further amplified by the electron-withdrawing ester group at the C3 position, which activates the C6 position (ortho to the ring nitrogen) for nucleophilic attack.
Reaction Mechanism: Addition-Elimination

The reaction proceeds via a Meisenheimer-like transition state.[1] The amine nucleophile (4-methoxybenzylamine) attacks the electrophilic C6 carbon of methyl 6-chloronicotinate. The negative charge is delocalized onto the ring nitrogen and the ester carbonyl, stabilizing the intermediate before the chloride leaving group is expelled.

SNAr_Mechanism Reactants Reactants Methyl 6-chloronicotinate + 4-Methoxybenzylamine TS Transition State (Meisenheimer Complex) Negative charge delocalization Reactants->TS Nucleophilic Attack (Rate Limiting) Product Product Methyl 6-((4-methoxybenzyl)amino)nicotinate + HCl (scavenged by base) TS->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the synthesis of CAS 1187385-93-8 via Nucleophilic Aromatic Substitution.

Part 3: Experimental Protocol (Synthesis & Purification)

Objective: To synthesize Methyl 6-((4-methoxybenzyl)amino)nicotinate with >95% purity using standard laboratory reagents.

Reagents:

  • Methyl 6-chloronicotinate (1.0 eq)

  • 4-Methoxybenzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or DMF (anhydrous)

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Methyl 6-chloronicotinate (e.g., 1.71 g, 10 mmol) and anhydrous DMSO (10 mL).

    • Add DIPEA (3.5 mL, 20 mmol) to scavenge the HCl generated during the reaction.

    • Add 4-Methoxybenzylamine (1.51 g, 11 mmol) dropwise.

  • Execution:

    • Heat the mixture to 90°C under a nitrogen atmosphere.

    • Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (Product) should appear.

    • Note: Reaction typically reaches completion within 4–6 hours due to the activation provided by the C3-ester [2].

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid due to the hydrophobic PMB group.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • If the crude purity is <95%, purify via flash column chromatography (

      
      ).
      
    • Eluent Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      

Synthesis_Workflow Start Start: Reagent Preparation (Inert Atmosphere) Reaction Reaction DMSO, 90°C, 4-6h Start->Reaction Quench Quench Pour into Ice Water Reaction->Quench Decision Precipitate? Quench->Decision Filtration Filtration & Wash Decision->Filtration Yes (Solid) Extraction Extraction (EtOAc) & Concentration Decision->Extraction No (Oil) Final Final Product (CAS 1187385-93-8) Filtration->Final Purification Flash Chromatography (Hex/EtOAc) Extraction->Purification Purification->Final

Figure 2: Operational workflow for the synthesis and isolation of the target molecule.

Part 4: Strategic Utility in Drug Design

The PMB Group: Protection vs. Pharmacophore

The inclusion of the 4-methoxybenzyl (PMB) group is rarely accidental. It serves two distinct strategic roles in medicinal chemistry:

  • Acid-Labile Protection: The PMB group protects the secondary amine from unwanted side reactions (e.g., N-alkylation or acylation) during subsequent transformations of the ester group (e.g., hydrolysis to the acid or reduction to the alcohol). It can be removed later using acidic conditions (TFA) or oxidative cleavage (DDQ/CAN), revealing the free amine [3].

  • Hydrophobic Pharmacophore: In kinase inhibitors (e.g., FGFR or EGFR targets), the benzyl ring often occupies a hydrophobic pocket (Gatekeeper region or Solvent Front), while the methoxy group can participate in specific hydrogen bonding interactions.

Structural Validation

The presence of the ester at C3 and the substituted amine at C6 creates a "push-pull" electronic system. The amino group acts as an electron donor (+M effect), while the ester acts as an acceptor (-M effect). This conjugation increases the stability of the molecule but also creates a distinct UV-Vis absorption profile useful for HPLC monitoring.

References

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. New Journal of Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Solubility Characterization of Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-((4-methoxybenzyl)amino)nicotinate is a critical intermediate scaffold frequently utilized in the synthesis of kinase inhibitors and SGLT2 modulators. Its physicochemical behavior is defined by a "push-pull" electronic system: the electron-withdrawing methyl ester and pyridine ring compete with the lipophilic, electron-donating 4-methoxybenzyl tail.

This guide provides a comprehensive framework for characterizing the solubility of this compound. Unlike simple reagents, this molecule exhibits significant solubility differentials based on solvent polarity and hydrogen bond capability (H-bond donor/acceptor balance). This document outlines the structural basis for these properties, predicted solubility ranges, and the gold-standard protocols for experimental validation.

Structural Analysis & Physicochemical Predictions

To understand the solubility profile, we must deconstruct the molecule into its functional pharmacophores.

The Solvation Competition

The molecule consists of two distinct domains that dictate its solubility in organic media:

  • Polar Core (Nicotinate): The pyridine ring and methyl ester at position 3 provide high polarity and hydrogen bond accepting (HBA) capabilities. This domain favors polar aprotic solvents (e.g., DMSO, DMF) and moderately polar protic solvents (e.g., Ethanol).

  • Lipophilic Tail (4-Methoxybenzyl): The benzyl ring adds significant hydrophobicity (increasing LogP), while the methoxy group acts as a weak HBA. This domain reduces water solubility significantly compared to the parent methyl nicotinate and promotes solubility in chlorinated solvents (e.g., DCM) and esters (e.g., Ethyl Acetate).

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) and experimental data from structural analogs (e.g., methyl 6-aminonicotinate derivatives), the following solubility trends are established:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Solvation
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Dipole-dipole interactions; disruption of crystal lattice via strong solvation of the amine.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Dispersion forces interacting with the benzyl ring; excellent for extraction.
Polar Protic Methanol, Ethanol, IPAModerate (10–50 mg/mL)H-bonding with the pyridine nitrogen and ester oxygen. Temperature-dependent (ideal for recrystallization).[1]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate to Low Good solubility for the lipophilic tail, but may struggle with the polar core at low temperatures.
Aqueous Water, PBS (pH 7.4)Low / Sparingly Soluble The lipophilic benzyl group dominates. Solubility increases significantly at pH < 4 due to protonation of the pyridine nitrogen.
Alkanes Hexane, HeptaneInsoluble Lacks sufficient polarity to overcome crystal lattice energy.

Experimental Protocols: Solubility Determination

Reliable data requires distinguishing between Kinetic Solubility (discovery phase, prone to supersaturation artifacts) and Thermodynamic Solubility (development phase, true equilibrium).

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Purpose: To determine the absolute solubility limit for process chemistry and formulation. Standard: Validated against USP <1236> guidelines.

Materials:

  • Test Compound: >50 mg (Solid, crystalline).

  • Solvents: HPLC grade.

  • Equipment: Orbital shaker (temperature controlled), HPLC-UV/Vis, 0.45 µm PTFE syringe filters.

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Agitation: Shake at 25°C ± 0.5°C for 24 hours.

    • Critical Check: If the solid dissolves completely, add more solid until a visible precipitate remains.

  • Equilibration: Allow the vials to stand for 2 hours (sedimentation phase) to ensure no metastable supersaturation exists.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter .

    • Note: Pre-saturate the filter with 200 µL of the solution to prevent adsorption losses.

  • Quantification: Dilute the filtrate (typically 100x) and analyze via HPLC-UV (detection at λ max ~260–290 nm).

Protocol B: Kinetic Solubility (High-Throughput Screening)

Purpose: Rapid estimation to prevent "crashing out" during biological assays.

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into aqueous buffer (PBS pH 7.4) to reach final concentrations (e.g., 10, 50, 100 µM).

  • Incubate for 2 hours.

  • Measure turbidity via Nephelometry or UV-absorbance.

Visualization of Solubility Workflow

SolubilityWorkflow Start Solid Compound Solvent Add Solvent (Excess Solid) Start->Solvent Shake Agitate 24h @ 25°C Solvent->Shake Check Solid Remains? Shake->Check AddMore Add Solid Check->AddMore No Filter Filter (0.45µm) PTFE Check->Filter Yes (Equilibrium) AddMore->Shake Dilute Dilution Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Figure 1: Decision tree for Thermodynamic Solubility determination (Shake-Flask Method).

Process Chemistry Applications

Recrystallization Strategies

For purification, the solubility differential between hot and cold solvents is exploited.[1]

  • Primary Candidate: Ethanol/Water (9:1) .

    • Rationale: The compound dissolves in hot Ethanol (moderate solubility) but the addition of water (anti-solvent) drastically reduces solubility as temperature drops, forcing crystallization.

  • Alternative: Ethyl Acetate/Heptane .

    • Warning: Benzyl-amino compounds often "oil out" (form a second liquid phase) rather than crystallize in EtOAc/Heptane. Seeding with pure crystals at the cloud point is essential.

Reaction Solvent Selection
  • Nucleophilic Substitution (SnAr): When synthesizing this molecule (e.g., reacting methyl 6-chloronicotinate with 4-methoxybenzylamine), use DMF or Acetonitrile .

    • Why: These solvents dissolve both the polar nicotinate starting material and the lipophilic amine, ensuring homogenous kinetics.

Solvation Mechanism & Interactions

The solubility of Methyl 6-((4-methoxybenzyl)amino)nicotinate is governed by specific intermolecular forces.

SolvationInteractions Molecule Methyl 6-((4-methoxybenzyl)amino)nicotinate HB_Accept H-Bond Acceptor (Pyridine N, Ester O) Molecule->HB_Accept HB_Donor H-Bond Donor (Secondary Amine NH) Molecule->HB_Donor Pi_Stack Pi-Pi Stacking (Benzyl/Pyridine Rings) Molecule->Pi_Stack VDW Van der Waals (Methoxy/Methyl groups) Molecule->VDW Water Water (Repelled by Benzyl) HB_Accept->Water Weak (Steric hindrance) DMSO DMSO (Strong Dipole Interaction) HB_Donor->DMSO Strong Solvation DCM DCM (Lipophilic Solvation) Pi_Stack->DCM High Solubility VDW->Water Hydrophobic Effect (Insoluble)

Figure 2: Mechanistic mapping of solute-solvent interactions determining solubility.

References

  • Thermodynamic Solubility Standards

    • United States Pharmacopeia (USP). <1236> Solubility Measurements. USP-NF.

  • Solubility of Nicotinates

    • Gonçalves, B., & da Piedade, M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics.

  • Experimental Protocols

    • Alelyunas, Y. W., et al. (2009).[2] Application of dried-DMSO rapid throughput 24h equilibrium solubility in advancing discovery candidates. European Journal of Pharmaceutical Sciences.

  • Recrystallization Techniques

    • BenchChem. Purification of Methyl-substituted Nicotinates by Recrystallization.

  • General Solubility Equation (GSE)

    • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

Sources

Methyl 6-((4-methoxybenzyl)amino)nicotinate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-((4-methoxybenzyl)amino)nicotinate is a specialized pyridine intermediate employed primarily in medicinal chemistry as a protected scaffold for the synthesis of 6-aminonicotinic acid derivatives . Structurally, it consists of a methyl nicotinate core substituted at the C6 position with a para-methoxybenzyl (PMB) protected amine.

This molecule serves as a critical "masked" synthons in the development of kinase inhibitors (e.g., BTK, EGFR) and NAMPT inhibitors. The PMB group improves lipophilicity for organic solubility during intermediate steps and prevents unwanted N-acylation or catalyst poisoning, while the C3-ester provides a handle for cyclization or amidation.

Chemical Identity & Nomenclature[1]

AttributeDetail
IUPAC Name Methyl 6-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate
Common Synonyms Methyl 6-(PMB-amino)nicotinate;

-PMB-Methyl-6-aminonicotinate
Molecular Formula C

H

N

O

Molecular Weight 272.30 g/mol
Core Scaffold 2-Aminopyridine-5-carboxylate (Nicotinate numbering)
SMILES COC1=CC=C(CNC2=NC=C(C(=O)OC)C=C2)C=C1
Key Functional Groups Methyl Ester (Electrophile), Secondary Amine (Nucleophile), PMB Ether (Acid-labile)

Synthetic Architecture & Mechanism

The synthesis of Methyl 6-((4-methoxybenzyl)amino)nicotinate relies on a Nucleophilic Aromatic Substitution (S


Ar) . This pathway is preferred over palladium-catalyzed Buchwald-Hartwig amination due to the high reactivity of the 6-chloronicotinate precursor.
Reaction Logic

The starting material, Methyl 6-chloronicotinate (CAS 73781-91-6), possesses a chlorine atom at the C6 position. The pyridine ring is electron-deficient due to the electronegative nitrogen and the electron-withdrawing ester group at C3.

  • Activation: The ester at C3 withdraws electron density from the ring, specifically activating the C6 position (para-like relationship) for nucleophilic attack.

  • Nucleophile: 4-Methoxybenzylamine (PMB-Amine) acts as the nucleophile.

  • Regioselectivity: Attack occurs exclusively at C6, not C2 or C4, due to the leaving group placement and electronic activation.

Synthetic Pathway Diagram[2]

SynthesisPathway SM1 Methyl 6-chloronicotinate (Electrophile) Complex Meisenheimer-like Transition State SM1->Complex S_NAr (DMF, 80°C) SM2 4-Methoxybenzylamine (Nucleophile) SM2->Complex S_NAr (DMF, 80°C) Product Methyl 6-((4-methoxybenzyl) amino)nicotinate Complex->Product -Cl elimination Byproduct HCl (Scavenged by Base) Complex->Byproduct

Caption: S


Ar mechanism showing the convergence of the chloronicotinate scaffold and the PMB-amine nucleophile.

Physicochemical Profiling

Understanding the physical properties is vital for purification and formulation. The PMB group significantly alters the solubility profile compared to the free amine.

PropertyValue (Predicted/Exp)Implications for Workflow
LogP ~2.8 - 3.2Highly soluble in DCM, EtOAc; poor water solubility. Allows aqueous workup.
pKa (Pyridine N) ~3.5Reduced basicity due to the ester. Unlikely to protonate under mild acidic workup.
pKa (Amine N) ~5.0The exocyclic nitrogen is conjugated to the ring; less basic than a standard benzylamine.
Melting Point 95 - 105 °CSolid crystalline form expected; amenable to recrystallization from EtOH/Heptane.
UV

~280 nm, 310 nmStrong absorption due to PMB and extended conjugation. Useful for HPLC detection.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl 6-((4-methoxybenzyl)amino)nicotinate on a 10 mmol scale. Pre-requisites: All reagents must be anhydrous.

Materials[1][2][3][4][5][6][7][8][9]
  • Methyl 6-chloronicotinate (1.71 g, 10 mmol)

  • 4-Methoxybenzylamine (1.51 g, 11 mmol, 1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.02 g, 20 mmol, 2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN) (15 mL)

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloronicotinate (1.0 equiv) in DMF (1.5 M concentration).

  • Addition: Add Triethylamine (2.0 equiv) followed by dropwise addition of 4-Methoxybenzylamine (1.1 equiv). Note: Exotherm is minimal, but dropwise addition ensures control.

  • Reaction:

    • Heat the mixture to 80°C under an inert atmosphere (N

      
      ) for 4–6 hours.
      
    • Monitoring: Check TLC (Hexane:EtOAc 2:1). The starting chloride (high R

      
      ) should disappear; the product will appear as a UV-active spot with slightly lower R
      
      
      
      due to the amine H-bonding capability.
  • Workup (Self-Validating Step):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (100 mL). The hydrophobic product should precipitate immediately as a white/off-white solid.

    • Validation: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over Na

      
      SO
      
      
      
      .
  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallization: Dissolve the crude solid in hot Ethanol (minimum volume) and slowly add Heptane until turbidity persists. Cool to 4°C.[2]

    • Yield Target: >85% (Expected mass: ~2.3 g).

Applications in Drug Design[2]

This molecule is a versatile "switch" intermediate. The diagram below illustrates its divergent utility in synthesizing complex pharmaceutical scaffolds.

Functionalization Pathways
  • C3-Amidation: The methyl ester can be converted to an amide (e.g., using AlMe

    
    /Amine) to generate nicotinamide inhibitors (e.g., NAMPT inhibitors).
    
  • PMB-Deprotection: Treatment with TFA (Trifluoroacetic acid) or CAN (Ceric Ammonium Nitrate) reveals the primary amine, regenerating the 6-aminonicotinamide core often found in BTK inhibitors.

  • Cyclization: Reaction with hydrazines can form pyrazolopyridines.

UtilityMap Core Methyl 6-((4-methoxybenzyl) amino)nicotinate Path1 Hydrolysis (LiOH/THF) Core->Path1 Path2 PMB Deprotection (TFA, 60°C) Core->Path2 Path3 Amidation (R-NH2, AlMe3) Core->Path3 Prod1 6-(PMB-amino)nicotinic acid (Coupling Partner) Path1->Prod1 Prod2 Methyl 6-aminonicotinate (Free Amine Scaffold) Path2->Prod2 Prod3 Nicotinamide Derivatives (Kinase Inhibitors) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the ester and the protected amine.

References

  • Synthesis of 6-aminonicotinates: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7151 (Methyl Nicotinate derivatives).[3] Retrieved from [Link]

  • PMB Protection Strategies:Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for PMB cleavage protocols).
  • Related Kinase Inhibitor Synthesis: Technical Disclosure Commons. Novel Process for the Preparation of Pirtobrutinib and Intermediates (Demonstrating aminopyridine ester utility).[4] Retrieved from [Link]

Sources

The Technical Guide to Substituted Methyl Nicotinates: From Synthesis to Semiochemicals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into substituted methyl nicotinates, focusing on their chemical evolution, synthesis, and dual-role biological activity as both potent semiochemicals in agriculture and vasodilators in pharmacology.

Executive Summary & Chemical Identity

Substituted methyl nicotinates are ester derivatives of pyridinecarboxylic acids. While historically utilized as rubefacients (vasodilators) in pharmaceutical preparations, their profile shifted radically in the early 21st century. They are now recognized as high-potency kairomones and synomones for Thysanoptera (thrips), specifically the Western Flower Thrips (Frankliniella occidentalis), a global agricultural pest.

Core Chemical Structure: The base scaffold is the pyridine ring with a carboxylate ester at position 3 (nicotinate) or 4 (isonicotinate). "Substituted" refers to additional functional groups (commonly alkyl or halides) on the pyridine ring, or isomeric shifts (isonicotinates) that drastically alter biological reception.

Common NameIUPAC NameKey Application
Methyl Nicotinate (MN) Methyl pyridine-3-carboxylateTopical Vasodilator, Rubefacient
Methyl Isonicotinate (MI) Methyl pyridine-4-carboxylateThrips Kairomone (Attractant)
Methyl 6-methylnicotinate Methyl 6-methylpyridine-3-carboxylateEnhanced Semiochemical Stability

Historical Discovery & Evolution

The history of these compounds divides into two distinct eras: the Pharmacological Era and the Semiochemical Era .

Phase I: The Pharmacological Era (1950s - 1990s)

Initially, methyl nicotinate was studied solely for its ability to penetrate the stratum corneum. It was identified as a potent rubefacient , capable of inducing localized erythema (redness) and vasodilation.[1]

  • Mechanism: It was later discovered that MN activates the GPR109A receptor in epidermal Langerhans cells, triggering a cascade of Prostaglandin D2 (PGD2) release.[2]

  • Utility: Used in topical analgesics and as a model for testing transdermal drug delivery systems.

Phase II: The Semiochemical Revolution (1990s - Present)

The paradigm shifted when researchers sought non-pheromone attractants for thrips. Unlike lepidopterans, thrips respond poorly to long-range sex pheromones.

  • The Breakthrough: In the late 1990s and early 2000s, researchers (notably Teulon, Davidson, and Penman ) screened floral volatiles. They isolated pyridine derivatives from host plants (e.g., Prunus spp.).

  • Key Finding: Methyl isonicotinate (MI) was identified as a "super-attractant," acting as a synomone —a signal benefiting both the producer (flower pollination) and the receiver (thrips feeding).[3]

  • Commercialization: This led to the development of commercial lures (e.g., LUREM-TR) that increased trap catch rates by >10-fold compared to standard sticky traps.

Chemical Synthesis & Protocols

General Synthesis Strategy

The industrial synthesis of substituted methyl nicotinates relies on Fischer Esterification . This acid-catalyzed reaction is equilibrium-limited, requiring the removal of water or the use of excess methanol to drive the yield.

Protocol: Synthesis of Methyl 6-Methylnicotinate

Objective: Synthesize high-purity methyl 6-methylnicotinate from 6-methylnicotinic acid.

Reagents:

  • 6-Methylnicotinic acid (1.0 eq)[4]

  • Methanol (anhydrous, excess solvent)

  • Sulfuric Acid (

    
    , conc., catalytic amount)[1]
    
  • Sodium Bicarbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) for neutralization
    

Step-by-Step Methodology:

  • Reflux Setup: Dissolve 0.1 mol of 6-methylnicotinic acid in 100 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Slowly add 2-3 mL of concentrated

    
     while stirring. Caution: Exothermic reaction.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 12–13 hours. Monitor progress via Thin Layer Chromatography (TLC) using Petroleum Ether/Ethyl Acetate (4:1).[1]
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate excess methanol under reduced pressure (Rotary Evaporator).

    • Neutralize the residue with 10%

      
       solution until pH ~7-8.
      
  • Extraction: Extract the aqueous layer with Chloroform (

    
    ) or Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude oil via silica gel column chromatography if necessary.
    
  • Validation: Confirm structure via

    
    -NMR (distinct singlet for methyl ester at 
    
    
    
    3.9 ppm).
Synthesis Workflow Diagram

SynthesisPath Start 6-Methylnicotinic Acid Reflux Reflux @ 65°C (12-13 Hours) Start->Reflux Dissolution Reagents MeOH + H2SO4 (Catalyst) Reagents->Reflux Workup Neutralize (NaHCO3) Extract (CHCl3) Reflux->Workup Esterification Product Methyl 6-methylnicotinate (>95% Yield) Workup->Product Purification

Figure 1: Acid-catalyzed Fischer esterification pathway for substituted methyl nicotinates.

Biological Mechanisms of Action[2][6][7]

Substituted methyl nicotinates exhibit a dichotomy in biological activity depending on the target organism.

In Insects (Thysanoptera)[8][9]
  • Receptor: Odorant Binding Proteins (OBPs) in the antennae.

  • Activity: Acts as a Kairomone (attracts pests to a trap) or Synomone (signals food source).[3]

  • SAR (Structure-Activity Relationship): The pyridine nitrogen position is critical. Methyl Isonicotinate (4-position) shows significantly higher binding affinity and behavioral response in F. occidentalis compared to Methyl Nicotinate (3-position). The volatility profile allows for long-range detection.

In Mammals (Humans)[10]
  • Receptor: GPR109A (HM74A) on Langerhans cells.

  • Pathway: Activation leads to arachidonic acid metabolism

    
     COX-1/2 activation 
    
    
    
    Prostaglandin D2 (PGD2) release.
  • Effect: PGD2 binds to DP1 receptors on vascular smooth muscle, causing relaxation (Vasodilation).

Comparative Signaling Pathway Diagram

Mechanism cluster_insect INSECT (Thrips) RESPONSE cluster_mammal MAMMALIAN (Human) RESPONSE Input_I Methyl Isonicotinate (Airborne) Receptor_I Antennal OBPs (Olfactory Receptor) Input_I->Receptor_I Behavior Positive Chemotaxis (Attraction) Receptor_I->Behavior Input_M Methyl Nicotinate (Topical) Receptor_M GPR109A Receptor (Langerhans Cells) Input_M->Receptor_M Pathway Arachidonic Acid -> PGD2 Receptor_M->Pathway Effect Vasodilation (Erythema) Pathway->Effect

Figure 2: Divergent signaling pathways: Olfactory attraction in insects vs. GPR109A-mediated vasodilation in mammals.

Applications & Future Directions

Pest Management (Lure and Kill)

The primary modern application is in Integrated Pest Management (IPM) .

  • Problem: Thrips develop resistance to insecticides rapidly (e.g., spinosad resistance).

  • Solution: Use Methyl Isonicotinate lures to aggregate thrips onto sticky cards or "kill stations" treated with fungal pathogens (Beauveria bassiana) or reduced-risk insecticides.

  • Innovation: Recent developments involve Salt Forms (e.g., methyl nicotinate citrate).[5] These salts dissociate slowly in humidity, providing a controlled release rate that extends field life from days to weeks.

Transdermal Drug Delivery

Due to its lipophilicity and vasodilatory properties, Methyl Nicotinate is investigated as a penetration enhancer for other drugs, temporarily disrupting the skin barrier and increasing local blood flow to speed up systemic absorption of co-administered therapeutics.

Summary of Key Properties
PropertyMethyl NicotinateMethyl Isonicotinate
Boiling Point


Odor Warm, HerbaceousSweet, Ester-like
Thrips Attraction ModerateHigh (Standard)
Mammalian Toxicity Low (Irritant)Low (Irritant)

References

  • Recent Developments with Methyl Isonicotinate, a Semiochemical Used in Thrips Pest Management. ResearchGate. Available at: [Link]

  • Attraction of Thrips by Salt Forms of Alkyl Nicotinates and Isonicotinates. ResearchGate. Available at: [Link]

  • Skin Blood Flow Response to Topically Applied Methyl Nicotinate: Possible Mechanisms. National Institutes of Health (PubMed). Available at: [Link]

  • Methyl Isonicotinate – A Non-Pheromone Thrips Semiochemical. Cambridge Core. Available at: [Link]

Sources

Technical Whitepaper: Stability and Storage of Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-((4-methoxybenzyl)amino)nicotinate is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and histone deacetylase (HDAC) modulators. While the pyridine core offers thermodynamic stability, the molecule possesses two distinct vectors for degradation: the hydrolytically labile methyl ester and the oxidatively sensitive 4-methoxybenzyl (PMB) amino motif.

This guide moves beyond generic "keep cool and dry" advice. It provides a mechanistic justification for storage protocols, defining the specific environmental triggers that compromise the integrity of this building block.

Chemical Identity & Structural Analysis[1][2]

To understand stability, we must first analyze the functional groups.

AttributeSpecification
Chemical Name Methyl 6-((4-methoxybenzyl)amino)nicotinate
Core Scaffold Pyridine-3-carboxylate (Nicotinate)
Molecular Weight ~272.30 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water.
Key Liabilities Ester Hydrolysis, Benzylic Oxidation, Photolysis.

Mechanisms of Degradation

The stability profile of this compound is governed by three primary pathways. Understanding these allows for the design of a self-validating storage system.

Hydrolytic Cleavage (Moisture Sensitivity)

The methyl ester at the C3 position is susceptible to hydrolysis, converting the intermediate back into the parent carboxylic acid (6-((4-methoxybenzyl)amino)nicotinic acid).

  • Trigger: Atmospheric moisture, catalyzed by trace acids or bases.

  • Impact: Changes stoichiometry in subsequent coupling reactions; increases polarity.

Oxidative Dealkylation (Air Sensitivity)

The p-methoxybenzyl (PMB) group is electron-rich. The benzylic carbon (adjacent to the nitrogen) is activated, making it prone to auto-oxidation.

  • Mechanism: Formation of a benzylic radical

    
     Peroxide species 
    
    
    
    Oxidative cleavage to 4-methoxybenzaldehyde and methyl 6-aminonicotinate.
  • Trigger: Oxygen exposure, accelerated by light.

Photolytic Degradation (Light Sensitivity)

PMB-amines are known to be photolabile. UV light can excite the anisole ring, promoting radical formation at the benzylic position.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under stress.

DegradationPathways Parent Methyl 6-((4-methoxybenzyl)amino)nicotinate (Active Intermediate) Hydrolysis Hydrolysis Product (Carboxylic Acid) Parent->Hydrolysis H2O / H+ or OH- Oxidation Oxidative Cleavage (Aldehyde + Primary Amine) Parent->Oxidation O2 / Light / Radical NOxide N-Oxide Impurity (Pyridine N-Oxide) Parent->NOxide Peroxides / O2

Figure 1: Mechanistic pathways for degradation. The ester hydrolysis (red) and oxidative cleavage (yellow) represent the highest risks during storage.

Storage & Handling Protocols

Based on the degradation mechanisms above, the following storage conditions are mandatory to maintain purity >98%.

Environmental Control
  • Temperature: Store at 2°C to 8°C for active use. For long-term archiving (>6 months), store at -20°C .

    • Rationale: Reduces the kinetic rate of hydrolysis (Arrhenius equation) and slows radical propagation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Rationale: Displaces oxygen to prevent benzylic oxidation. Argon is preferred as it is heavier than air and blankets the solid.

  • Humidity: Relative Humidity (RH) must be kept <30% . Desiccators are required if the primary container is not perfectly sealed.

Container Specifications
  • Material: Amber borosilicate glass vials with Teflon-lined caps.

    • Why Amber? Blocks UV light (290-450 nm) to prevent photolysis of the PMB group.

    • Why Teflon? Prevents leaching of plasticizers which can contaminate LC-MS analysis.

Handling Workflow
  • Equilibrate the vial to room temperature before opening to prevent condensation (water uptake).

  • Sample quickly in a fume hood.

  • Backfill with inert gas before resealing.

Quality Control & Stability Testing

Trustworthiness in research requires validating the integrity of your reagents. Do not assume the label purity is current.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nicotinate core) and 280 nm (PMB group).

QC Decision Tree

Use this workflow to determine if a stored batch is viable for synthesis.

QC_Workflow Start Batch Retrieval (From Storage) Visual Visual Inspection (Color Check) Start->Visual ColorChange Is it Yellow/Brown? Visual->ColorChange HPLC Run HPLC-UV (Purity Check) ColorChange->HPLC No (White) Discard Discard Batch ColorChange->Discard Yes (Dark Brown) PurityCheck Purity > 98%? HPLC->PurityCheck Use Approve for Synthesis PurityCheck->Use Yes Purify Recrystallize / Column PurityCheck->Purify No (90-98%) PurityCheck->Discard No (<90%)

Figure 2: Quality Control Decision Tree. Discoloration often indicates extensive oxidation of the PMB amine.

Safety Data (GHS Classification)

While this specific intermediate may not have a dedicated full-scale toxicological report, its functional groups dictate the following precautions:

  • Skin/Eye Irritation: Likely H315/H319.[1] The secondary amine can be irritating to mucous membranes.

  • Sensitization: Benzylic amines can act as sensitizers.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle only in a ventilated fume hood.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[3] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 6-aminonicotinate (Scaffold Reference). PubChem.[1] Available at: [Link]

  • Hamada, S. (2021).[4] Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst. Yakugaku Zasshi.[4][5][6] Available at: [Link] (Demonstrates oxidative liability of PMB groups).[4]

Sources

Next-Generation Nicotinic Acid Scaffolds: From Biased Agonism to NAD+ Resurgence

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

For decades, Nicotinic Acid (NA, Niacin) was the gold standard for lipid management, yet its clinical utility was hamstrung by cutaneous flushing and the "Niacin Paradox"—where improved lipid profiles did not always translate to reduced cardiovascular event rates in the statin era. However, the field is currently undergoing a renaissance driven by three convergent discoveries: the structural elucidation of GPR109A (HCAR2) biased agonism , the critical role of the Preiss-Handler pathway in NAD+ homeostasis (aging/neuroprotection), and the emergence of hybrid pharmacophores for metabolic syndrome.

This guide outlines the high-potential research vectors for novel NA derivatives, moving beyond simple ester prodrugs into molecular editing that separates therapeutic efficacy from off-target toxicity.[1]

Part 1: The Pharmacophore & Mechanistic Evolution

To design superior derivatives, one must first deconstruct the signaling bifurcation responsible for NA's clinical profile.[1] The target receptor, GPR109A (HCAR2), is a G-protein coupled receptor that exhibits distinct signaling pathways in different tissue types.

The Signaling Bifurcation
  • The Therapeutic Pathway (Adipocytes): GPR109A couples to the

    
     family.[1] Activation inhibits adenylyl cyclase, reducing cAMP levels. This suppresses Protein Kinase A (PKA) activity, thereby inhibiting hormone-sensitive lipase (HSL) and reducing free fatty acid (FFA) release.[1]
    
  • The Adverse Pathway (Langerhans/Keratinocytes): In the skin, GPR109A recruitment of

    
    -arrestin-1  triggers the ERK1/2 MAP kinase cascade. This activates Cytosolic Phospholipase A2 (cPLA2), releasing arachidonic acid and subsequently Prostaglandin D2 (PGD2) via COX-1, causing vasodilation (flushing).[1]
    

Research Directive: The "Holy Grail" of NA medicinal chemistry is Biased Agonism —ligands that stabilize the receptor conformation favoring


 coupling while sterically hindering 

-arrestin recruitment.[1]

GPR109A_Signaling cluster_Adipocyte Adipocyte (Therapeutic) cluster_Skin Langerhans Cell (Adverse) NA Nicotinic Acid (Ligand) GPR GPR109A (HCAR2) Receptor NA->GPR Binding Gi Gi/o Protein GPR->Gi Conformation A Arr Beta-Arrestin-1 GPR->Arr Conformation B (Avoid in Novel Drugs) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Lipolysis Lipolysis (Free Fatty Acids) cAMP->Lipolysis Inhibits ERK ERK1/2 Phosphorylation Arr->ERK PLA2 cPLA2 Activation ERK->PLA2 PGD2 PGD2 Release (Flushing) PLA2->PGD2

Figure 1: The mechanistic bifurcation of GPR109A.[1] Novel derivatives must selectively target the left branch (Gi/o) while minimizing the right branch (Beta-arrestin).

Part 2: Strategic Research Areas

Area A: The "Flush-Free" Lipid Modulators (Biased Agonists)

Current research suggests that modification of the pyridine ring, specifically at Position 6 , is a viable strategy to alter receptor docking poses.

  • Target: GPR109A (HCAR2).[1]

  • Chemical Strategy: Introduction of (thio)ether functionalities at position 6 of the nicotinic acid scaffold.[1][2]

  • Rationale: Recent studies (2024) indicate that steric bulk at position 6 can maintain

    
     affinity while disrupting the intracellular loop interactions required for 
    
    
    
    -arrestin recruitment.[1]
  • Secondary Benefit: These derivatives have shown unexpected non-competitive inhibitory activity against

    
    -amylase and 
    
    
    
    -glucosidase, offering a dual-mechanism approach for Type 2 Diabetes (lipid + glucose control).[1]
Area B: NAD+ Boosting & The Preiss-Handler Advantage

While Nicotinamide Riboside (NR) and Mononucleotide (NMN) are popular, Nicotinic Acid derivatives utilize the Preiss-Handler pathway , bypassing the rate-limiting enzyme NAMPT (Nicotinamide phosphoribosyltransferase).

  • The Problem: In aging and "inflammaging," NAMPT activity declines.[1] NAM-based precursors become less effective.[1]

  • The NA Solution: NA is converted to NAMN by NAPRT (Nicotinate phosphoribosyltransferase), which is often preserved in stress states.[1]

  • Novel Derivative Focus: Lipophilic NA-Esters capable of crossing the Blood-Brain Barrier (BBB).[1]

    • Goal: Neuroprotection against ischemic injury and neurodegeneration.[1]

    • Mechanism:[1][2] Replenishing mitochondrial NAD+ pools to sustain SIRT1/SIRT3 activity, reducing oxidative stress in neurons and keratinocytes.[1]

Area C: Hybrid Pharmacophores (Conjugates)

Merging the nicotinic acid scaffold with other bioactive moieties to create "Codrugs."[1]

Hybrid ClassConjugate PartnerTherapeutic GoalMechanism of Action
Nitro-Niacins NO-Donating Linkers (e.g., Furoxans)Endothelial DysfunctionNiacin activates SIRT1; NO moiety provides direct vasodilation and anti-platelet effects.[1]
Anti-Inflammatory NSAIDs (Salicylates/Ibuprofen)AtherosclerosisSynergistic inhibition of COX-2 and NF-

B. Reduces plaque inflammation while managing lipids.[1]
Antioxidant Selenium/Phenolic AcidsDiabetic ComplicationsScavenging ROS while activating GPR109A to reduce lipotoxicity.[1]

Part 3: Experimental Frameworks

Protocol 1: Green Synthesis of 6-Substituted NA Derivatives

Adapted from recent 2024 methodologies using Cyrene as a sustainable solvent.

Reagents: 6-chloronicotinic acid, Thiol/Alcohol derivative, Cyrene (dihydrolevoglucosenone),


.
  • Preparation: Dissolve 6-chloronicotinic acid (1.0 equiv) in Cyrene (0.5 M concentration).

  • Activation: Add anhydrous

    
     (2.0 equiv) and stir at room temperature for 15 minutes to deprotonate the carboxylic acid (protecting it in situ) and activate the nucleophile.
    
  • Coupling: Add the appropriate thiol or alcohol (1.2 equiv).

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Dilute with water and acidify to pH 3-4 with 1N HCl. The product typically precipitates.[1]

  • Purification: Recrystallize from Ethanol/Water. Avoid column chromatography to maintain "Green" status.[1]

Protocol 2: Screening for Biased Agonism (The "Safety" Check)

To ensure the derivative is "flush-free," you must screen for


-arrestin recruitment relative to cAMP inhibition.

Step 1: Functional Potency (cAMP Assay) [1]

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.[1]

  • Method: TR-FRET cAMP accumulation assay.[1]

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP.[1] Treat with graded concentrations of the Novel Derivative (
    
    
    
    to
    
    
    M).[1]
  • Readout: Decrease in TR-FRET signal indicates

    
     activation.[1] Calculate 
    
    
    
    .

Step 2: Adverse Potential (


-Arrestin Assay) 
  • Cell Line: U2OS cells expressing GPR109A-Tang and

    
    -Arrestin-GFP.[1]
    
  • Method: High-Content Imaging or PathHunter® Enzyme Fragment Complementation.[1]

  • Readout: Translocation of fluorescence to the membrane or chemiluminescence signal.[1]

  • Calculation: Calculate the Bias Factor using the Black and Leff operational model. A high Bias Factor (>10) towards cAMP indicates a potential flush-free candidate.[1]

Workflow cluster_Synth Phase 1: Synthesis cluster_Screen Phase 2: Screening Start Scaffold Design (Pos. 6 Mod) Green Green Synthesis (Cyrene Solvent) Start->Green Pure Purification Green->Pure Primary Primary Screen: cAMP Inhibition (Gi) Pure->Primary Secondary Secondary Screen: Beta-Arrestin (Safety) Primary->Secondary Decision Calculate Bias Factor Secondary->Decision Lead Candidate Lead Candidate Decision->Lead Candidate High Bias Discard Discard Decision->Discard Recruits Arrestin

Figure 2: Integrated workflow for identifying flush-free nicotinic acid derivatives.

References

  • Offermanns, S. (2006).[1] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders."[1][3][4][5] Trends in Pharmacological Sciences. Link

  • Benyó, Z., et al. (2005).[1] "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing."[1][3][4][6] Journal of Clinical Investigation. Link[1]

  • Pollegioni, L., & Nardini, M. (2024).[1] "Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes."[1][2] ACS Medicinal Chemistry Letters. Link[1][2]

  • Bogan, K.L., & Brenner, C. (2008).[1] "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition." Annual Review of Nutrition. Link

  • Katz, A., et al. (2024).[1] "Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes."[1] International Journal of Molecular Sciences. Link

  • Singh, R.V., et al. (2025).[1] "Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects." Frontiers in Bioengineering and Biotechnology. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026


 Protocol for Methyl 6-((4-methoxybenzyl)amino)nicotinate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 6-((4-methoxybenzyl)amino)nicotinate (Target Molecule). This intermediate is frequently utilized in medicinal chemistry as a protected form of methyl 6-aminonicotinate (a key scaffold in kinase inhibitors) or as a diversity element in library synthesis.

The method employs a Nucleophilic Aromatic Substitution (


)  strategy.[1][2][3] Unlike metal-catalyzed cross-couplings (Buchwald-Hartwig), this protocol relies on the intrinsic electrophilicity of the pyridine ring, activated by the electron-withdrawing ester at the C3 position. This approach minimizes cost, avoids heavy metal contamination, and simplifies purification.
Key Advantages of This Protocol
  • Metal-Free: Eliminates Pd/Cu scavenging steps.

  • Regioselective: The C6-chloride is significantly more labile than other positions due to para-activation by the C3-ester and the ring nitrogen.

  • Scalable: The workup relies on precipitation, avoiding tedious column chromatography for multigram batches.

Retrosynthetic Analysis & Mechanism

Reaction Scheme

The synthesis disconnects the C-N bond at the 6-position of the pyridine ring. The precursors are Methyl 6-chloronicotinate and 4-Methoxybenzylamine .

Mechanism: The reaction proceeds via an addition-elimination mechanism (


).
  • Addition: The lone pair of the amine attacks the C6 position, forming a resonance-stabilized Meisenheimer complex (anionic intermediate). The negative charge is delocalized onto the electronegative ring nitrogen and the C3-carbonyl oxygen.

  • Elimination: Re-aromatization drives the expulsion of the chloride leaving group.

Pathway Visualization (Graphviz)

SynthesisPathway cluster_conditions Conditions SM1 Methyl 6-chloronicotinate (Electrophile) Complex Meisenheimer Complex SM1->Complex + SM2, 80°C SM2 4-Methoxybenzylamine (Nucleophile) SM2->Complex Product Methyl 6-((4-methoxybenzyl) amino)nicotinate Complex->Product - Cl⁻ Byproduct HCl (Scavenged by Base) Complex->Byproduct Cond1 Solvent: DMF or DMSO Base: DIPEA or K2CO3 Temp: 80-90°C

Caption: Reaction pathway showing the


 addition-elimination sequence.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleCAS No.
Methyl 6-chloronicotinate 171.581.0Substrate
4-Methoxybenzylamine 137.181.2Nucleophile
DIPEA (Hünig's Base)129.241.5 - 2.0Acid Scavenger
DMF (Anhydrous)-5-10 VolSolvent

Note: Potassium Carbonate (


, 2.0 equiv) can substitute DIPEA if a heterogeneous base is preferred.
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge Methyl 6-chloronicotinate (1.0 equiv) into the flask.

  • Add DMF (Dimethylformamide) to achieve a concentration of ~0.5 M (approx. 5-6 mL per gram of substrate).

    • Expert Insight: DMF is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer transition state, accelerating the reaction.

  • Add DIPEA (1.5 equiv) via syringe.

  • Add 4-Methoxybenzylamine (1.2 equiv) dropwise.

Step 2: Reaction Execution
  • Heat the mixture to 80–90°C in an oil bath.

  • Monitor by TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS.[4][5]

    • Checkpoint: The starting chloride typically disappears within 2–4 hours. The product will be more polar (lower

      
      ) and UV-active.
      
    • Caution: Do not exceed 100°C to prevent potential ester hydrolysis or transamidation at the ester (though the latter is slow for methyl esters with hindered amines).

Step 3: Workup (Precipitation Method)
  • Cool the reaction mixture to room temperature (RT).

  • Slowly pour the reaction mixture into ice-cold water (volume ratio 1:10 reaction:water) with vigorous stirring.

    • Observation: The product is hydrophobic and should precipitate as a white to off-white solid.

  • Stir for 15–30 minutes to ensure complete granulation of the solid.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake copiously with water (to remove DMF and DIPEA salts) and then with a small amount of cold hexanes.

Step 4: Purification & Drying
  • Dry the solid under vacuum at 45°C.

  • Purity Check: If the crude purity is <95% by HPLC, recrystallize from Ethanol or Ethyl Acetate/Hexanes .

    • Alternative: If the product oils out instead of precipitating, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate. Purify via silica gel chromatography (0-40% EtOAc in Hexanes).
      

Workflow Diagram

ExperimentalWorkflow Start Start: Charge Methyl 6-chloronicotinate + DMF AddReagents Add DIPEA (Base) Add 4-Methoxybenzylamine Start->AddReagents Heat Heat to 80-90°C (2-4 Hours) AddReagents->Heat Check TLC/LC-MS Check SM Consumed? Heat->Check Check->Heat No (Continue Heating) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filter & Wash (Water/Hexanes) Quench->Filter Dry Vacuum Dry Target Product Filter->Dry

Caption: Operational workflow for the synthesis and isolation of the target ester.

Analytical Characterization (Expected Data)

To validate the synthesis, ensure the isolated material meets these criteria:

  • Physical State: White to pale yellow solid.

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       ~8.7 ppm (d, 1H):  H-2 of pyridine (deshielded by ring N and ester).
      
    • 
       ~8.0 ppm (dd, 1H):  H-4 of pyridine.
      
    • 
       ~7.2 ppm (d, 2H) & 6.8 ppm (d, 2H):  AA'BB' system of the PMB group.
      
    • 
       ~6.5 ppm (d, 1H):  H-5 of pyridine (shielded by amino group).
      
    • 
       ~4.5 ppm (d, 2H):  Benzylic 
      
      
      
      (coupled to NH).
    • 
       ~3.8 ppm (s, 3H):  Methyl ester (
      
      
      
      ).
    • 
       ~3.7 ppm (s, 3H):  Methoxy group (
      
      
      
      ).
  • MS (ESI): Calculated

    
    ; Observed 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or old reagents.Increase temp to 100°C. Ensure amine is fresh (amines can oxidize).
Hydrolysis (Acid formation) Wet solvent or excessive heating with hydroxide bases.Use anhydrous DMF. Avoid NaOH/KOH; stick to DIPEA or

.
Oiling Out Product melting point depressed by impurities.Seed with crystal if available. Use sonication during water quench. Switch to EtOAc extraction workup.
Transesterification Use of reactive alcohol solvents (e.g., EtOH).If using alcohol solvent, match the ester (use MeOH for methyl esters). Preferably use aprotic DMF.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007.
  • Synthesis of 6-Amino Nicotinates (Analogous Protocols)

    • Dunn, J. P., et al. "Discovery of 6-aminonicotinic acid esters as novel inhibitors..." Journal of Medicinal Chemistry, 2008 , 51(18), 5766–5779. Link

    • Patent: WO2010048010 A1.[5] "Substituted Pyridines as Kinase Inhibitors". (Describes general methods for aminating 6-chloronicotinates). Link

  • Chemical Substance Verification

    • Methyl 6-chloronicotinate (CAS 73781-91-6).[6] Common Chemistry. Link

    • 4-Methoxybenzylamine (CAS 2393-23-9). Common Chemistry. Link

Sources

laboratory preparation of 6-aminonicotinate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Preparation of 6-Aminonicotinate Esters

Executive Summary

6-Aminonicotinate esters (e.g., methyl 6-aminonicotinate) are critical pharmacophores in medicinal chemistry, serving as precursors for histone deacetylase (HDAC) inhibitors, glucokinase activators, and retinoic acid receptor ligands. Their synthesis presents specific challenges due to the zwitterionic nature of the parent 6-aminonicotinic acid, which exhibits poor solubility in standard organic solvents.

This guide details two validated protocols for the preparation of these esters:

  • Acid-Mediated Fischer Esterification: The standard robust route for simple alkyl esters (Methyl/Ethyl).

  • Base-Mediated Carboxylate Alkylation: A mild alternative for complex, bulky, or acid-sensitive esters.

Strategic Synthetic Pathways

The selection of the synthetic route depends primarily on the nature of the ester group (


) and the scale of the reaction.

SynthesisSelection cluster_A Method A Workflow cluster_B Method B Workflow Start Target: 6-Aminonicotinate Ester CheckR Nature of Ester Group (R) Start->CheckR Simple Simple Alkyl (Me, Et, iPr) CheckR->Simple Small, Stable Complex Complex / Bulky / Acid-Sensitive (Benzyl, t-Butyl, Functionalized) CheckR->Complex Labile / Steric MethodA Method A: Thionyl Chloride / Alcohol (In-situ Acid Chloride) Simple->MethodA MethodB Method B: Base-Mediated Alkylation (Na/K Salt + Alkyl Halide) Complex->MethodB Reflux (16h) Reflux (16h) MethodA->Reflux (16h) Deprotonation (NaH/K2CO3) Deprotonation (NaH/K2CO3) MethodB->Deprotonation (NaH/K2CO3) Evaporation Evaporation Reflux (16h)->Evaporation Neutralization (pH 8) Neutralization (pH 8) Evaporation->Neutralization (pH 8) Extraction Extraction Neutralization (pH 8)->Extraction Add R-X Add R-X Deprotonation (NaH/K2CO3)->Add R-X Stir RT-60°C Stir RT-60°C Add R-X->Stir RT-60°C Aq. Workup Aq. Workup Stir RT-60°C->Aq. Workup

Figure 1: Decision tree for selecting the optimal synthetic strategy.

Protocol A: Direct Esterification (Thionyl Chloride Method)

Application: Best for Methyl (


) and Ethyl (

) esters. Mechanism: In situ generation of the acyl chloride followed by nucleophilic attack by the alcohol solvent. Rationale: 6-Aminonicotinic acid is zwitterionic and insoluble in most non-polar solvents. Using the alcohol as both reactant and solvent, combined with thionyl chloride (

), drives the reaction by solubilizing the intermediate as the hydrochloride salt.
Materials
  • Precursor: 6-Aminonicotinic acid (CAS: 3167-49-5)[1]

  • Reagent: Thionyl Chloride (

    
    , 99%+)
    
  • Solvent: Anhydrous Methanol or Ethanol

  • Base: Sodium Bicarbonate (

    
    ) for neutralization
    
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a scrubber (to neutralize

    
     gas).
    
  • Suspension: Charge 6-aminonicotinic acid (4.0 g, 29 mmol) into anhydrous methanol (75 mL). Note: The solid will not dissolve initially.

  • Activation (Exothermic): Cool the suspension to 0°C in an ice bath. Add thionyl chloride (6.0 mL, ~82 mmol) dropwise over 20 minutes.

    • Caution: Vigorous gas evolution (

      
      ) will occur.
      
  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C for MeOH) for 12–16 hours.

    • Observation: The suspension should clear as the hydrochloride salt of the ester forms and dissolves.

  • Workup:

    • Cool to room temperature (25°C).

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess methanol and

      
      . A white/off-white solid residue (the HCl salt) will remain.
      
    • Dissolve the residue in minimal water (20 mL).[1]

    • Carefully adjust pH to ~8.0 using saturated aqueous

      
      . The free base ester will precipitate or form an oil.
      
  • Extraction: Extract with Ethyl Acetate (

    
    ). Combine organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from minimal hot methanol or ethyl acetate/hexanes if necessary.

Expected Yield: 70–95% Physical State: White crystalline solid (MP: 158–162°C).

Protocol B: Base-Mediated Carboxylate Alkylation

Application: Synthesis of complex esters (e.g., Benzyl, tert-butyl) or when using expensive alcohols. Mechanism:


 displacement of an alkyl halide by the 6-aminonicotinate anion.
Step-by-Step Procedure
  • Solubilization: Dissolve 6-aminonicotinic acid (1.0 eq) in DMF (Dimethylformamide).

  • Salt Formation: Add anhydrous Potassium Carbonate (

    
    , 1.1 eq) or Sodium Hydride (
    
    
    
    , 1.1 eq) at 0°C. Stir for 30 minutes until gas evolution ceases.
    • Note: This generates the carboxylate anion.

  • Alkylation: Add the Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq) dropwise.

  • Reaction: Stir at Room Temperature (or heat to 60°C for unreactive halides) for 4–6 hours. Monitor by TLC.[2]

  • Workup: Pour the reaction mixture into ice-cold water. The ester product often precipitates. Filter the solid or extract with Ethyl Acetate.

Analytical Characterization

Verify the product identity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Table 1: Analytical Data for Methyl 6-Aminonicotinate

ParameterValue / DescriptionAssignment
Appearance White crystalline solid-
Melting Point 158 – 162 °CLiterature Standard
MS (ESI+)

Molecular Weight: 152.15

NMR

8.65 (d,

)
H2 (Deshielded by N and Ester)
(DMSO-

)

7.85 (dd,

)
H4 (Ortho to Ester)

6.45 (d,

)
H5 (Shielded by Amine)

6.80 (br s,

)

(Exchangeable)

3.78 (s,

)

(Methyl Ester)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete conversion due to water in solvent.Ensure Methanol is anhydrous. Increase

equivalents to scavenge water.
Sticky Solid / Gum Presence of residual salts or DMF.Wash the organic extract thoroughly with brine. Triturate the final solid with cold hexanes.
Coloration (Yellow/Brown) Oxidation of the amine group.Perform the reaction under an inert atmosphere (

or Ar).
Starting Material Remains Poor solubility of zwitterion.Ensure reflux is vigorous. For Method B, switch base to

to improve solubility in DMF.

References

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Methyl 6-aminonicotinate Compound Summary. Retrieved from [Link]

  • Vertex AI Search. (2025). Patent US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

Sources

Application Note: Strategic Utilization of Methyl 6-((4-methoxybenzyl)amino)nicotinate in Medicinal Chemistry

[1]

Executive Summary & Strategic Rationale

In the development of kinase inhibitors and GPCR ligands, the 2-aminopyridine moiety is a privileged pharmacophore.[1] However, the free amino group at the 2-position (C6 in nicotinates) often presents synthetic challenges:

  • Competes in coupling reactions: It can interfere with acylation or alkylation events intended for other sites.[1]

  • Solubility issues: Free aminopyridines often suffer from poor solubility in organic solvents, complicating purification.[1]

  • Purification difficulties: They can streak on silica gel due to hydrogen bonding.[1]

Methyl 6-((4-methoxybenzyl)amino)nicotinate serves as a "masked" synthon.[1] The para-methoxybenzyl (PMB) group acts as a lipophilic shuttle, improving solubility and protecting the nitrogen, while the methyl ester at C3 provides a versatile handle for divergent synthesis.[1] The PMB group is orthogonal to base-labile protecting groups (like Fmoc) and can be removed under acidic or oxidative conditions, making this intermediate highly valuable for multi-step synthesis.[1]

Chemical Identity

  • IUPAC Name: Methyl 6-[(4-methoxybenzyl)amino]pyridine-3-carboxylate[1]

  • CAS Number: 1187385-93-8[1][2]

  • Molecular Formula: C15H16N2O3[1]

  • Molecular Weight: 272.30 g/mol [1]

  • Core Scaffold: 2,5-Disubstituted Pyridine[1]

Synthetic Protocol: Scalable Preparation

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] The electron-withdrawing ester at C3 activates the C6-chlorine, facilitating displacement by the amine.[1]

Reagents & Materials
  • Starting Material: Methyl 6-chloronicotinate (1.0 equiv)[1]

  • Nucleophile: 4-Methoxybenzylamine (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO) or

    
    -Methyl-2-pyrrolidone (NMP)[1]
    
    • Note: DMSO is preferred for reaction rates, but NMP is easier to remove if workup involves extraction rather than precipitation.[1]

Step-by-Step Methodology
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, charge Methyl 6-chloronicotinate (10.0 g, 58.3 mmol).

  • Solvation: Add DMSO (50 mL, 5 vol). Stir until fully dissolved.

  • Addition: Add DIPEA (20.3 mL, 116.6 mmol) followed by the slow addition of 4-Methoxybenzylamine (8.3 mL, 64.1 mmol).

    • Exotherm Alert: The reaction is slightly exothermic.[1] Add amine over 5 minutes.[1][3]

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LCMS.[1] The starting chloride (Rt ~ 3.2 min) should disappear, replaced by the product (Rt ~ 2.8 min).[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mass into stirred ice-cold water (250 mL).

    • A white to off-white solid will precipitate immediately.[1]

    • Stir for 30 minutes to ensure granulation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMSO and salts.[1]

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–92%[1]

    • Purity: >98% (by HPLC)

Critical Control Points
ParameterSpecificationRationale
Temperature 85–95°CBelow 80°C, reaction is sluggish.[1] Above 120°C, ester hydrolysis or transamidation may occur.[1]
Stoichiometry 1.1 equiv AmineSlight excess ensures complete consumption of the chloride.[1] Large excess complicates purification.[1]
Water Addition Slow streamRapid addition can trap DMSO in the crystal lattice, leading to an "oily" solid.[1]

Divergent Applications & Functionalization

Once synthesized, the intermediate can be directed into three primary pathways.[1]

Pathway A: Ester Hydrolysis (Access to Acids)

The PMB group is stable to basic hydrolysis, allowing access to the free carboxylic acid for amide coupling.[1]

  • Conditions: LiOH (3 equiv), THF/H2O (3:1), 50°C, 2h.

  • Outcome: 6-((4-methoxybenzyl)amino)nicotinic acid.[1][2]

  • Application: Coupling with amines to form nicotinamides (common in kinase inhibitors).[1]

Pathway B: Reduction (Access to Alcohols)
  • Conditions: LiAlH4 (THF, 0°C) or DIBAL-H (DCM, -78°C).

  • Outcome: (6-((4-methoxybenzyl)amino)pyridin-3-yl)methanol.[1]

  • Application: Precursor for benzylic halides or ethers.[1]

Pathway C: PMB Deprotection (Regeneration of Amine)

Removing the PMB group restores the primary amine.[1] This is typically done after the C3 position has been derivatized.[1]

Deprotection Protocol (TFA Method)
  • Dissolve the substrate in Trifluoroacetic acid (TFA) (neat or 50% in DCM).[1]

  • Add Thioanisole (2 equiv) or Anisole as a cation scavenger.[1] This is crucial to prevent the cleaved PMB cation from re-alkylating the pyridine ring (Friedel-Crafts alkylation).[1]

  • Heat to 60°C for 2–4 hours.

  • Concentrate and neutralize with NaHCO3.

Deprotection Protocol (Oxidative Method - CAN)
  • Dissolve substrate in MeCN/H2O (4:1).[1]

  • Add Cerium(IV) Ammonium Nitrate (CAN) (3 equiv).[1]

  • Stir at Room Temperature for 1 hour.

  • Note: This method is milder but requires chromatographic purification to remove cerium salts.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the central role of this intermediate in divergent synthesis.

SynthesisWorkflowcluster_legendWorkflow LegendSMMethyl 6-chloronicotinate(Starting Material)IntermediateMethyl 6-((4-methoxybenzyl)amino)nicotinate(Core Intermediate)SM->IntermediateSnArDIPEA, DMSO, 90°CPMB4-MethoxybenzylaminePMB->IntermediateAcidAcid Derivative(Coupling Precursor)Intermediate->AcidHydrolysisLiOH, THF/H2OAlcoholAlcohol Derivative(Linker Synthesis)Intermediate->AlcoholReductionLiAlH4 or DIBALFinalTarget Drug Scaffold(e.g., Imidazopyridine)Acid->Final1. Amide Coupling2. TFA DeprotectionAlcohol->Final1. Alkylation2. CAN DeprotectionkeyBlue: Core Intermediate | Green: Functionalized Deriv. | Red: Final Target

Figure 1: Divergent synthetic pathways utilizing Methyl 6-((4-methoxybenzyl)amino)nicotinate as a linchpin intermediate.[1][4][5][6][7][8]

Analytical Data & QC Specifications

To ensure the integrity of the intermediate before proceeding to the next step, the following specifications should be met:

TestAcceptance CriteriaDiagnostic Signals (1H NMR, DMSO-d6)
Appearance White to pale yellow solidN/A
1H NMR Conforms to structureδ 3.73 (s, 3H, -OCH3 of PMB)δ 3.80 (s, 3H, -COOCH3)δ 4.50 (d, 2H, -CH2- of PMB)δ 8.65 (d, 1H, Pyridine C2-H)
HPLC Purity ≥ 98.0%Monitor at 254 nm.[1] Impurity < 0.5% (likely hydrolyzed acid).[1]
Water Content < 0.5% w/wKarl Fischer titration (critical if using reducing agents next).[1]

Troubleshooting Guide

Problem: Low Yield in SnAr Step.

  • Cause: Incomplete conversion due to low temperature or old DIPEA.[1]

  • Solution: Increase temperature to 100°C. Ensure DIPEA is fresh. If reaction stalls, add 0.1 equiv of KI (Potassium Iodide) to catalyze the reaction via the transient iodide intermediate.[1]

Problem: "Oily" Product upon Precipitation.

  • Cause: DMSO inclusion or rapid precipitation.[1]

  • Solution: Decant the water.[1] Dissolve the oil in Ethyl Acetate, wash with brine (3x) to remove DMSO, dry over MgSO4, and concentrate. Recrystallize from EtOAc/Hexanes.

Problem: PMB Cleavage is Slow.

  • Cause: Electron-deficient pyridine ring stabilizes the N-PMB bond.[1]

  • Solution: Switch from TFA to Triflic Acid (TfOH) in DCM (0.5 equiv) for a more aggressive but controlled deprotection, or use neat TFA at reflux.

References

  • Synthesis of Methyl Nicotinate Derivatives

    • Source: "Methyl 6-chloronicotinate: Properties and Applications."[1] SynQuest Labs.[1]

    • URL:

  • PMB Deprotection Strategies

    • Source: "Mild, selective deprotection of PMB ethers with triflic acid." Tetrahedron Letters, 2011.[1][3]

    • URL:

  • General Aminopyridine Synthesis

    • Source: "Synthesis of 6-dialkylaminopyrimidine carboxamide analogues." University of Johannesburg.[1]

    • URL:

  • Commercial Availability & CAS Verification

    • Source: "Methyl 6-((4-methoxybenzyl)amino)
    • URL:

Application Note: Strategic Utilization of Methyl 6-((4-methoxybenzyl)amino)nicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Methyl 6-((4-methoxybenzyl)amino)nicotinate is a high-value intermediate for the synthesis of 6-aminonicotinic acid derivatives , a privileged scaffold in drug discovery. This compound features a pyridine core functionalized with a methyl ester at the C-3 position and a protected amine at the C-6 position.

In medicinal chemistry, this scaffold serves two critical functions:

  • Solubility & Handling: The 4-methoxybenzyl (PMB) group masks the polarity of the primary amine, significantly improving solubility in organic solvents (DCM, EtOAc) compared to the free 6-aminonicotinate, facilitating purification and handling.

  • Regiocontrol: It acts as a "masked" primary amine. Direct alkylation of 6-aminonicotinates often results in regiochemical mixtures (exocyclic vs. endocyclic nitrogen alkylation). Using this secondary amine intermediate allows for controlled elaboration of the ester (e.g., to amides) before revealing the primary amine or further functionalizing the secondary nitrogen.

Primary Applications:

  • Synthesis of NAMPT inhibitors and Kinase inhibitors (Type I/II hinge binders).

  • Generation of 6-aminonicotinamide libraries via ester hydrolysis and amide coupling.

  • Late-stage diversification of the pyridine C-5 position via electrophilic aromatic substitution.

Chemical Profile

PropertySpecification
IUPAC Name Methyl 6-[(4-methoxybenzyl)amino]pyridine-3-carboxylate
CAS Number 1187385-93-8
Molecular Formula

Molecular Weight 272.30 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in Water
pKa (Calculated) Pyridine N: ~3.5; Aniline NH: ~22 (not acidic in aq)
Storage 2-8°C, Desiccate (Hygroscopic potential)

Synthetic Protocols

Protocol A: Synthesis of the Scaffold (SNAr)

Rationale: The electron-withdrawing ester group at C-3 activates the C-6 position of the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). 4-Methoxybenzylamine acts as the nucleophile.

Reagents:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • 4-Methoxybenzylamine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv) or

    
     (1.5 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloronicotinate (e.g., 10.0 g, 58.3 mmol) in DMF (100 mL).

  • Addition: Add DIPEA (20.3 mL, 116.6 mmol) followed by dropwise addition of 4-methoxybenzylamine (8.4 mL, 64.1 mmol).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the consumption of the chloropyridine (

    
     172) and formation of product (
    
    
    
    273).
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates.

  • Isolation: Filter the solid. Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL).
  • Purification: If necessary, recrystallize from EtOAc/Heptane or purify via flash chromatography (0–40% EtOAc in Hexanes).

    • Expected Yield: 85–95%

Protocol B: Library Generation (Saponification & Amide Coupling)

Rationale: The PMB group remains stable under basic hydrolysis conditions, allowing conversion of the ester to the acid, followed by coupling to various amines (R-NH2) to create a library of biologically active nicotinamides.

Step 1: Saponification

  • Dissolve Methyl 6-((4-methoxybenzyl)amino)nicotinate (1.0 equiv) in THF/MeOH/Water (3:1:1).

  • Add LiOH

    
    H2O (3.0 equiv). Stir at RT for 3 hours.
    
  • Acidify to pH 4 with 1N HCl. Extract with EtOAc or filter the precipitate.

  • Result: 6-((4-methoxybenzyl)amino)nicotinic acid.[1][2]

Step 2: Amide Coupling (General Method)

  • Dissolve the acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min to activate.

  • Add the diverse amine (

    
    , 1.1 equiv). Stir at RT for 2–16 hours.
    
  • Work-up: Standard aqueous extraction or direct prep-HPLC.

Protocol C: PMB Deprotection (The "Reveal")

Rationale: Once the core scaffold is built, the PMB group can be removed to reveal the free primary amine (essential for H-bond donation in kinase hinge binding).

Method: Acidic Cleavage

  • Dissolve the substrate in Trifluoroacetic acid (TFA) (neat or 50% in DCM).

  • Heat to 60°C for 2–4 hours. (Note: PMB on electron-deficient anilines is more resistant than on aliphatic amines; heating is often required).

  • Scavenger: Addition of anisole or triethylsilane (2 equiv) helps prevent re-alkylation by the benzyl cation.

  • Alternative: Oxidative cleavage using Ceric Ammonium Nitrate (CAN) in MeCN/Water if acid sensitivity is an issue elsewhere in the molecule.

Visualizing the Workflow

The following diagram illustrates the strategic use of this intermediate in a diversification campaign.

G cluster_div Diversification Point Start Methyl 6-chloronicotinate Intermediate Methyl 6-((4-methoxybenzyl) amino)nicotinate (The Scaffold) Start->Intermediate PMB-NH2, DIPEA SNAr, 90°C Acid 6-((4-methoxybenzyl) amino)nicotinic acid Intermediate->Acid LiOH, THF/H2O Saponification Amide Protected Nicotinamide Library Acid->Amide R-NH2, HATU Amide Coupling Final Free 6-Amino Nicotinamide Drugs Amide->Final TFA, 60°C PMB Deprotection

Figure 1: Synthetic workflow transforming the chloronicotinate precursor into a library of active pharmaceutical ingredients via the PMB-protected intermediate.

Critical Considerations & Troubleshooting

Regioselectivity in SNAr

While the C-6 position is highly activated, impurities can arise from hydrolysis of the ester if the reaction medium is too wet or basic conditions are too harsh.

  • Control: Use anhydrous solvents (DMF/DMSO).

  • Validation:

    
     NMR diagnostic peak: The C-2 proton of the pyridine ring (singlet, 
    
    
    
    ppm) should remain distinct. The PMB methylene protons appear as a doublet (
    
    
    ppm) coupling to the NH triplet.
PMB Removal Difficulties

The pyridine ring is electron-withdrawing, making the exocyclic nitrogen less nucleophilic. This reduces the lability of the PMB group compared to standard benzylamines.

  • Solution: If TFA at 60°C fails or is slow, switch to Methanesulfonic acid (MsOH) in DCM or use oxidative conditions (DDQ in DCM/Water).

Solubility Data for Process Scale-up
SolventSolubility (mg/mL) @ 25°CComment
DCM >100Excellent for extraction
Methanol 20–50Good for recrystallization
Water <0.1Use as antisolvent for precipitation
Hexanes <1Use for washing filter cakes

Safety & Handling

  • Hazard Identification: Pyridine derivatives can be irritants. 4-Methoxybenzylamine is corrosive.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Ventilation: All reactions involving DIPEA and heating DMF must be performed in a functioning fume hood.

  • Waste: Dispose of halogenated (DCM) and non-halogenated (DMF/DMSO) waste in separate streams. Aqueous waste containing pyridine residues should be treated as hazardous.

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: "Practical Synthesis of 6-Aminonicotinic Acid Deriv
    • Source:Journal of Organic Chemistry
    • Link:[Link] (General Reference for SNAr methodology)

  • PMB Protecting Group Strategies

    • Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).
    • Source: Wiley Online Library
    • Link:[Link]

  • Compound Data & Suppliers

    • Title: "Methyl 6-((4-methoxybenzyl)amino)
    • Source: PubChem / Chemical Suppliers
    • Link:[Link] (Note: Direct CAS link for verification)

  • Application in NAMPT Inhibitors (Contextual)

    • Title: "Discovery of NAMPT Inhibitors with a Pyridine-3-carboxamide Scaffold."
    • Source:Journal of Medicinal Chemistry
    • Link:[Link] (Illustrates the utility of the 6-aminonicotinamide core)

Sources

Application Note: High-Precision N-Benzylation of 6-Aminonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylation of 6-aminonicotinates (alkyl 6-aminopyridine-3-carboxylates) presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate possesses two distinct nucleophilic sites: the endocyclic ring nitrogen (


) and the exocyclic amine nitrogen (

). While kinetic control often favors ring alkylation (

) to form imino-pyridines, therapeutic applications typically require the exocyclic secondary amine (

-benzyl) product.

This guide details the mechanistic drivers required to invert this selectivity, leveraging the electronic influence of the C3-ester substituent. We provide a "Gold Standard" protocol using sodium hydride (NaH) to ensure thermodynamic control and exclusive exocyclic functionalization, alongside a comprehensive troubleshooting framework.

Mechanistic Analysis & Regiocontrol

The Substrate Architecture

6-Aminonicotinates differ from simple 2-aminopyridines due to the electron-withdrawing group (EWG) at the C3 position.

  • Electronic Push-Pull: The C6-amino group acts as a resonance donor, while the C3-ester acts as an acceptor. This conjugation increases the acidity of the exocyclic

    
     protons (
    
    
    
    in DMSO) compared to unsubstituted pyridines.
  • Nucleophilicity: The EWG deactivates the ring nitrogen (

    
    ), making it less susceptible to electrophilic attack compared to standard pyridine, but it remains a competitive nucleophile under neutral conditions.
    
Reaction Pathways: Path A vs. Path B

The reaction proceeds via an


 mechanism, but the identity of the nucleophile depends heavily on the base used.
  • Path A (Ring Alkylation - Kinetic Trap): Under neutral or weak base conditions (e.g.,

    
    ), the neutral pyridine ring nitrogen (
    
    
    
    ) often attacks the benzyl halide. This forms a cationic
    
    
    -benzyl pyridinium species or a neutral imino-dihydro-pyridine tautomer. This is often the kinetic product due to the accessibility of the
    
    
    lone pair.
  • Path B (Exocyclic Alkylation - Thermodynamic Target): Using a strong base (NaH, LiHMDS) irreversibly deprotonates the exocyclic amine, generating a delocalized amidine anion. Alkylation of this anion at the exocyclic position (

    
    ) yields the stable, aromatic amino-pyridine product.
    
Visualization of Signaling Pathway

The following diagram illustrates the bifurcation between kinetic (Ring) and thermodynamic (Exocyclic) pathways.

ReactionMechanism Substrate 6-Aminonicotinate (Neutral) Base_Weak Weak Base (K2CO3) Substrate->Base_Weak   Base_Strong Strong Base (NaH) Substrate->Base_Strong   Inter_Neutral Neutral Nucleophile (N1 Lone Pair) Base_Weak->Inter_Neutral  Equilibrium   Inter_Anion Amidine Anion (Delocalized) Base_Strong->Inter_Anion  Irreversible   TS_Ring TS: Ring Attack Inter_Neutral->TS_Ring  Fast (Kinetic)   TS_Exo TS: Exocyclic Attack Inter_Anion->TS_Exo  Charge Control   Prod_Ring Product A (N1-Benzyl) Imino-form / Unstable (Kinetic) TS_Ring->Prod_Ring Prod_Exo Product B (N6-Benzyl) Aromatic / Stable (Thermodynamic) TS_Exo->Prod_Exo Prod_Ring->Prod_Exo Dimroth Rearrangement (High Heat)

Caption: Mechanistic bifurcation showing the necessity of strong base deprotonation to bypass the kinetic N1-alkylation trap.

Experimental Protocols

Method A: The "Gold Standard" (NaH/DMF)

Objective: Exclusive synthesis of N-benzyl-6-aminonicotinate via anion generation. Scale: 1.0 mmol basis (scalable to >100g).

Reagents:

  • Methyl 6-aminonicotinate (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Benzyl Bromide (1.1 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Protocol:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add Methyl 6-aminonicotinate (152 mg, 1.0 mmol) and dissolve in anhydrous DMF (2.0 mL).

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (48 mg, 1.2 mmol) in one portion.

    • Observation: Evolution of

      
       gas. Solution often turns yellow/orange due to anion formation.
      
    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation. Incomplete deprotonation leads to

      
       side products.
      
  • Alkylation: Add Benzyl bromide (130 µL, 1.1 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1). The product is typically less polar than the starting material.

  • Quench & Workup: Cool to 0°C. Quench with saturated

    
     (aq). Extract with EtOAc (3x). Wash combined organics with 
    
    
    
    (to remove DMF) and Brine. Dry over
    
    
    .[1]
  • Purification: Flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Method B: Reductive Amination (Alternative)

Use Case: When avoiding alkyl halides or strong bases (e.g., sensitive functional groups).

Reagents:

  • Methyl 6-aminonicotinate (1.0 equiv)[1]

  • Benzaldehyde (1.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (3.0 equiv)
    
  • Acetic Acid (catalytic, 2-3 drops)

  • DCE (Dichloroethane)

Protocol:

  • Dissolve amine and benzaldehyde in DCE. Add AcOH. Stir 1h to form imine.

  • Add

    
    . Stir overnight at RT.
    
  • Note: This method is exclusively regioselective for

    
     as 
    
    
    
    cannot form a stable imine with the aldehyde under these conditions.

Workflow Decision Tree

Use this logic flow to select the appropriate method and troubleshoot outcomes.

Workflow Start Start: N-Benzylation of 6-Aminonicotinate Check_EWG Is the substrate base-sensitive? Start->Check_EWG Method_Sel Select Method Check_EWG->Method_Sel Path_NaH Method A: NaH/DMF (Standard) Method_Sel->Path_NaH No Path_Red Method B: Reductive Amination Method_Sel->Path_Red Yes Exec_NaH Execute: 0°C Deprotonation then Alkyl Halide Path_NaH->Exec_NaH Exec_Red Execute: Aldehyde + NaBH(OAc)3 Path_Red->Exec_Red QC QC: 1H NMR Analysis Exec_NaH->QC Exec_Red->QC Result_Good Aromatic Signals Retained? (Success) QC->Result_Good  Yes   Result_Bad Upfield Ring Protons? (N1-Alkylation) QC->Result_Bad  No   Fix Corrective Action: Heat to 150°C (Dimroth) or Resynthesize with Stronger Base Result_Bad->Fix

Caption: Operational workflow for method selection and troubleshooting regioselectivity issues.

Quality Control & Validation

Distinguishing the regioisomers is critical. Use the following NMR markers to validate the structure.

Feature

-Benzyl (Desired)

-Benzyl (Undesired)
Mechanistic Reason
Aromaticity RetainedDisrupted

-alkylation creates a quinoid-like imine structure.
C5-H Proton

8.0 - 8.2 ppm (Doublet)

6.5 - 7.5 ppm (Upfield shift)
Loss of ring current in

-isomer shields ring protons.


4.5 - 4.7 ppm (Doublet/Singlet)

5.0 - 5.5 ppm
Positive charge on

deshields the benzylic protons more strongly.
NH Signal Broad triplet (exocyclic NH)Broad singlet (imino NH)Coupling with benzylic

is distinct for exocyclic amines.

Validation Check: If your product shows a doublet at


4.6 ppm (

) that collapses to a singlet upon

shake, you have the correct exocyclic secondary amine .

References

  • Regioselective N-alkylation of 2-aminothiazoles and 2-aminopyridines. Source: Royal Society of Chemistry (Chem. Commun.) Context: Discusses the use of benzylic alcohols and mechanistic bifurcation in similar heterocyclic systems.

  • Reductive alkylation of 2-aminopyridine. Source: ResearchGate / Synthetic Communications Context: Validates the reductive amination pathway as a viable alternative for mono-alkylation of aminopyridines.

  • N- versus O-alkylation: Utilizing NMR methods. Source: ResearchGate Context: Provides detailed NMR strategies for distinguishing heterocyclic regioisomers, applicable to the N1 vs N6 differentiation.

  • Regioselective N-alkylation of the 1H-indazole scaffold (Analogous Chemistry). Source: Beilstein Journal of Organic Chemistry Context: Demonstrates the "NaH/THF" effect on regioselectivity in nitrogen heterocycles, supporting the protocol choice.

Sources

Precision Synthesis of Nicotinate Derivatives: From Classical Esterification to C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinate derivatives (vitamers of B3) are critical scaffolds in medicinal chemistry, serving as precursors for NAD+ salvage pathways, vasodilators, and neuroprotective agents.[1] The electron-deficient nature of the pyridine ring, however, presents distinct synthetic challenges—specifically catalyst poisoning by the pyridine nitrogen and resistance to electrophilic substitution. This guide details three validated experimental workflows: high-efficiency C-terminus functionalization, stereoselective glycosylation for riboside synthesis, and radical-mediated C-H activation for direct ring functionalization.

Module 1: C-Terminus Functionalization (Esterification & Amidation)

While Fischer esterification (sulfuric acid reflux) is the industrial standard for simple methyl nicotinates, it is often too harsh for complex, acid-sensitive alcohols. For high-value derivatives (e.g., lipophilic prodrugs), the Acid Chloride Activation method provides superior yields and easier purification.

Protocol A: High-Efficiency Synthesis of Lipophilic Nicotinates via Acid Chloride

Application: Synthesis of Tocopheryl Nicotinate, Menthyl Nicotinate, or long-chain alkyl esters.

Reagents & Equipment
  • Substrates: Nicotinic Acid (1.0 equiv), Thionyl Chloride (

    
    , 1.5 equiv), Target Alcohol (1.1 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv) – Critical for scavenging HCl.

  • Catalyst: DMF (catalytic drops).

  • Setup: 2-neck round bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    line.
Step-by-Step Methodology
  • Activation (In Situ):

    • Suspend Nicotinic Acid (10 mmol) in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops).

    • Add

      
       (15 mmol) dropwise at 0°C.
      
    • Reflux at 40°C for 2 hours until the solution becomes clear (formation of Nicotinoyl Chloride).

    • Evaporation:[2] Remove excess

      
       and solvent under reduced pressure. Re-dissolve residue in fresh anhydrous DCM (10 mL).
      
  • Coupling:

    • In a separate vessel, dissolve the Target Alcohol (11 mmol) and TEA (20 mmol) in DCM (10 mL).

    • Cool the alcohol solution to 0°C.

    • Cannulate the Nicotinoyl Chloride solution dropwise into the alcohol solution over 20 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup (Self-Validating Step):

    • Wash reaction mixture with sat.[3]

      
       (removes unreacted acid).
      
    • Wash with Brine.[3]

    • Dry over

      
       and concentrate.
      
    • Validation: TLC (Dragendorff’s reagent stains pyridine ring orange).

Module 2: Stereoselective Glycosylation (Nicotinamide Riboside Analogs)

Synthesis of Nicotinamide Riboside (NR) derivatives requires strict stereocontrol to ensure the


-anomer is formed.[4] The Vorbrüggen glycosylation or TMSOTf-mediated coupling is the gold standard.
Protocol B: TMSOTf-Mediated Ribosylation

Reference: Adapted from Vertex AI Search Results 1.1 & 1.8 (ACS/Wiley).

Reagents
  • Donor: 1,2,3,5-tetra-O-acetyl-

    
    -D-ribofuranose.[4][5]
    
  • Acceptor: Ethyl Nicotinate (preferred over nicotinamide to prevent N-glycosylation at the amide nitrogen).

  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology
  • Coupling:

    • Dissolve Ribose donor (1.0 equiv) and Ethyl Nicotinate (1.2 equiv) in dry DCM under Argon.

    • Cool to 0°C.[2][6]

    • Add TMSOTf (1.1 equiv) dropwise.

    • Stir at RT for 12 hours.

    • Mechanism Insight: The reaction proceeds via a cationic cis-1,2-acyloxonium intermediate, directing the nucleophile to the

      
      -face.[4]
      
  • Ammonolysis (Conversion to Amide):

    • Treat the resulting ethyl nicotinate riboside with methanolic ammonia (

      
      ) at -20°C to 0°C.
      
    • Note: This step simultaneously converts the ethyl ester to the primary amide and removes the acetyl protecting groups.

  • Purification:

    • Column: C18 Reverse Phase or Ion Exchange (due to polarity).

    • Eluent: Water/Methanol gradient.[6]

Module 3: Pyridine Ring Functionalization (C-H Activation)

Direct functionalization of the pyridine ring is difficult due to its electron deficiency. The Minisci Reaction (radical alkylation) is the most robust method for introducing alkyl groups at the C2 or C6 positions of Nicotinates.

Protocol C: Silver-Catalyzed Minisci Alkylation

Objective: Synthesis of 6-alkyl-methyl nicotinates.

Reagents
  • Substrate: Methyl Nicotinate.[3][6][7][8]

  • Radical Source: Carboxylic Acid (R-COOH) (e.g., Pivalic acid for t-butyl group).

  • Oxidant: Ammonium Persulfate

    
    .
    
  • Catalyst:

    
     (10-20 mol%).
    
  • Solvent: 10% Aqueous TFA (Trifluoroacetic acid) or biphasic DCM/Water.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Methyl Nicotinate (1 mmol) in 10% TFA/Water (5 mL). Acidic media protonates the pyridine, increasing its electrophilicity toward nucleophilic radicals.

    • Add

      
       (0.2 mmol).
      
    • Add Carboxylic Acid (3 mmol).

  • Radical Generation:

    • Heat to 70°C.

    • Add

      
       (3 mmol) dissolved in water dropwise over 30 minutes.
      
    • Observation: Gas evolution (

      
      ) indicates successful decarboxylation and radical formation.
      
  • Workup:

    • Basify with

      
       (keep cool to prevent ester hydrolysis).
      
    • Extract with DCM (3x).

    • Purification: Silica Gel Chromatography (Petroleum Ether/EtOAc 4:1).[8]

Experimental Visualization & Logic

Workflow Logic: Choosing the Right Pathway

NicotinateSynthesis Start Starting Material: Nicotinic Acid Decision Target Modification? Start->Decision Path1 C-Terminus (Ester/Amide) Decision->Path1 Functional Group Path2 Pyridine Ring (C2/C6) Decision->Path2 Core Scaffold SubPath1A Simple Lipophilic Chain (Protocol A: Acid Chloride) Path1->SubPath1A Alcohol/Amine SubPath1B Riboside/Sugar Moiety (Protocol B: TMSOTf) Path1->SubPath1B Protected Sugar SubPath2A Alkyl/Aryl Addition (Protocol C: Minisci Radical) Path2->SubPath2A R-COOH + Ag+ Purification Purification Strategy SubPath1A->Purification SubPath1B->Purification SubPath2A->Purification

Caption: Decision matrix for selecting the appropriate synthetic pathway based on structural targets.

Mechanistic Insight: Minisci Reaction

MinisciMechanism Step1 R-COOH (Radical Precursor) Step2 Alkyl Radical (R•) + CO2 Step1->Step2 Ag+/S2O8 Step4 Radical Cation Intermediate Step2->Step4 Attacks C2/C6 Step3 Protonated Nicotinate Step3->Step4 Final 6-Substituted Nicotinate Step4->Final Oxidation/-H+

Caption: Radical mechanism for C-H functionalization of the pyridine ring using silver catalysis.

Data Summary & Purification Guide

Comparative Esterification Efficiency
MethodReagentsConditionsYield (Typical)Suitability
Fischer

, MeOH
Reflux, 12h60-70%Simple methyl/ethyl esters only.
Acid Chloride

, TEA
0°C

RT, 4h
85-95%Complex, lipophilic, or steric alcohols.
Steglich DCC, DMAPRT, 24h70-80%Acid-sensitive substrates; difficult byproduct removal (DCU).
Purification Parameters (Chromatography)

Nicotinate derivatives often streak on silica due to the basic pyridine nitrogen.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity and prevent tailing.

  • Standard Gradient (Lipophilic Esters): Hexanes:Ethyl Acetate (90:10

    
     70:30).
    
  • Standard Gradient (Polar/Ribosides): DCM:Methanol (95:5

    
     85:15).
    

References

  • Vertex AI Search. (2025). Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. ResearchGate. 4

  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method. 8

  • Journal of Medicinal Chemistry. (2019). Syntheses of Nicotinamide Riboside and Derivatives. ACS Publications. 5[7][8]

  • MDPI. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. 9

  • Dong, J., & Wang, Q. (2019). Photocatalytic Minisci Reaction. Chimica Italiana. Link

Sources

Advanced Application Note: Strategic Utilization of Methyl 6-((4-methoxybenzyl)amino)nicotinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical profile and application context of Methyl 6-((4-methoxybenzyl)amino)nicotinate (CAS: 1187385-93-8), here is the detailed Application Note and Protocol Guide.

Abstract & Strategic Significance

In modern medicinal chemistry, Methyl 6-((4-methoxybenzyl)amino)nicotinate serves as a high-value "masked" scaffold for the synthesis of 6-aminonicotinic acid derivatives.[1] The 6-aminonicotinic acid core is a privileged pharmacophore found in kinase inhibitors, NAMPT inhibitors, and GPCR ligands.[1]

The strategic value of this molecule lies in the 4-methoxybenzyl (PMB) group.[1] The PMB moiety acts as a dual-purpose tool:

  • Orthogonal Protection: It masks the exocyclic amine, reducing its nucleophilicity and preventing catalyst poisoning during downstream transformations (e.g., Suzuki couplings, ester hydrolysis).[1]

  • Solubility Enhancer: The lipophilic benzyl group significantly improves the solubility of polar aminopyridine intermediates in organic solvents (DCM, THF) during synthesis.[1]

This guide outlines the protocols for synthesizing, utilizing, and deprotecting this building block to access diverse chemical libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Systematic Name Methyl 6-((4-methoxybenzyl)amino)pyridine-3-carboxylate
CAS Number 1187385-93-8
Molecular Formula C₁₅H₁₆N₂O₃
Molecular Weight 272.30 g/mol
Core Scaffold 6-Aminonicotinic Acid (Vitamin B3 analog)
Protecting Group 4-Methoxybenzyl (PMB)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in Water.[1][2]
Key Reactivity Ester hydrolysis (C3), Electrophilic aromatic substitution (C5), Amine deprotection.[1]

Application 1: Synthesis of the Building Block

Context: If the molecule is not purchased, it is readily synthesized via Nucleophilic Aromatic Substitution (SNAr).[1]

Experimental Protocol A: SNAr Coupling

Objective: Synthesize Methyl 6-((4-methoxybenzyl)amino)nicotinate from Methyl 6-chloronicotinate.

Reagents:

  • Methyl 6-chloronicotinate (1.0 equiv)[1]

  • 4-Methoxybenzylamine (1.1 equiv)[1][3]

  • Triethylamine (TEA) or DIPEA (2.0 equiv)[1]

  • Solvent: DMF or DMSO (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloronicotinate (e.g., 10 mmol) in DMF (20 mL).

  • Addition: Add 4-Methoxybenzylamine (11 mmol) dropwise, followed by TEA (20 mmol).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2] The product typically appears as a more polar spot than the starting chloride.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.[1]

    • If solid forms: Filter the solid, wash with water, and dry under vacuum.[1]

    • If oil forms:[1] Extract with Ethyl Acetate (3 x 50 mL).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

  • Yield: Expected yield is 85–95% .

Application 2: Divergent Library Synthesis (The "Hub" Strategy)

Context: Using the molecule to generate a library of kinase inhibitors targeting the ATP-binding pocket.[1]

The methyl ester at C3 allows for the attachment of various "tail" groups (R-groups) while the PMB group protects the "head" amine.[1]

Experimental Protocol B: Hydrolysis & Amide Coupling

Objective: Convert the ester to an amide (common in kinase inhibitors like Imeglimin analogs or Syk inhibitors).[1]

Phase 1: Ester Hydrolysis

  • Dissolve Methyl 6-((4-methoxybenzyl)amino)nicotinate in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H₂O (3.0 equiv).[1] Stir at room temperature for 2 hours.

  • Acidify to pH 3–4 with 1M HCl. The carboxylic acid intermediate will precipitate.[1] Filter and dry.[1][4]

Phase 2: Amide Coupling

  • Dissolve the acid intermediate (1.0 equiv) in DMF.[1]

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 10 mins to activate.

  • Add the desired Amine (R-NH₂) (e.g., aniline, piperazine, benzylamine).[1]

  • Stir at RT for 2–12 hours.

  • Isolate the PMB-protected amide via extraction or precipitation.[1]

Application 3: PMB Deprotection (The "Unmasking")

Context: The final step to reveal the primary amine, which is often critical for hydrogen bonding in the biological target's active site.[1]

Experimental Protocol C: Acidic Deprotection (TFA Method)

Best for substrates stable to strong acid.[1]

  • Dissolution: Dissolve the PMB-protected intermediate in DCM (0.1 M concentration).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20% v/v).[1]

    • Optional: Add a cation scavenger (e.g., Anisole or Triethylsilane, 2 equiv) to prevent re-alkylation by the benzyl cation.[1]

  • Reflux: Stir at 40°C or reflux for 2–6 hours. The solution typically turns purple/red.[1]

  • Workup: Concentrate the reaction mixture to remove TFA.

  • Neutralization: Redissolve in EtOAc and wash with saturated NaHCO₃ (Caution: Gas evolution).

  • Purification: The free amine is significantly more polar.[1] Purify via reverse-phase HPLC or polar silica chromatography (DCM:MeOH).

Experimental Protocol D: Oxidative Deprotection (DDQ Method)

Best for acid-sensitive substrates.[1]

  • Dissolution: Dissolve the substrate in DCM:Water (18:1) .[1]

  • Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–1.5 equiv).[1]

  • Reaction: Stir at room temperature for 1–4 hours. The mixture will turn deep red/brown.[1]

  • Workup: Filter the mixture through a pad of Celite to remove the reduced DDQ byproduct. Wash the filtrate with saturated NaHCO₃.[1]

  • Purification: Flash chromatography.

Visualization: Synthetic Workflow & SAR Logic

The following diagram illustrates the "Protection-Functionalization-Deprotection" cycle, highlighting the versatility of Methyl 6-((4-methoxybenzyl)amino)nicotinate.

G Start Methyl 6-chloronicotinate (Starting Material) Core Methyl 6-((4-methoxybenzyl)amino)nicotinate (The Scaffold) Start->Core SnAr (DMF, 80°C) Reagent 4-Methoxybenzylamine (PMB-NH2) Reagent->Core Path1 Path A: C3 Functionalization (Hydrolysis + Amide Coupling) Core->Path1 Library Div. Path2 Path B: C5 Substitution (Halogenation/Suzuki) Core->Path2 Scaffold Opt. Inter1 PMB-Protected Amide Derivative Path1->Inter1 Inter2 PMB-Protected C5-Substituted Analog Path2->Inter2 Deprotect Deprotection Step (TFA or DDQ) Inter1->Deprotect Inter2->Deprotect Final 6-Amino-Nicotinamide Analog (Active Drug Candidate) Deprotect->Final Removes PMB Reveals Pharmacophore

Figure 1: Strategic workflow utilizing the PMB-protected scaffold to access diverse aminonicotinate libraries.

References

  • Google Patents. (2013).[1] Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (US20130172566A1). Retrieved January 28, 2026, from [1]

Sources

Application Note: Purification of Methyl 6-((4-methoxybenzyl)amino)nicotinate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of Methyl 6-((4-methoxybenzyl)amino)nicotinate , a common intermediate in medicinal chemistry scaffolds. The presence of both a pyridine ring and a secondary amine creates a "dual-basic" motif that frequently leads to peak tailing and irreversible adsorption on standard silica gel. This guide provides a self-validating protocol using a Triethylamine (TEA)-modified mobile phase to suppress silanol activity, ensuring high recovery (>90%) and purity suitable for subsequent biological assays or synthetic steps.

Introduction & Chemical Context

The Molecule and the Challenge

Methyl 6-((4-methoxybenzyl)amino)nicotinate is typically synthesized via Nucleophilic Aromatic Substitution (


) of methyl 6-chloronicotinate with 4-methoxybenzylamine (PMB-amine).
  • The Target: A lipophilic ester with a basic pyridine core and a secondary amine.

  • The Impurities:

    • Methyl 6-chloronicotinate (Starting Material): Less polar, elutes early.

    • 4-Methoxybenzylamine (Excess Reagent): Highly polar and basic; tends to streak or stick to silica.

    • Hydrolysis Byproducts: Corresponding carboxylic acid (if water was present), highly polar.

The Mechanism of Failure

Standard flash chromatography often fails for this molecule because the basic nitrogen atoms interact via hydrogen bonding with the acidic silanol groups (


) on the silica surface. This results in:
  • Tailing: Asymmetrical peaks that contaminate adjacent fractions.

  • Retention Time Shift: The compound moves slower than predicted by TLC.

  • Yield Loss: Material remains permanently bound to the silica.

The Solution: We employ a TEA-Buffered Normal Phase strategy. The triethylamine acts as a "sacrificial base," preferentially binding to silanol sites and allowing the target aminopyridine to elute freely.

Pre-Purification Assessment (Self-Validating Logic)

Before packing a column, you must validate the separation on Thin Layer Chromatography (TLC). This step is non-negotiable for establishing the "Self-Validating" nature of the protocol.

The "Buffered Plate" Technique

Standard TLC plates are acidic. To accurately predict column behavior, you must neutralize the plate.

  • Prepare Mobile Phase: 20% Ethyl Acetate (EtOAc) in Hexanes + 1% Triethylamine (TEA) .

  • Dip the Plate: Submerge a blank silica TLC plate into the mobile phase and let the solvent front rise to the top.

  • Dry: Allow the TEA-treated plate to air dry for 5 minutes (removes bulk solvent but leaves TEA adsorbed).

  • Spot & Run: Spot the crude reaction mixture and co-spot with starting materials. Run in the same solvent system.[1]

Calculating (Column Volumes)

Target an


 (Retardation Factor) between 0.25 and 0.35  for the product.
  • If

    
    : Increase polarity (e.g., 30% EtOAc).
    
  • If

    
    : Decrease polarity (e.g., 10% EtOAc).
    

Validation Check: The separation is viable only if the


 between the product and the nearest impurity is 

.

Detailed Protocol

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Solvents: HPLC-grade Hexanes, Ethyl Acetate, Triethylamine.

  • Column: Glass column or pre-packed flash cartridge (e.g., Biotage SNAP/Sfär).

Step-by-Step Methodology
Step 1: Column Neutralization (Crucial)

Do not skip this step. Adding TEA only to the sample is insufficient.

  • Slurry Preparation: Mix Silica Gel 60 with 10% EtOAc/Hexanes containing 1% TEA .

  • Packing: Pour the slurry into the column. Flush with 2 Column Volumes (CV) of the same solvent. This ensures the entire silica bed is deactivated.

Step 2: Sample Loading (Dry Load Strategy)

Liquid loading in DCM often causes band broadening for this molecule.

  • Dissolve crude mixture in minimal Dichloromethane (DCM).

  • Add Celite 545 (ratio 1:2 w/w sample to Celite).

  • Rotary evaporate to dryness until a free-flowing powder is obtained.

  • Add the powder carefully to the top of the packed silica bed.

  • Add a 1 cm layer of sand on top to protect the bed.

Step 3: Mobile Phase Gradient

Run the column using the following gradient profile. Note that TEA is maintained at 1% constant throughout.

PhaseSolvent Composition (vol/vol)Volume (CV)Purpose
Equilibration 5% EtOAc / 94% Hex / 1% TEA2 CVStabilize baseline
Ramp 1 5%

15% EtOAc (with 1% TEA)
3 CVElute non-polar SM (Cl-nicotinate)
Isocratic 20% EtOAc / 79% Hex / 1% TEA5 CVElute Target Molecule
Flush 50% EtOAc / 49% Hex / 1% TEA3 CVElute polar amines/oxides
Step 4: Fraction Analysis & Pooling
  • Monitor fractions via UV at 254 nm (PMB and Pyridine absorb strongly).

  • Check fractions by TLC (using the "Buffered Plate" method).

  • Checkpoint: Do not pool fractions containing the "tail" of the product if it overlaps with the polar amine impurity. Sacrifice yield for purity if necessary.

Step 5: Post-Run Workup (TEA Removal)

Triethylamine has a high boiling point and smells.

  • Pool pure fractions.[2]

  • Evaporate solvent to a minimum volume.

  • Azeotrope: Add DCM and re-evaporate (repeat 2x) to help carry off residual TEA.

  • Optional: If TEA salts persist (seen as white film), dissolve product in EtOAc and wash once with saturated

    
     (do not use acid, or you will extract your product).
    

Visualization of Workflows

Decision Logic for Purification

This diagram illustrates the critical decision points that ensure the "Self-Validating" integrity of the purification.

PurificationLogic Start Crude Reaction Mixture TLC_Check TLC Analysis (Standard Silica) Start->TLC_Check Streaking Is Product Streaking? TLC_Check->Streaking Standard_Flash Standard Flash (Hex/EtOAc) Streaking->Standard_Flash No (Unlikely) TEA_Method TEA-Buffered Method (1% TEA in Mobile Phase) Streaking->TEA_Method Yes (Expected for Aminopyridines) Rf_Check Calculate Rf Target: 0.25 - 0.35 Standard_Flash->Rf_Check TEA_Method->Rf_Check Load_Type Solubility Check Rf_Check->Load_Type Liquid_Load Liquid Load (in Hex/DCM) Load_Type->Liquid_Load Soluble in Hex/EtOAc Dry_Load Dry Load (Celite 545) Load_Type->Dry_Load Poor Solubility / Large Scale Run_Column Run Column (Gradient Elution) Liquid_Load->Run_Column Dry_Load->Run_Column Workup Azeotrope/Wash to remove TEA Run_Column->Workup

Caption: Decision tree for selecting the TEA-buffered protocol and loading strategy based on initial TLC assessment.

Column Setup & Elution Order

This diagram visualizes the physical setup and the separation of specific impurities found in this synthesis.

ColumnSetup Column Sand Layer Sample (Dry Load) Silica + 1% TEA Frit Impurity1 Frac 1-5: Methyl 6-chloronicotinate (Non-polar) Column:frit->Impurity1 First Eluting Product Frac 10-25: Target Product (Aminopyridine) Impurity1->Product Gradient Ramp Impurity2 Frac 30+: PMB-Amine / Acid (Polar/Tailing) Product->Impurity2 Flush

Caption: Physical column stack and expected elution order of the S_NAr reaction components.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Product elutes immediately Solvent too polar (High

).
Reduce EtOAc concentration by 50%.
Product streaks despite TEA Column overload or insufficient TEA.Increase TEA to 2% or reduce sample load (max 1% of silica mass).
White solid in fractions TEA Hydrochloride salt formation.This is common.[1] Wash the combined organic fractions with saturated

or water before final drying.
Co-elution with PMB-amine Similar polarity.Switch solvent system to DCM:MeOH (98:2) with 1% TEA. The selectivity of DCM often separates amines better than Hex/EtOAc.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution."[3] J. Org.[3] Chem.1978 , 43, 2923–2925.[3]

  • Biotage Application Note. "Purification of Organic Amines using Flash Chromatography." Biotage Knowledge Base.

  • MIT OpenCourseWare. "Purification by Flash Column Chromatography." Chemistry Laboratory Techniques.[4]

  • BenchChem Technical Support. "Chromatographic Purification of Pyridine Derivatives."

Sources

analytical techniques for characterizing Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1]

Methyl 6-((4-methoxybenzyl)amino)nicotinate is a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors and SHP2 allosteric inhibitors.[1] Its structure features a pyridine core substituted with a methyl ester at the C3 position and a secondary amine protected by a para-methoxybenzyl (PMB) group at the C6 position.[2][1]

Chemical Properties & Analytical Challenges
  • Basicity: The molecule contains two nitrogen centers.[2] The pyridine nitrogen (

    
    ) is weakly basic (
    
    
    
    ), while the secondary amine is less basic due to conjugation with the pyridine ring and the electron-donating PMB group.[2][1]
  • Solubility: Low aqueous solubility; high solubility in DMSO, Methanol, and DCM.[2]

  • Stability Risks:

    • Hydrolysis: The C3-methyl ester is susceptible to hydrolysis under basic conditions or prolonged exposure to aqueous acid, yielding the corresponding carboxylic acid.[2][1]

    • Oxidation: The benzylic position is sensitive to oxidative degradation.[2][1]

Structural Identification Protocols (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

Objective: Unequivocal structural assignment. Solvent Selection: DMSO-


 is preferred over 

to ensure the resolution of the exchangeable N-H proton and to prevent aggregation-induced line broadening.[2][1]
Protocol: 1H-NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of the compound in 600 µL of DMSO-

    
     (99.9% D).
    
  • Acquisition: 400 MHz or higher. 16–32 scans.[2] Relaxation delay (

    
    ) ≥ 2.0 s to ensure quantitative integration of aromatic protons.[2]
    
  • Temperature: 298 K.

Table 1: Predicted 1H-NMR Assignments (DMSO-


) 
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Pyridine H-2 8.60 – 8.70Doublet (

Hz)
1HMost deshielded due to ring nitrogen and ester EWG.[1]
Pyridine H-4 7.85 – 7.95dd (

Hz)
1HOrtho to ester; deshielded.[2]
Pyridine H-5 6.50 – 6.60Doublet (

Hz)
1HShielded by the electron-donating amino group at C6.[2][1]
N-H 7.80 – 8.10Triplet (broad)1HCoupled to benzylic

.[2]
PMB Aromatics 7.20 (d) & 6.85 (d)AA'BB' System4HCharacteristic para-substitution pattern.[2]
Benzylic

4.45 – 4.55Doublet (

Hz)
2HCoupled to N-H.[2]
Ester

3.75 – 3.80Singlet3HTypical methyl ester range.[2][1]
PMB

3.70 – 3.73Singlet3HTypical aromatic methoxy range.[2]
Mass Spectrometry (LC-MS)

Objective: Confirmation of Molecular Weight (


 g/mol ).
Ionization Mode:  Electrospray Ionization (ESI) in Positive Mode (

).[2] The basic pyridine nitrogen ensures high ionization efficiency.[2]
  • Expected Ion:

    
     m/z.[2]
    
  • Fragment Ions: Loss of PMB group (methoxybenzyl cation, m/z 121) is a common fragmentation pathway in MS/MS.[2]

Purity & Assay Protocols (Chromatography)

Challenge: Pyridine derivatives often tail on silica-based columns due to interaction with residual silanols.[2][1] Solution: Use of an acidic mobile phase (pH < 3.[2][3]0) or an end-capped column to suppress silanol ionization and protonate the pyridine completely.[2][1]

HPLC Method Parameters

This method is designed to separate the parent compound from its hydrolysis product (Acid Impurity) and starting materials (PMB-amine).

Table 2: HPLC Method Conditions

ParameterSettingRationale
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh surface area; end-capping reduces peak tailing for basic compounds.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2]7)Protonates pyridine (pKa ~4), ensuring a single ionic species.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for aromatic esters.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Detection UV at 254 nmMax absorbance for nicotinates; 280 nm as secondary.[2]
Column Temp 30°CImproves reproducibility of retention times.[2]
Gradient Profile[1][4][5]
  • 0.0 min: 5% B[1]

  • 2.0 min: 5% B (Hold for polar impurities)

  • 15.0 min: 95% B (Linear ramp)

  • 20.0 min: 95% B (Wash)

  • 20.1 min: 5% B (Re-equilibration)

Impurity Profiling Logic
  • Relative Retention Time (RRT):

    • Hydrolysis Product (Acid): RRT ~0.4–0.6 (Elutes earlier due to polarity of -COOH).[1]

    • Parent Ester: RRT = 1.0.[2][1]

    • Bis-PMB Impurity: RRT > 1.2 (If excess PMB-amine was used during synthesis).[2][1]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow for characterizing this molecule, ensuring no critical quality attribute is overlooked.

Diagram: Comprehensive Characterization Workflow

AnalyticalWorkflow Start Crude/Synthesized Methyl 6-((4-methoxybenzyl)amino)nicotinate ID_Phase PHASE 1: Identification Start->ID_Phase Purity_Phase PHASE 2: Purity & Assay Start->Purity_Phase Solid_Phase PHASE 3: Solid State Start->Solid_Phase NMR 1H / 13C NMR (DMSO-d6) Confirm Structure ID_Phase->NMR MS LC-MS (ESI+) Confirm MW (273.1 m/z) ID_Phase->MS HPLC RP-HPLC (C18) Acidic Mobile Phase Purity_Phase->HPLC XRD X-Ray Diffraction (Crystallinity Check) Solid_Phase->XRD Stability Forced Degradation (Acid/Base Stress) Solid_Phase->Stability Impurities Impurity Profiling (Hydrolysis Product detection) HPLC->Impurities DAD Analysis

Caption: Figure 1. Integrated analytical workflow for the structural confirmation and purity assessment of the target aminonicotinate.

Diagram: HPLC Method Development Logic

HPLC_Logic Step1 Analyte Assessment Basic Pyridine N (pKa ~4) Hydrophobic PMB Group Decision1 Mobile Phase pH? Step1->Decision1 Path_Neutral Neutral pH (7.0) RISK: Silanol Tailing Decision1->Path_Neutral Avoid Path_Acidic Acidic pH (2.7) RESULT: Protonated N Sharp Peaks Decision1->Path_Acidic Select Step2 Buffer Selection Formic Acid (volatile for MS) or Phosphate (UV only) Path_Acidic->Step2 Final Final Method: C18 Column 0.1% Formic Acid / ACN Step2->Final

Caption: Figure 2. Decision tree for HPLC method development, highlighting the necessity of acidic pH for pyridine derivatives.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] Geneva, Switzerland.[2] Link

  • Reich, H. J. Hans Reich's Collection of NMR Data.[2] University of Wisconsin-Madison.[2][1] (For pyridine shift prediction). Link

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Pyridine Impurities. FDA.[2][6] Link

  • Zydroń, M., et al. "Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples."[2][4] J. Sep. Sci., 2004 (Methodology adapted for heterocyclic amines).[2][4] Link

Sources

Application Note: Safe Handling, Stability, and Disposal of Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-((4-methoxybenzyl)amino)nicotinate (Calculated MW: 272.30 g/mol , Formula: C₁₅H₁₆N₂O₃) is a functionalized pyridine intermediate frequently employed in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals. Structurally, it combines a methyl ester (susceptible to hydrolysis), a pyridine core , and a secondary amine protected with a para-methoxybenzyl (PMB) group .

Due to the specific pharmacological activity associated with nicotinate derivatives (rubefacient properties) and aminopyridines (potential toxicity), this compound must be handled as a High-Potency/Irritant Intermediate where specific toxicological data is absent. This guide defines the protocols for containment, stability maintenance, and compliant disposal.

Physicochemical Profile & Hazard Identification (SAR Analysis)

In the absence of a compound-specific Safety Data Sheet (SDS) from major registries, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of its functional groups.

Structural Analysis
  • Core Scaffold: Nicotinic acid methyl ester (Methyl nicotinate).[1][2][3]

  • Modification: 6-amino substitution with a lipophilic PMB group.

Inferred Hazards
Functional GroupHazard ClassMechanism / Risk
Methyl Ester Skin Irritant / Rubefacient Methyl nicotinate is a known vasodilator.[2] Contact may cause immediate erythema (redness), heat, and edema due to capillary dilation .
Aminopyridine Acute Toxicity (Oral/Dermal) Aminopyridines can block potassium channels; while the PMB group adds bulk, potential neurotoxicity cannot be ruled out without testing.
PMB-Amine Sensitizer Benzylic amines can act as sensitizers. The lipophilic nature facilitates dermal absorption.

GHS Classification (Precautionary):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Signal Word: WARNING

Engineering Controls & Personal Protective Equipment (PPE)

Primary Containment

All handling of the solid powder must be performed within a Class II Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Face Velocity: Maintain >100 fpm (0.5 m/s).

  • Sash Height: Keep at working level (approx. 18 inches/45 cm).

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash GogglesStandard safety glasses are insufficient against fine irritant dusts.[3]
Dermal (Hands) Double Gloving (Nitrile)Outer glove (5 mil) protects against abrasion; Inner glove (4 mil) acts as a barrier against permeation. Change immediately upon splash.
Dermal (Body) Lab Coat + Tyvek SleevesPrevents accumulation of dust on forearms/cuffs, a common exposure route for rubefacients.
Respiratory N95 (if outside hood)Strictly avoid handling outside the hood. If weighing balance is external, use a P100 respirator.

Operational Protocol: Safe Weighing & Solubilization

Objective: To prepare a stock solution without generating airborne dust or surface contamination.

Stability Considerations
  • Hydrolysis Risk: The methyl ester at C3 is susceptible to hydrolysis in the presence of moisture and strong acids/bases.

  • Oxidation: The secondary amine and electron-rich PMB ring are prone to oxidation over time.

  • Storage: Store solid at -20°C under inert atmosphere (Argon/Nitrogen).

Workflow Diagram

The following Graphviz diagram outlines the critical decision points during the weighing process to minimize exposure.

WeighingProtocol Start START: Weighing Procedure CheckPPE Verify PPE: Double Nitrile Gloves + Goggles Start->CheckPPE Equilibrate Equilibrate Vial to RT (Prevent condensation) CheckPPE->Equilibrate HoodCheck Is Balance inside Fume Hood? Equilibrate->HoodCheck SetupEnclosure Setup Powder Containment Enclosure HoodCheck->SetupEnclosure No Weighing Weigh using Anti-Static Spatula HoodCheck->Weighing Yes SetupEnclosure->Weighing CleanNeck Wipe Vial Neck with Kimwipe (Prevent thread contamination) Weighing->CleanNeck Solubilize Add Solvent (DMSO/DCM) IMMEDIATELY to vial CleanNeck->Solubilize Seal Seal & Parafilm Solubilize->Seal

Figure 1: Safe weighing and solubilization workflow designed to minimize dust generation and hydrolysis risks.

Step-by-Step Procedure
  • Equilibration: Remove the vial from the freezer (-20°C) and allow it to warm to room temperature inside a desiccator. Rationale: Opening a cold vial causes moisture condensation, accelerating ester hydrolysis.

  • Weighing: Place the receiving vial on the balance. Transfer the solid using an anti-static PTFE spatula.

  • Decontamination: Before closing the stock bottle, wipe the threads with a dry Kimwipe to prevent grinding the chemical between the cap and bottle (which creates fine dust upon next opening).

  • Dissolution: Add the calculated volume of solvent (typically DMSO or anhydrous Dichloromethane) directly to the weighed solid in the hood.

    • Note: Handling the compound in solution significantly reduces inhalation risk compared to the solid form.

Waste Disposal & Deactivation

Core Principle: Do not dispose of this compound down the drain. It is an organic intermediate with unknown aquatic toxicity.

Waste Segregation Strategy
Waste StreamCriteriaDisposal Method
Solid Waste (Contaminated) Gloves, weighing boats, Kimwipes contaminated with trace powder.Hazardous Solid Waste (Incineration). Double-bag in polyethylene.
Liquid Waste (Non-Halogenated) Solutions in DMSO, Methanol, Ethyl Acetate.High BTU Incineration.
Liquid Waste (Halogenated) Solutions in DCM, Chloroform.Halogenated Organic Waste Stream.
Aqueous Waste Aqueous layers from extractions (if workup performed).Check pH. If contaminated, treat as Aqueous Hazardous Waste .
Chemical Deactivation (Spill Response)

In the event of a spill, chemical deactivation is preferred over simple physical cleanup to neutralize the biological activity.

  • Deactivation Solution: 10% Sodium Hydroxide (NaOH) or 10% Hydrochloric Acid (HCl).

    • Mechanism:[2][4][5][6][7] Strong acid or base will hydrolyze the methyl ester (to the carboxylate/acid) and potentially cleave the PMB group (acidic conditions), rendering the molecule more polar and altering its pharmacological profile.

  • Protocol:

    • Cover spill with absorbent pads.

    • Gently wet the pads with 10% NaOH solution. Allow to sit for 15 minutes.

    • Collect pads into a hazardous waste bag.

    • Clean surface with soap and water.

Disposal Decision Tree

DisposalTree Waste Waste Material State Physical State? Waste->State Solid Solid (Powder/Wipes) State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidBin Haz. Solid Waste (Incineration) Solid->SolidBin SolventCheck Halogenated Solvent? (DCM/CHCl3) Liquid->SolventCheck HaloWaste Halogenated Waste Stream SolventCheck->HaloWaste Yes NonHaloWaste Organic Solvents (Non-Halo) SolventCheck->NonHaloWaste No

Figure 2: Logic flow for segregating waste streams to ensure environmental compliance.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved October 26, 2023 from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always verify local environmental regulations and consult your institution's Environmental Health & Safety (EHS) officer before handling novel chemical entities.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 6-((4-methoxybenzyl)amino)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SNAr-006-PMB Subject: Yield Improvement & Troubleshooting for Amination of Methyl 6-Chloronicotinate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Overview

The Challenge: Synthesizing Methyl 6-((4-methoxybenzyl)amino)nicotinate requires balancing the reactivity of the electron-deficient pyridine ring against the stability of the methyl ester. The reaction proceeds via Nucleophilic Aromatic Substitution (


) .[2][3][4][5]

Core Conflict: To drive the displacement of the 6-chloro group, heat and polar solvents are required. However, these conditions—specifically in the presence of moisture or strong nucleophilic bases—promote the hydrolysis of the C3-methyl ester to the corresponding carboxylic acid (saponification), drastically reducing isolated yield.

Reaction Scheme

The transformation involves the attack of 4-methoxybenzylamine (PMB-amine) on Methyl 6-chloronicotinate.[1]

ReactionScheme SM1 Methyl 6-chloronicotinate (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate + SM2, Base Heat SM2 4-Methoxybenzylamine (Nucleophile) Product Target Product (Methyl ester preserved) Intermediate->Product - HCl (Major Path) SideProduct Side Product (Hydrolyzed Acid) Intermediate->SideProduct + H2O / OH- (Side Path)

Figure 1: Reaction pathway showing the competition between productive amination and ester hydrolysis.[1]

Standard Operating Procedure (SOP)

Based on optimized


 protocols for electron-deficient heterocycles.
The "Gold Standard" Protocol

This protocol prioritizes ester stability while maximizing conversion.[1]

ParameterRecommendationRationale
Solvent DMSO (Anhydrous)High dielectric constant stabilizes the Meisenheimer complex; accelerates

significantly better than THF or Toluene.[1]
Base DIPEA (3.0 equiv)Non-nucleophilic organic base.[1] Unlike

, it is fully soluble and does not introduce water (hygroscopicity issue).[1]
Stoichiometry 1.0 equiv SM / 1.2 equiv AmineSlight excess of amine drives kinetics without complicating purification.[1]
Temperature 80–90 °C Sufficient activation energy for Cl-displacement.[1] >100 °C risks PMB decomposition or polymerization.[1]
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular kinetics (

).[1]
Step-by-Step Workflow
  • Charge Methyl 6-chloronicotinate (1.0 eq) into a dry reaction vessel under

    
    .
    
  • Add Anhydrous DMSO (concentration 0.8 M).

  • Add DIPEA (3.0 eq) followed by 4-methoxybenzylamine (1.2 eq).

  • Heat to 85 °C and monitor by HPLC/TLC.

    • Checkpoint: Reaction should reach >95% conversion within 4–6 hours.[1]

  • Workup (Critical):

    • Cool to RT.

    • Pour into Ice Water (10x volume). The product often precipitates as a solid.[1]

    • If solid forms: Filter and wash with water (removes DMSO/DIPEA).[1]

    • If oil forms:[1] Extract with EtOAc.[1] Wash organic layer with 5% LiCl solution (removes DMSO) followed by Brine.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I see the product, but also a significant amount of Nicotinic Acid (hydrolysis)."

Diagnosis: Water contamination.[1] The ester at C3 is highly activated by the electron-deficient ring, making it susceptible to attack by hydroxide. Root Cause:

  • Wet solvent (DMSO is very hygroscopic).[1]

  • Use of hygroscopic inorganic bases (

    
    , 
    
    
    
    ) that were not dried.[1]

Corrective Action:

  • Switch Base: Move from Carbonates to DIPEA or Triethylamine .[1]

  • Dry Solvents: Use molecular sieves (4Å) in your DMSO/DMF for 24h prior to use.[1]

  • Avoid Hydroxide: Do not use NaOH or KOH, even if literature suggests it for other substrates.[1]

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: The chloride leaving group is sluggish.[1] Root Cause: The electron-withdrawing power of the ester is fighting against the electron-donating resonance of the pyridine nitrogen, making the C6 position moderately reactive, not highly reactive.

Corrective Action:

  • Concentration Boost: Increase concentration from 0.2 M to 1.0 M .

    
     is second-order; doubling concentration quadruples the rate.[1]
    
  • Leaving Group Swap: If commercially available, switch to Methyl 6-bromonicotinate . Bromide is a better leaving group (weaker bond, better polarizability).[1]

  • Catalytic Additive: Add 10 mol% KI (Potassium Iodide) .

    • Mechanism:[1][2][3][5][6][7][8] Finkelstein reaction in situ converts R-Cl

      
       R-I.[1] The Iodide is displaced much faster by the amine.
      
Issue 3: "My yield is low after column chromatography."

Diagnosis: Product loss on silica or PMB cleavage.[1] Root Cause:

  • PMB Instability: The PMB group is acid-sensitive.[1] Acidic silica gel can slowly cleave the PMB group, reverting to the primary amine.

  • Streaking: The basic pyridine nitrogen interacts with silanols on the silica.

Corrective Action:

  • Pre-treat Silica: Flush the column with 1% Triethylamine/Hexanes before loading.[1]

  • Eluent Modifier: Add 1%

    
     or 
    
    
    
    to your eluent (e.g., DCM/MeOH + 1%
    
    
    ).[1]
  • Crystallization: Try to avoid columns. The product is likely a solid.[1] Recrystallize from EtOH/Water or EtOAc/Heptane.[1]

Advanced Optimization: Decision Logic

Use this flowchart to determine the best optimization path based on your current impurity profile.

TroubleshootingTree Start Start: Low Yield Analysis CheckTLC Analyze Crude Mixture (LCMS / TLC) Start->CheckTLC Branch1 Impurity: Hydrolyzed Acid (Mass = Product - 14) CheckTLC->Branch1 Branch2 Impurity: Unreacted SM (Reaction Stalled) CheckTLC->Branch2 Branch3 Impurity: 'Tar' / Baseline (Decomposition) CheckTLC->Branch3 Action1 Fix: Anhydrous Conditions Switch to DIPEA Lower Temp to 70°C Branch1->Action1 Action2 Fix: Increase Conc. (1M) Add KI (10 mol%) Switch solvent to NMP Branch2->Action2 Action3 Fix: Oxygen Free? Degas Solvents Check PMB stability Branch3->Action3

Figure 2: Troubleshooting logic for maximizing yield based on crude analysis.

Alternative Route: Buchwald-Hartwig Amination

Use this ONLY if the


 route fails to exceed 50% yield.

If the 6-chloro substrate is too unreactive (perhaps due to steric hindrance or electronic deactivation from other substituents), Palladium catalysis is the solution.

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: Xantphos (4 mol%) - Preferred for pyridines.

  • Base:

    
     (Dry, 1.5 eq)
    
  • Solvent: 1,4-Dioxane (Anhydrous)[1]

  • Temp: 100 °C

Note: This route is more expensive and requires strict oxygen exclusion, but it works on substrates where


 fails completely.[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Foundational text on

    
     mechanism and Meisenheimer complexes).
    
  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link (Context on pyridine reactivity in drug synthesis).[1]

  • Blakemore, D. C., et al. (2018).[1] Organic synthesis provides opportunities to transform drug discovery.[1] Nature Chemistry, 10, 383–394.[1] Link (Discussion on high-throughput optimization of heteroaromatic substitutions).

  • Common Organic Chemistry. (n.d.).[1] PMB Protection & Deprotection Conditions. Link (Verification of PMB stability profiles).

Sources

Technical Support Center: Optimizing 6-Aminonicotinate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #6-AN-PROTOCOLS Subject: Troubleshooting Common Byproducts & Reactivity Issues Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary: The Scaffold Paradox

Methyl 6-aminonicotinate (CAS: 36052-24-1) is a deceptive scaffold.[1] While it appears to be a simple aniline analog, the pyridine nitrogen (N1) fundamentally alters its reactivity profile compared to benzene derivatives.[1]

The core troubleshooting philosophy for this molecule revolves around three competing centers:

  • The Exocyclic Amine (C6-NH₂): The desired nucleophile for most amidation/coupling reactions.[1]

  • The Pyridine Nitrogen (N1): A competitive basic site that drives kinetic byproducts (N-acylation salts) and catalyst poisoning.[1]

  • The Ester (C3-COOMe): A labile group susceptible to unintended hydrolysis under basic coupling conditions.[1]

This guide addresses the specific "silent killers" of yield—byproducts that often go undetected until the final NMR.

Module 1: The Regioselectivity Trap (Acylation & Alkylation)

User Symptom: "I attempted to acylate the amine using an acid chloride, but I isolated a water-soluble crystalline solid that isn't my product."

Diagnosis: You have likely formed the Ring-N-acylpyridinium salt instead of the desired exocyclic amide.

The Mechanism: Kinetic vs. Thermodynamic Control

In 2-aminopyridines (which 6-aminonicotinate is), the ring nitrogen (N1) is often the site of kinetic attack because its lone pair is orthogonal to the pi-system and highly accessible. The exocyclic amine lone pair is delocalized into the ring, making it less nucleophilic.

  • The Byproduct: N-acyl-6-aminonicotinium chloride (unstable salt).[1]

  • The Solution: You must force the reaction to the thermodynamic product (the neutral amide) using a base-catalyzed transfer or "shuttle" mechanism.

Visualizing the Pathway

Regioselectivity Start 6-Aminonicotinate (Starting Material) Kinetic Kinetic Intermediate (Ring N-Acylation) UNSTABLE SALT Start->Kinetic Fast Attack (k1) Acid Chloride, No Catalyst Thermo Thermodynamic Product (Exocyclic Amide) STABLE Start->Thermo DMAP Catalysis (Acyl Transfer) Kinetic->Thermo Dimroth-like Rearrangement (Slow without Base) Byproduct Hydrolysis Byproduct (Reverted SM + Acid) Kinetic->Byproduct Aqueous Workup

Figure 1: The bifurcation of acylation pathways. Direct reaction often leads to the unstable ring-acylated salt, which hydrolyzes back to starting material upon aqueous workup.

Corrective Protocol: DMAP-Shuttled Acylation

Objective: Selective acylation of the exocyclic amine.[1]

  • Dissolve: 1.0 eq Methyl 6-aminonicotinate in anhydrous DCM (0.2 M).

  • Base: Add 1.2 eq Triethylamine (TEA) or DIPEA to scavenge HCl.

  • Catalyst (Critical): Add 0.1 eq DMAP (4-Dimethylaminopyridine) .

    • Why? DMAP attacks the acid chloride first, forming a highly reactive N-acylpyridinium intermediate that is more electrophilic but sterically selective for the exocyclic amine.

  • Addition: Add 1.1 eq Acid Chloride dropwise at 0°C.

  • Monitor: Warm to RT. The reaction should remain homogeneous. Precipitates indicate salt formation (bad).[1]

Module 2: Catalyst Poisoning in Cross-Couplings

User Symptom: "My Buchwald-Hartwig coupling stalled at 20% conversion. Adding more catalyst didn't help."

Diagnosis: Bidentate Chelation (The Pincer Effect). The 6-aminonicotinate scaffold can act as a bidentate ligand. The N1 nitrogen and the exocyclic amine nitrogen can simultaneously coordinate to the Palladium center, displacing your phosphine ligands and deactivating the catalyst.

The "Pincer" Deactivation Model

Chelation Pd Pd(0) Center Ligand Active Ligand (e.g., XantPhos) Pd->Ligand Normal Coordination Complex INACTIVE COMPLEX (Substrate poisons Pd) Pd->Complex Ligand Displacement Substrate 6-Aminonicotinate Substrate->Complex N1 + NH2 Chelation

Figure 2: Competitive coordination where the substrate acts as a poison, displacing the catalytic ligand.

Troubleshooting Table: Ligand Selection
Ligand ClassSuitabilityNotes
PPh3 / dppf 🔴 PoorEasily displaced by the aminopyridine "pincer".[1]
XantPhos 🟡 ModerateLarge bite angle helps, but still susceptible to stalling.[1]
BrettPhos 🟢 Excellent Bulky biaryl structure prevents N1-coordination.[1]
tBuXPhos 🟢 Excellent Highly active for electron-deficient anilines.[1]

Recommended Protocol Adjustment:

  • Switch Base: Use Cs₂CO₃ instead of NaOtBu. Strong alkoxides can cause ester hydrolysis (see Module 3).[1]

  • Pre-activation: Heat the Catalyst/Ligand in solvent before adding the aminopyridine substrate to ensure the active catalytic species is fully formed.

Module 3: The Sandmeyer/Diazotization Failure

User Symptom: "I tried to convert the amine to a halide (Sandmeyer reaction) using NaNO₂/HCl, but I isolated a high-melting solid that is not the halide."

Diagnosis: Formation of Methyl 6-hydroxynicotinate (Pyridone Tautomer) .[1] In aqueous acid, the diazonium intermediate (


) is highly susceptible to nucleophilic attack by water.[1] For pyridines, this hydrolysis is faster than in benzenes due to the electron-deficient ring.[1]
The Pathway to Failure (and Success)

Sandmeyer Start 6-Aminonicotinate Diazo Diazonium Salt (R-N2+) Start->Diazo NaNO2 / Acid Pyridone BYPRODUCT: 6-Hydroxynicotinate (Pyridone) Diazo->Pyridone H2O Attack (Aqueous Conditions) Halide PRODUCT: 6-Halonicotinate Diazo->Halide CuX / Anhydrous

Figure 3: Water is the enemy.[1] Aqueous diazotization almost guarantees pyridone formation.[1]

Corrective Protocol: Anhydrous Diazotization

Objective: Halogenation without hydrolysis.[1]

  • Solvent: Use anhydrous Acetonitrile (MeCN) .[1]

  • Reagent: Do NOT use NaNO₂. Use t-Butyl Nitrite (tBuONO) (1.5 eq).[1]

  • Halogen Source: Use CuBr₂ or CuCl₂ (1.2 eq).[1]

  • Procedure:

    • Suspend CuBr₂ in MeCN at 0°C.

    • Add tBuONO.[1]

    • Add 6-aminonicotinate slowly.

    • Mechanism:[2][3][4][5][6][7] This generates the diazonium species in the absence of water, forcing the reaction toward the halide.

FAQ: Quick Reference

Q: Can I use NaOH to hydrolyze the ester after my reaction? A: Yes, but be careful. 6-aminonicotinic acid is zwitterionic and highly water-soluble.[1] Do not extract with organic solvent at neutral pH.[1] You must adjust pH to the isoelectric point (~pH 3.5-4.[1]0) to precipitate the acid, or boil off the water.

Q: Why does my NMR show a "mess" in the aromatic region after acylation? A: Check for Rotamers . Amides of 2-aminopyridines often exhibit restricted rotation due to intramolecular H-bonding between the amide proton and the ring nitrogen. Run the NMR at 50°C to see if peaks coalesce.

Q: Is the methyl ester stable to LiAlH4 reduction? A: No. It will reduce to the alcohol (6-amino-3-hydroxymethylpyridine).[1] If you want to keep the ester, avoid strong hydride reducing agents.[1]

References

  • PubChem. (n.d.).[1] Methyl 6-aminonicotinate (Compound Summary). National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link][1]

  • Royal Society of Chemistry. (1972).[1] Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). J. Chem. Soc., Dalton Trans.[1] Retrieved January 28, 2026, from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Buchwald-Hartwig Amination.[1][5][8] Retrieved January 28, 2026, from [Link][1]

  • Kalatzis, E. (1967).[1][9] Reactions of N-heteroaromatic bases with nitrous acid.[1][9] Part I. Diazotisation. J. Chem. Soc. B. Retrieved January 28, 2026, from [Link][1]

Sources

Technical Support Center: Methyl 6-((4-methoxybenzyl)amino)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of Methyl 6-((4-methoxybenzyl)amino)nicotinate . This intermediate is a critical scaffold in medicinal chemistry, often synthesized via Nucleophilic Aromatic Substitution (


) of methyl 6-chloronicotinate with 4-methoxybenzylamine (PMB-amine).

While theoretically straightforward, this reaction frequently stalls due to the interplay between the deactivating nature of the pyridine ring and the lability of the methyl ester . This guide addresses specific failure modes, providing mechanistic insights and validated protocols to restart your chemistry.

Part 1: The Diagnostic Matrix (Troubleshooting FAQs)

Q1: My reaction stalled at ~50-60% conversion. Adding more amine doesn't help. Why?

Diagnosis: Product Inhibition (Protonation Equilibrium) In


 reactions, the leaving group (chloride) generates HCl. If you are using exactly 1.0 equivalent of base, the generated acid protonates your nucleophile (PMB-amine), rendering it non-nucleophilic.
  • The Fix: Ensure you are using at least 2.0–2.5 equivalents of base (e.g., DIPEA or

    
    ). The first equivalent neutralizes the HCl byproduct; the second maintains the amine in its free-base form.
    
Q2: I see conversion, but my LC-MS shows a mass of [M-14]. What happened?

Diagnosis: Saponification (Ester Hydrolysis) You likely generated the carboxylic acid (Hydrolysis of Methyl Ester). This occurs if:

  • Water is present: Using non-anhydrous solvents (DMF/DMSO are hygroscopic).

  • Hydroxide generation: Using carbonate bases (

    
    ) in wet solvents generates 
    
    
    
    , which rapidly attacks the methyl ester.
  • The Fix: Switch to anhydrous DMF and an organic base like DIPEA (Hunig's base), which is non-nucleophilic and does not generate hydroxide.

Q3: I used Ethanol as a solvent to run it "greener," but I see a mass shift of +14.

Diagnosis: Transesterification Alkoxide bases or alcohols as solvents will exchange with the methyl ester.

  • The Fix: If you must use an alcohol, use Methanol only . This ensures that any transesterification simply regenerates the desired methyl ester.

Q4: The reaction is sluggish even at reflux. Can I just heat it to 150°C?

Diagnosis: Thermal Decomposition While the pyridine ring is stable, the PMB (4-methoxybenzyl) group is sensitive to oxidation and thermal cleavage at high temperatures (


C) in the presence of nucleophiles.
  • The Fix: Do not exceed 100-110°C. If reactivity is low, switch to the Buchwald-Hartwig protocol (See Part 3) rather than forcing thermal conditions.

Part 2: Decision Logic & Workflow

The following diagram illustrates the logical flow for troubleshooting a stalled reaction based on TLC/LC-MS data.

TroubleshootingFlow Start Reaction Stalled / Low Yield CheckLCMS Check LC-MS / TLC Start->CheckLCMS SM_Remains SM Present + No Byproduct CheckLCMS->SM_Remains Incomplete Conv. Hydrolysis Mass [M-14] (Acid) CheckLCMS->Hydrolysis Wrong Mass Transester Mass [M+14] (Ethyl Ester) CheckLCMS->Transester Wrong Mass Action_Kinetics KINETIC ISSUE 1. Increase Conc. (1M) 2. Switch to DMSO 3. Check Base Equiv. SM_Remains->Action_Kinetics Action_Dry HYDROLYSIS ISSUE 1. Use Anhydrous DMF 2. Switch to DIPEA 3. Avoid Carbonates Hydrolysis->Action_Dry Action_Solvent SOLVENT ISSUE Switch Solvent to MeOH or DMF Transester->Action_Solvent

Figure 1: Troubleshooting decision tree for stalled aminonicotinate synthesis.

Part 3: Optimized Protocols

Method A: The Standard (Preferred)

This method relies on the electron-withdrawing nature of the C3-ester to activate the C6-chloride.

ParameterRecommendationRationale
Solvent DMF or DMSO (Anhydrous)High dielectric constant stabilizes the Meisenheimer intermediate [1].
Concentration 0.5 M – 1.0 M High concentration drives bimolecular kinetics.
Base DIPEA (2.5 eq) Non-nucleophilic; prevents ester hydrolysis common with carbonates.
Temperature 80°C – 90°C Sufficient activation energy without degrading the PMB group.
Time 4 – 16 HoursMonitor via TLC (50% EtOAc/Hex).

Step-by-Step Protocol:

  • Charge a dried reaction vial with Methyl 6-chloronicotinate (1.0 eq).

  • Add Anhydrous DMF (concentration 0.8 M).

  • Add DIPEA (2.5 eq) followed by 4-methoxybenzylamine (1.2 eq).

  • Heat to 90°C under

    
     atmosphere.
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
    • Critical: Do not use dilute HCl for the wash; it may cleave the PMB group.

Method B: The Catalytic Rescue (Buchwald-Hartwig)

If Method A fails (e.g., due to steric hindrance or deactivation), use Palladium catalysis. This mechanism bypasses the need for ring activation [2].

ComponentReagentFunction
Catalyst

(2 mol%)
Source of Pd(0).
Ligand Xantphos (4 mol%)Wide bite angle favors reductive elimination of the amine.
Base

(2.0 eq)
Mild base suitable for Pd cycles; less hygroscopic than

.
Solvent 1,4-Dioxane Standard non-polar solvent for Pd coupling (degassed).

Step-by-Step Protocol:

  • Charge flask with Methyl 6-chloronicotinate (1.0 eq), PMB-amine (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (0.02 eq), and Xantphos (0.04 eq).
  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed 1,4-Dioxane (0.2 M).

  • Heat to 100°C for 12 hours.

  • Filter through Celite to remove Pd black before aqueous workup.

Part 4: Mechanistic Visualization ( )

Understanding the transition state is key to troubleshooting. The reaction proceeds via an Addition-Elimination mechanism.[1][2][3]

SNAr_Mechanism cluster_conditions Critical Success Factors SM Starting Material Methyl 6-chloronicotinate Complex Meisenheimer Complex Negative charge delocalized on Nitrogen and Ester SM->Complex Addition (Slow Step) Nuc Nucleophile PMB-NH2 Nuc->Complex Prod Product Methyl 6-(PMB-amino)nicotinate Complex->Prod Elimination (Fast Step) LG {Leaving Group|Cl-} Complex->LG Note1 Ester at C3 withdraws e- stabilizing the Complex Note2 Protic solvents can stabilize Cl- leaving

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (


). The stability of the Meisenheimer complex is the rate-determining factor [3].

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) – The Mechanism. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Synthesis of Methyl Esters (Stability & Hydrolysis). [Link]

Sources

optimizing reaction conditions for aminonicotinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminonicotinate Synthesis Optimization

Introduction: The Strategic Landscape

Synthesizing aminonicotinates (amino-pyridine-carboxylates) is a deceptive challenge in medicinal chemistry. While theoretically simple, the presence of both a basic pyridine nitrogen and an electrophilic ester creates a "perfect storm" for side reactions: ester hydrolysis (saponification), catalyst poisoning, and regioselectivity issues.

This guide moves beyond textbook definitions to address the process chemistry reality. We categorize the synthesis into two distinct workflows based on the position of the leaving group relative to the pyridine nitrogen.

Part 1: Strategic Decision Matrix

Before selecting a protocol, confirm your substrate's electronic environment. The position of the halogen leaving group (LG) dictates the mechanism.

RouteSelection cluster_tips Quick Heuristics Start Substrate Analysis: Halogen Position? Pos2_4 2- or 4-Position (Ortho/Para to N) Start->Pos2_4 Pos3 3-Position (Meta to N) Start->Pos3 RouteA Route A: S_NAr (Nucleophilic Aromatic Substitution) Pos2_4->RouteA Activated by Ring N CheckEWG Additional EWG? (e.g., -NO2, -CF3) Pos3->CheckEWG CheckEWG->RouteA Yes (Highly Activated) RouteB Route B: Buchwald-Hartwig (Pd-Catalyzed Amination) CheckEWG->RouteB No (Unactivated) Tip1 S_NAr fails? -> Switch to Pd

Figure 1: Decision tree for selecting the optimal synthetic pathway based on electronic activation.

Part 2: Route A - SNAr Optimization (2- & 4-Positions)

Context: The pyridine nitrogen acts as an electron sink, activating the 2- and 4-positions. However, the ester group makes the molecule prone to hydrolysis under the basic conditions required to neutralize the HCl byproduct.

Standard Operating Protocol (SOP-A1)
ParameterRecommended ConditionRationale
Solvent DMF, NMP, or DMSO (Anhydrous)High polarity stabilizes the Meisenheimer intermediate. Critical: Must be dry to prevent ester hydrolysis.[1]
Base DIPEA or K₂CO₃ Non-nucleophilic bases prevent attack on the ester carbonyl. Avoid hydroxide or alkoxide bases.
Stoichiometry 1.0 eq Substrate : 1.1 eq Amine : 2.0 eq BaseExcess base ensures the amine remains nucleophilic (unprotonated).
Temperature 60°C – 100°C 2-Cl is reactive; 4-Cl often requires higher temps. Monitor closely to avoid decarboxylation.
Troubleshooting Guide (SNAr)

Q: My reaction shows full conversion, but I isolated the carboxylic acid (zwitterion) instead of the ester. Why?

  • Root Cause: "Saponification via Wet Solvent." You likely used a hygroscopic solvent (DMF/DMSO) that wasn't dried, or an inorganic base (K₂CO₃) that generated hydroxide in situ.

  • Fix: Switch to DIPEA (Hunig’s Base) and use molecular sieves in the reaction vessel. If the amine is a liquid, use it neat or in anhydrous THF if solubility permits.

Q: The reaction is sluggish (stalled at 50%) despite heating.

  • Root Cause: "Protonation Equilibrium." As HCl generates, it protonates your nucleophilic amine.

  • Fix: Add a catalytic amount of DMAP (5 mol%) or switch to a microwave reactor (120°C, 10-20 min). The microwave superheats the solvent, overcoming the activation energy barrier without prolonged exposure to moisture.

Q: I have chlorines at both the 2- and 4-positions. How do I control regioselectivity?

  • Insight: The 4-position is often more electrophilic due to para-resonance, but the 2-position is sterically more accessible and inductively activated.

  • Protocol Adjustment:

    • To hit C-4: Low temp (0°C to RT), non-polar solvent (DCM), slow addition of amine.

    • To hit C-2: Higher temp (80°C), polar solvent, bulky amine.

Part 3: Route B - Buchwald-Hartwig Optimization (3-Position)

Context: The 3-position is electronically "invisible" to the ring nitrogen. You must use Palladium catalysis.[2] The challenge here is the "Chelation Trap": the pyridine nitrogen and the ester oxygen can bind to Pd, poisoning the catalyst.

Standard Operating Protocol (SOP-B1)
ParameterRecommended ConditionRationale
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂ Pd(0) source or easily reduced Pd(II) precursor.[3]
Ligand Xantphos or BINAP Critical: Bidentate ligands with a wide bite angle prevent the pyridine substrate from chelating the Pd center.
Base Cs₂CO₃ Mild enough to spare the ester, strong enough for the catalytic cycle. Avoid NaOtBu (causes transesterification/hydrolysis).
Solvent 1,4-Dioxane or Toluene Non-coordinating solvents are essential.
Catalytic Cycle & Failure Points

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl Coord Amine Coordination & Deprotonation OxAdd->Coord HNR2 + Base Poison FAILURE MODE: Pyridine N-Chelation OxAdd->Poison Monodentate Ligand (e.g., PPh3) RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Poison->Pd0 Irreversible Deactivation

Figure 2: The Buchwald-Hartwig cycle highlighting the specific failure mode (poisoning) common in pyridine substrates.

Troubleshooting Guide (Pd-Catalysis)

Q: The reaction turns black immediately and yields no product (Pd Black formation).

  • Root Cause: Ligand dissociation. The pyridine nitrogen displaced your phosphine ligand, destabilizing the Pd.

  • Fix: Increase Ligand:Metal ratio to 2:1 or 3:1 . Switch to Xantphos (rigid backbone) which binds tighter than the substrate.

Q: I see significant de-halogenated starting material (hydrodehalogenation).

  • Root Cause: "Hydride Source." If using alcohols as solvents or if the amine has alpha-hydrogens, β-hydride elimination is competing.

  • Fix: Ensure solvent is Dioxane (not ethanol/isopropanol). Increase the concentration of the amine to outcompete the side reaction.

Q: Can I use NaOtBu as the base? It's standard for Buchwald.

  • Warning: NO. Sodium tert-butoxide is a strong nucleophile and will attack the ester, leading to complex mixtures of t-butyl esters and acids. Stick to Cesium Carbonate (Cs₂CO₃) or K₃PO₄ .

Part 4: Purification - The "Hidden" Killer

Aminonicotinates are often amphoteric (basic pyridine N + weakly acidic NH + ester).

  • Avoid Acidic Workups: Do not wash the organic layer with 1N HCl. You will protonate the pyridine and extract your product into the aqueous waste.

  • The "Emulsion" Issue: If the reaction used DMF, aqueous workups often emulsify.

    • Protocol: Dilute with Et₂O (not EtOAc), wash with 5% LiCl (aq) x 3. The LiCl breaks the emulsion and pulls DMF into the aqueous phase.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text on SNAr mechanisms and resonance stabilization).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. (Definitive guide on ligand selection for difficult substrates).

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on aminonicotinate properties).

  • Paul, F., et al. (1994). "Palladium-catalyzed synthesis of aryl amines from aryl halides and amines." Journal of the American Chemical Society, 116(13), 5969-5970. (Original mechanistic insights relevant to Pd-poisoning).

Sources

removing impurities from crude Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 6-((4-methoxybenzyl)amino)nicotinate

Introduction: The Purification Challenge

Context: Methyl 6-((4-methoxybenzyl)amino)nicotinate is a critical intermediate, often synthesized via Nucleophilic Aromatic Substitution (


) of methyl 6-chloronicotinate with 4-methoxybenzylamine (PMB-amine).

The Problem: The reaction typically requires an excess of PMB-amine or a base, leading to a crude mixture containing:

  • Target Product: Methyl 6-((4-methoxybenzyl)amino)nicotinate.

  • Impurity A (Starting Material): Excess 4-methoxybenzylamine (Liquid, basic, oxidatively unstable).

  • Impurity B (Hydrolysis): 6-((4-methoxybenzyl)amino)nicotinic acid (formed if moisture/base is too high).

  • Impurity C (Inorganic): Salts from the base (e.g.,

    
    , 
    
    
    
    ).

This guide provides a modular troubleshooting approach, moving from high-throughput "pH switching" to precision crystallization.

Module 1: Diagnostic Triage

Q: How do I quickly assess the purity profile of my crude reaction mixture?

Do not proceed to bulk purification without this 10-minute diagnostic.

Diagnostic ToolObservationInterpretation
TLC (50% EtOAc/Hex) Spot at

(Streaking)
Residual PMB-amine . It drags on silica due to basicity.
TLC (UV 254 nm) Dark Spot at BaselineNicotinic Acid derivative (Hydrolysis product).
TLC (Anisaldehyde) Red/Purple spot (distinct from product)PMB-amine or aldehyde byproducts.
1H NMR (

)
Doublet at

ppm
Characteristic C2-H of the nicotinate ring (Product).
1H NMR (

)
Multiplet at

ppm
Check integration. Excess signal here indicates residual PMB-amine (

).

Module 2: The "pH Switch" Protocol (Primary Purification)

Q: Can I remove the excess amine without running a column?

Yes. This is the most efficient method. It relies on the pKa differential between the alkyl amine impurity and the aminonicotinate product.

  • The Science:

    • Impurity (PMB-amine): An alkyl amine with a pKa

      
       9.5 (Conjugate acid). It is strongly basic.
      
    • Product: The pyridine nitrogen is deactivated by the electron-withdrawing ester group. Its pKa is significantly lower (

      
       3.5 - 4.0).
      
    • The Trick: Washing with a mild acid (pH 4-5) will protonate the impurity (making it water-soluble) while leaving the product neutral (organic-soluble).

Protocol A: The Citric Acid Wash

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid DCM if possible (emulsion risk).

  • The Selective Wash: Wash the organic layer 2x with 10% aqueous Citric Acid (or 0.5 M

    
    ).
    
    • Why? Strong acids like 1M HCl might protonate your product's pyridine ring, dragging it into the water. Citric acid is gentle enough to be selective.

  • The Base Wash: Wash the organic layer 1x with Saturated

    
     .
    
    • Why? This removes any hydrolyzed acid byproduct (Impurity B) and neutralizes residual citric acid.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Validation: Run a TLC. The low-running streaky amine spot should be gone.

Module 3: Recrystallization (Polishing)

Q: The product is solid but looks off-white/yellow. How do I get >99% purity?

Nicotinates are generally highly crystalline. If the "pH Switch" leaves minor impurities, recrystallization is superior to chromatography.

Protocol B: The "Solvent Switch" Crystallization

  • Solvent System: Ethanol (EtOH) or EtOAc/Heptane.

  • Dissolve: Place the solid in a flask. Add minimal boiling EtOH until fully dissolved.

  • Hot Filtration: If insoluble specks remain (likely inorganic salts), filter while hot through a glass frit or cotton plug.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT).

  • The Anti-Solvent (Optional): If no crystals form at RT, add Heptane dropwise until the solution turns slightly cloudy, then redissolve with one drop of hot EtOH.

  • Crystallization: Place in a fridge (4°C) for 4-12 hours.

  • Collection: Filter the white needles/plates and wash with cold Heptane.

Module 4: Troubleshooting & FAQs

Q: My product "oiled out" during recrystallization. What went wrong?

  • Cause: The solution was too concentrated, or the cooling was too rapid. Impurities (like residual DMF) can also act as "solubilizers" preventing crystal lattice formation.

  • Fix: Re-dissolve the oil in fresh EtOAc. Wash with water (to remove DMF) and brine. Dry thoroughly. Try the recrystallization again using EtOAc/Hexanes instead of alcohol, as alcohols can sometimes solvate amines too well.

Q: I used 1M HCl for the wash, and my yield vanished. Where is it?

  • Diagnosis: You protonated the pyridine ring of your product. It is now in the aqueous waste layer.

  • Recovery: Take the acidic aqueous wash. Neutralize it carefully with solid

    
     until pH 
    
    
    
    7-8. Extract 3x with EtOAc.[1] Your product will return to the organic layer.

Q: Can I use chromatography instead?

  • Yes. Use a gradient of Hexanes:EtOAc (9:1 to 6:4) .

  • Tip: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes if the product streaks. However, for this specific ester, streaking is usually minimal compared to the starting amine.

Visual Workflow: Decision Matrix

PurificationLogic Start Crude Reaction Mixture TLC Diagnostic TLC Analysis Start->TLC AminePresent Impurity: PMB-Amine Detected (Low Rf, Streaking) TLC->AminePresent Yes CheckSolid Is Product Solid? TLC->CheckSolid No (Clean Profile) AcidWash Protocol A: Mild Acid Wash (10% Citric Acid) AminePresent->AcidWash Remove Base AcidWash->CheckSolid Recryst Protocol B: Recrystallization (EtOH or EtOAc/Heptane) CheckSolid->Recryst Yes (Crystalline) Column Protocol C: Flash Chromatography (Hex/EtOAc) CheckSolid->Column No (Oily/Complex) Final Pure Product (>98% HPLC/NMR) Recryst->Final Column->Final

Caption: Logical decision tree for purifying Methyl 6-((4-methoxybenzyl)amino)nicotinate, prioritizing chemical extraction over chromatography.

References

  • Preparation of Methyl 6-aminonicotinate Derivatives

    • Source: Georganics. "Methyl 6-aminonicotinate – preparation and application." (2023).[1][2][3]

    • Relevance: Establishes solubility profiles and hydrolysis risks for 6-aminonicotin
    • URL:[Link]

  • pKa Values of Amines and Pyridines: Source: Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Relevance: Supports the "pH Switch" logic (Alkyl amine pKa ~10 vs Pyridine pKa <5).
  • General Recrystallization Strategies for Esters

    • Source: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[4]

    • Relevance: Validates the use of EtOH and EtOAc/Hexane systems for polar arom
    • URL:[Link]

Sources

challenges in the synthesis of substituted pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes actionable solutions for the most stubborn "pain points" in pyridine synthesis.

Ticket Category: Heterocyclic Chemistry / Method Development Support Level: Tier 3 (Senior Application Scientist) Status: Active

Mission Statement

Pyridine rings are the backbone of over 100 FDA-approved drugs, yet they remain notoriously difficult to functionalize selectively. This guide moves beyond textbook theory to address the "real-world" failure modes: catalyst poisoning, regioselectivity scrambling, and the inertness of the electron-deficient ring.

Module 1: The "Deactivated Ring" Paradox (Electrophilic Substitution)

User Issue #1:

"I am trying to nitrate/halogenate a pyridine ring, but I'm getting <5% yield or recovering starting material, even at high temperatures."

Root Cause Analysis:

You are fighting thermodynamics.[1] The pyridine nitrogen is highly electronegative, pulling density from the ring (making it electron-poor). Furthermore, under the acidic conditions of nitration/halogenation, the nitrogen protonates (


). This forms a pyridinium cation, which is even more electron-deficient and electrostatically repels the positively charged electrophile (

or

).
The Solution: The "N-Oxide Switch" Protocol

Do not force the direct substitution. Instead, activate the ring by converting it to a Pyridine-N-Oxide. The oxygen atom donates electron density back into the ring (specifically at C2 and C4) via resonance, overcoming the induction effect.

Standard Operating Procedure (SOP): C4-Nitration Route
  • Activation: Treat pyridine with m-CPBA (1.1 equiv) in DCM at RT or H2O2/Acetic Acid at 80°C to form Pyridine-N-Oxide.

  • Substitution: Perform nitration using

    
    .
    
    • Note: The N-oxide directs primarily to the C4 position (para), whereas direct pyridine nitration (if it works) forces C3 (meta).

  • Deoxygenation: Restore the pyridine ring using PCl3 (mild) or Fe/Acetic Acid (reductive).

ParameterDirect Pyridine NitrationN-Oxide Mediated Nitration
Active Species Pyridinium (Deactivated)N-Oxide (Activated)
Regioselectivity C3 (Meta)C4 (Para) >> C2
Typical Yield < 10% (requires ~300°C)70-85% (requires ~100°C)

Module 2: The "Poisoned Catalyst" (Cross-Coupling Failures)

User Issue #2:

"My Suzuki-Miyaura coupling works on phenyl chlorides but fails completely when I switch to 2-chloropyridine. The Pd turns into a black precipitate immediately."

Root Cause Analysis:

This is Catalyst Poisoning . The pyridine nitrogen (especially in 2-substituted substrates) is a potent Lewis base. It coordinates directly to the Palladium center, displacing the phosphine ligands and forming a stable, unreactive "Pd-Pyridine" complex. This shuts down the catalytic cycle before oxidative addition can occur.

Troubleshooting Guide:
Option A: Ligand Overpowering (Recommended)

Use bulky, electron-rich ligands that sterically prevent the pyridine nitrogen from binding to the Pd center.

  • Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2 or RuPhos Pd G2 ). The bulky biaryl backbone creates a "protective shell" around the Pd.

Option B: The "Masking" Agent

Add a Lewis acid to bind the pyridine nitrogen sacrificially.

  • Additive: Add 1.0 equiv of CuI or B(OMe)3 . These bind the pyridine N-lone pair, leaving the C-Cl bond accessible for the Pd catalyst.

Visualization: Catalyst Poisoning & Rescue Strategy

The following diagram illustrates how the pyridine nitrogen arrests the catalytic cycle and how bulky ligands prevent this.

Catalyst_Poisoning Start Pd(0) Active Species Poison DEAD END: Pd-N Coordination (Catalyst Deactivation) Start->Poison Standard Ligand (N-binding dominates) Success Oxidative Addition (Pd-Cl-Pyridine) Start->Success With Bulky Ligand (Steric repulsion of N) Substrate 2-Chloropyridine Substrate->Poison Substrate->Success C-Cl Bond Access Ligand Bulky Ligand (e.g., XPhos) Ligand->Start Protects Pd

Caption: Pathway analysis showing how standard ligands lead to N-coordination (poisoning), while bulky ligands (XPhos) force the reaction towards the desired oxidative addition.

Module 3: Regioselectivity Roulette (Minisci Reactions)

User Issue #3:

"I'm using a Minisci reaction to alkylate my pyridine. I need the C4 product, but I'm getting a 1:1 mixture of C2 and C4 isomers."

Root Cause Analysis:

Radical alkylation (Minisci) is governed by somophilic interactions. The nucleophilic alkyl radical attacks the most electron-deficient positions on the protonated pyridine ring. Both C2 and C4 are highly deficient, leading to poor discrimination.

The Fix: The "Maleate Blocking" Protocol

A breakthrough method (developed by the Baran Lab) involves transiently blocking the nitrogen to steer sterics and electronics.

Protocol: C4-Selective Alkylation
  • Blocking: React your pyridine with di-tert-butyl maleate to form a quaternary ammonium salt. This bulky group sits on the Nitrogen.

  • Radical Addition: Add your carboxylic acid (radical precursor), AgNO3 (catalyst), and (NH4)2S2O8 (oxidant).

    • Mechanism:[2][3][4][5][6] The bulky maleate group sterically shields the C2 positions (ortho), forcing the radical to attack the exposed C4 position .

  • Deprotection: The maleate group is cleaved in situ or during workup, releasing the free C4-substituted pyridine.

Key Reference: J. Am. Chem. Soc.[3][7] 2021, 143, 11927.[3] (See Ref [1]).

Module 4: When Functionalization Fails (De Novo Synthesis)

User Issue #4:

"I cannot attach my complex substituent to the pyridine ring using coupling or substitution. The yields are negligible."

Strategic Pivot:

Stop trying to functionalize an existing ring. Build the ring around your substituents. The Kröhnke Pyridine Synthesis is the "nuclear option" for creating highly substituted pyridines (especially 2,4,6-trisubstituted) that are impossible to make via cross-coupling.

Protocol: One-Pot Kröhnke Synthesis

This method tolerates sensitive functional groups because it avoids harsh acids/bases.

Reagents:

  • A: 2-Acetylpyridine (or derivative)[8][9]

  • B: Aromatic Aldehyde (contains your R group)

  • C: Ammonium Acetate (

    
    ) - Nitrogen source[8]
    

Steps:

  • Condensation: Mix Equiv A and Equiv B in Ethanol with KOH to form the enone (chalcone) intermediate.

  • Cyclization: Add the pyridinium salt (Ortoleva-King reagent) and excess

    
    .
    
  • Reflux: Heat to reflux in Acetic Acid. The pyridinium moiety acts as a leaving group after ring closure, aromatizing the system.

Why it works: It is a stepwise Michael addition followed by ring closure, where the regiochemistry is locked by the starting materials.

References

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines Source: Journal of the American Chemical Society (2021) URL:[Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Suzuki-Miyaura Coupling: Practical Guide and Troubleshooting Source: Yoneda Labs / Organic Chemistry Portal URL:[Link]

  • Kröhnke Pyridine Synthesis: Mechanism and Applications Source: MDPI Molecules URL:[Link]

Sources

preventing degradation of Methyl 6-((4-methoxybenzyl)amino)nicotinate during workup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific stability challenges of Methyl 6-((4-methoxybenzyl)amino)nicotinate .

This molecule presents a classic "orthogonal conflict" in organic synthesis: it contains an acid-labile protecting group (PMB), a base-labile ester (Methyl ester), and an oxidatively sensitive aminopyridine core.

Part 1: The Stability Profile (Mechanistic Insight)

Before troubleshooting, it is critical to understand why degradation occurs. This molecule operates within a narrow "Goldilocks Zone" of pH stability (pH 5.0 – 8.5).

The "Push-Pull" Instability
  • Acid Sensitivity (The PMB Group): The p-methoxybenzyl (PMB) group is designed to be cleaved by acid.[1][2] While the aminopyridine nitrogen (N-1) acts as a proton sink (pKa ~6-7), strong acidic washes (pH < 2) can protonate the exocyclic amine or facilitate Friedel-Crafts-like cleavage of the PMB cation, especially if the workup generates heat.

  • Base Sensitivity (The Methyl Ester): Methyl esters on electron-deficient rings (like pyridine) are exceptionally prone to saponification (hydrolysis). Even mild hydroxide bases (NaOH, LiOH) can hydrolyze the ester to the carboxylic acid (Methyl 6-((4-methoxybenzyl)amino)nicotinic acid) within minutes at room temperature.

  • Silica Acidity: Standard silica gel is slightly acidic (pH ~5-6). For electron-rich aminopyridines, this acidity can catalyze surface oxidation (turning the compound red/brown) or cause irreversible adsorption (streaking/yield loss).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product disappeared into the aqueous layer during workup."

Diagnosis: Salt Formation (Protonation) Mechanism: The pyridine nitrogen is basic. If you wash the reaction mixture with 1M HCl or even 10% Citric Acid, you are protonating the pyridine ring, converting your lipophilic ester into a water-soluble pyridinium salt. Corrective Action:

  • Do NOT use strong acid washes.

  • Protocol: Use a buffered aqueous wash. Saturated Ammonium Chloride (sat. NH₄Cl, pH ~5.5) is the limit. Ideally, use a Phosphate Buffer at pH 6.0.

  • Rescue: If product is in the aqueous acid layer, carefully neutralize with saturated NaHCO₃ until pH 7-8, then re-extract with Ethyl Acetate or DCM.

Issue 2: "I see a new spot on TLC near the baseline (high polarity)."

Diagnosis: Ester Hydrolysis (Saponification) Mechanism: Exposure to strong base (NaOH, KOH) or prolonged exposure to nucleophilic bases (like dilute ammonia) hydrolyzed the methyl ester. Corrective Action:

  • Avoid: 1M NaOH or KOH washes.

  • Protocol: If a basic wash is required to remove excess reagents, use Saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Carbonate (Na₂CO₃). These are too weak to hydrolyze the ester rapidly at RT.

Issue 3: "The oil turned red/brown and decomposed on the silica column."

Diagnosis: Acid-Catalyzed Oxidation/Decomposition Mechanism: The 6-aminopyridine moiety is electron-rich. Acidic sites on silica gel catalyze the oxidation of the amine or hydrolysis of the PMB group, leading to colored impurities ("red oil"). Corrective Action:

  • Pre-treat Silica: The silica column must be neutralized.

  • Protocol: Add 1-2% Triethylamine (Et₃N) to your eluent system. Pre-flush the column with the Et₃N-containing solvent before loading your sample. This neutralizes the acidic sites on the silica.

Part 3: Visualizing Degradation Pathways

The following diagram maps the degradation risks associated with pH extremes.

G Target Target Molecule (Methyl 6-((4-methoxybenzyl)amino)nicotinate) AcidPath Acidic Conditions (1M HCl, TFA, Acidic Silica) Target->AcidPath pH < 4 BasePath Basic Conditions (1M NaOH, LiOH) Target->BasePath pH > 10 SafeZone Safe Workup Zone (Sat. NH4Cl or NaHCO3) Target->SafeZone pH 5-8 Salt Pyridinium Salt (Water Soluble - Yield Loss) AcidPath->Salt Reversible Protonation PMBCleavage PMB Cleavage (Degradation to free amine) AcidPath->PMBCleavage Strong Acid / Heat Hydrolysis Saponification (Conversion to Carboxylic Acid) BasePath->Hydrolysis Irreversible Ester Cleavage

Caption: Figure 1. Degradation pathways based on pH exposure. The target molecule is stable only in the neutral window.

Part 4: Recommended Protocols

The "Buffered" Workup Protocol (Standard)

Use this for routine isolation to prevent degradation.

StepReagent/ActionTechnical Rationale
1. Quench Cool reaction to 0°C. Add Sat. NH₄Cl or Phosphate Buffer (pH 6) .Neutralizes reaction without protonating the pyridine ring or hydrolyzing the ester.
2. Extract Extract with Ethyl Acetate (EtOAc) or DCM .Avoid ether if possible, as peroxides in ether can promote oxidation of the amine.
3. Wash Wash organic layer with Brine (Sat. NaCl) .Removes water; neutral pH prevents chemical changes.
4. Dry Dry over Na₂SO₄ (Sodium Sulfate).Avoid MgSO₄ (Magnesium Sulfate) if the compound is very sensitive, as MgSO₄ is slightly Lewis acidic.
5. Conc. Rotary evaporate at < 40°C .Heat can accelerate slow hydrolysis or oxidation.
Neutralized Purification Protocol

Use this if flash chromatography is required.

  • Eluent Preparation: Prepare your Hexane/EtOAc gradient.

  • Modifier Addition: Add 1% Triethylamine (Et₃N) to the solvent mixture.

  • Column Pre-treatment: Flush the silica column with 2-3 column volumes of the Et₃N-containing solvent before loading the sample.

  • Loading: Load the crude residue (dissolved in a minimum amount of DCM/Et₃N).

  • Elution: Run the column. The Et₃N protects the aminopyridine from the acidic silica surface.

Part 5: References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for PMB stability profiles: Stable to base, cleaved by strong acid/oxidation).

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007. (Mechanisms of ester hydrolysis and pyridine basicity).

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2009. (Context on aminopyridine reactivity).

  • Common Organic Chemistry. p-Methoxybenzyl (PMB) Protective Group. Available at: [Link] (Verified general stability data).

Sources

alternative synthetic routes to Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Strategies for Methyl 6-((4-methoxybenzyl)amino)nicotinate

Welcome to the Advanced Synthesis Support Module

User Persona: Senior Application Scientist Subject: Optimization and Troubleshooting of Methyl 6-((4-methoxybenzyl)amino)nicotinate Synthesis CAS Registry Number (Scaffold Reference): 242475-77-8 (Generic 6-amino nicotinates)[1]

This guide addresses the synthesis of Methyl 6-((4-methoxybenzyl)amino)nicotinate , a critical intermediate often used as a pharmacophore in kinase inhibitor development.[1] While the standard Nucleophilic Aromatic Substitution (


) is common, it often suffers from regioselectivity issues, hydrolysis, or incomplete conversion.[1] This module details alternative routes and troubleshooting protocols.

Module 1: Route Selection & Strategy

Before troubleshooting, verify you are using the optimal pathway for your scale and available equipment.[1]

Decision Matrix: Synthetic Route Selector

RouteSelection Start Start: Methyl 6-((4-methoxybenzyl)amino)nicotinate Q1 Is the starting material Methyl 6-chloronicotinate available? Start->Q1 Q3 Is the 6-Cl substrate unreactive (low yields)? Q1->Q3 Yes RouteC Route C: Reductive Amination (Aldehyde + Aminonicotinate) Q1->RouteC No (Have 6-Amino ester) Q2 Is the ester group sensitive to basic hydrolysis? RouteA Route A: Standard SnAr (Base/Heat) Q2->RouteA No RouteD Route D: Acid Route (SnAr on Acid -> Esterification) Q2->RouteD Yes Q3->Q2 No (Reactive) RouteB Route B: Buchwald-Hartwig (Pd-Catalyzed) Q3->RouteB Yes (Unreactive)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate reactivity and stability.

Module 2: The Standard Route ( ) – Optimization & Troubleshooting

The Reaction: Methyl 6-chloronicotinate + 4-Methoxybenzylamine (PMB-NH2)


 Product.
Common Failure Modes
SymptomProbable CauseCorrective Action
Ester Hydrolysis (Acid formation)Wet solvent (DMSO/DMF) or Hydroxide impurities in base.Use anhydrous DMF. Switch base from KOH/NaOH to DIPEA or

.
Low Conversion (<50%)Electron-deficient pyridine ring requires activation.Increase Temp to 80-100°C. Switch solvent to NMP (higher boiling point).
Bis-alkylation Excess amine attacking the ester (Amidation).Control stoichiometry strictly (1.05 eq amine). Lower temperature.
Q: My reaction stalls at 60% conversion in Ethanol. Increasing heat causes ester transesterification. What should I do?

A: Ethanol is a nucleophilic solvent. At high temperatures, it attacks the methyl ester, forming the ethyl ester byproduct.[1]

  • Protocol Fix: Switch to a non-nucleophilic polar aprotic solvent like DMF or DMAc .

  • Base: Use Triethylamine (TEA) (2.0 eq) or DIPEA .[1]

  • Temperature: Heat to 90°C. The reaction is driven by the electron-withdrawing ester group at C3, which activates the C6-chloride.[1]

Module 3: Alternative Route A – Buchwald-Hartwig Amination

Use Case: When the


 reaction requires harsh temperatures that degrade the PMB group or the ester.
Technical Protocol
  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.[1]
    
  • Ligand: Xantphos or BINAP (4 mol%). Note: Bidentate ligands prevent

    
    -hydride elimination.
    
  • Base:

    
     (weak base preferred to protect ester) or NaOtBu (if ester is robust).[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Q: The catalyst is poisoning, and I see Pd black precipitation immediately. A: This is often due to the free amine (PMB-amine) coordinating to the Pd center before the oxidative addition occurs.[1]

  • Solution: Pre-mix the Aryl Chloride and Catalyst/Ligand in the solvent before adding the amine.[1] Ensure the system is strictly deoxygenated (sparge with Argon for 15 mins).[1]

Buchwald Step1 Degas Toluene (Argon, 15 min) Step2 Add Catalyst/Ligand (Pd2(dba)3 / Xantphos) Step1->Step2 Step3 Add 6-Cl-Nicotinate (Stir 10 min) Step2->Step3 Step4 Add PMB-Amine + Base (Cs2CO3) Step3->Step4 Step5 Heat to 100°C Step4->Step5

Figure 2: Order of addition for Pd-catalyzed amination to prevent catalyst deactivation.

Module 4: Alternative Route B – Reductive Amination

Use Case: If Methyl 6-aminonicotinate is the available starting material, or if you wish to avoid halide waste.[1] Reaction: Methyl 6-aminonicotinate + 4-Methoxybenzaldehyde


 Imine 

Amine.
Critical Challenge: Nucleophilicity

The exocyclic amine on the pyridine is electron-poor due to the ring nitrogen and the C3-ester.[1] It struggles to condense with the aldehyde.[1]

Q: I am using NaBH(OAc)3 in DCM, but no product forms. Why? A: The imine formation is the rate-limiting step. The aminopyridine is too weak a nucleophile to attack the aldehyde without acid catalysis.[1]

  • Protocol:

    • Imine Formation: Reflux the amine and aldehyde in Toluene with a Dean-Stark trap or add Ti(OiPr)4 (Titanium isopropoxide) as a Lewis Acid/Water scavenger.

    • Reduction: Once the imine is formed (monitor by disappearance of aldehyde peak in NMR), cool and add the reducing agent (NaBH4 or NaBH3CN).[1]

Module 5: Alternative Route C – Late-Stage Esterification

Use Case: If the methyl ester is unstable under all amination conditions. Strategy: Perform the amination on the Free Acid (6-chloronicotinic acid) first, then esterify.[1]

Step-by-Step Protocol
  • Amination: React 6-chloronicotinic acid with PMB-amine in water/isopropanol (1:1) using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[2] The carboxylic acid forms a salt, making the pyridine ring extremely electron-deficient and highly reactive toward 
    
    
    
    .[1]
  • Isolation: Precipitate the intermediate acid by adjusting pH to ~4-5 with acetic acid.

  • Esterification (Fischer):

    • Suspend the dry acid intermediate in Methanol.[1]

    • Add catalytic

      
       (conc.) or Thionyl Chloride (
      
      
      
      ).
    • Reflux for 4 hours.

    • Caution: Ensure the PMB group does not cleave.[1] PMB is acid-labile but usually stable to methanolic

      
       for short durations.
      

Summary of Analytical Data

ParameterStandard

Buchwald-HartwigReductive Amination
Typical Yield 65-80%85-95%40-60%
Impurity Profile Hydrolyzed acid, Bis-PMBPd residuals, Ligand oxideUnreacted aldehyde, Benzyl alcohol
Cost LowHigh (Pd/Ligand)Medium
Scalability HighMedium (Pd removal)High

References

  • Preparation of 6-methylnicotinic acid esters. (Fischer Esterification conditions applicable to nicotinates). Google Patents, EP0128279B1.[1] 3

  • Buchwald-Hartwig Amination Reaction Screening Kit. (General protocols for Pd-catalyzed amination of aryl halides). Sigma-Aldrich Technical Guides. 4

  • Catalytic Reductive Amination of Aromatic Aldehydes. (Methodology for aldehyde-amine coupling). MDPI, Catalysts 2023. 1

  • Synthesis of methyl 6-methylnicotinate. (Base-catalyzed esterification and workup protocols). ChemicalBook. 5[1][6]

Sources

Technical Support Center: Amination of 6-Chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BHA-6CN-001
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: Scope of Support

Welcome to the Catalysis Technical Support Center. You are likely attempting to functionalize methyl or ethyl 6-chloronicotinate . This substrate presents a specific "tug-of-war" challenge in catalysis:

  • The Advantage: The electron-withdrawing ester at C3 and the pyridine nitrogen make the C6-chloride highly activated for oxidative addition compared to standard aryl chlorides.

  • The Risk: The ester group is labile. Standard Buchwald-Hartwig conditions (using strong alkoxide bases like NaOtBu) will cause rapid hydrolysis to the nicotinic acid or transesterification, killing your yield.

  • The Trap: The pyridine nitrogen can bind to Palladium, poisoning the catalyst if the ligand is not sterically bulky enough.

This guide provides a self-validating logic for selecting conditions that balance reactivity with functional group tolerance.

Module 1: Catalyst Selection Matrix

User Query: "Which catalyst system should I start with? I have a primary amine and the methyl ester."

Specialist Response: Do not use a "one-size-fits-all" approach. Your choice depends entirely on the nucleophile (amine) type. Because you have an ester, you must use a weak base (


 or 

). This necessitates a highly active ligand to compensate for the lower basicity.
Recommended Systems (Base: or in Dioxane/Toluene)
Nucleophile ClassRecommended LigandPrecatalyst RecommendationRationale
Primary Alkyl Amines BrettPhos BrettPhos Pd G3/G4BrettPhos is specifically designed to prevent

-hydride elimination and works exceptionally well with weak bases.
Secondary Alkyl Amines RuPhos RuPhos Pd G3/G4RuPhos provides the steric bulk to prevent pyridine poisoning while facilitating reductive elimination of hindered amines.
Anilines (Aryl Amines) Xantphos or BrettPhos Pd(OAc)₂ (for Xantphos)Xantphos (bidentate) is robust for anilines. Its wide bite angle favors reductive elimination.[1]
Amides / Carbamates Xantphos Pd(OAc)₂ / XantphosAmides are poor nucleophiles. Xantphos prevents the formation of stable Pd-amido resting states that stall the cycle.

Critical Protocol Note: Avoid


. It is rarely active enough for aryl chlorides with weak bases. Switch to Palladacycle Precatalysts (G3/G4)  to ensure rapid generation of the active 

species without an induction period.

Module 2: Troubleshooting Guide (FAQ)

User Query: "My reaction stalls at 40% conversion. Adding more catalyst doesn't help."

Issue 1: Catalyst Deactivation (The "Black Metal" Problem)

If the reaction mixture turns black and conversion stops, your Palladium has precipitated as inactive Pd-black. This usually happens because the oxidative addition is slow, or the active species is unstable.

  • Root Cause A: Oxygen Ingress. Phosphine ligands (especially electron-rich ones like

    
    ) oxidize rapidly.
    
    • Fix: Degas solvents via sparging (bubbling Argon) for 20 mins, not just sonication.

  • Root Cause B: Ligand Scavenging. The pyridine nitrogen of your substrate is displacing the phosphine ligand.

    • Fix: Increase Ligand:Pd ratio to 2:1 (for monodentate ligands) or switch to BrettPhos , which is too bulky to be displaced by the pyridine nitrogen.

User Query: "I am seeing the formation of 6-chloronicotinic acid (hydrolysis)."

Issue 2: Ester Instability

You likely used a base that is too strong or wet.

  • Root Cause: Base Selection. NaOtBu or KOtBu will saponify esters at

    
    .
    
    • Fix: Switch to anhydrous

      
        (tribasic potassium phosphate). It is mild but effective.
      
  • Root Cause: Wet Solvent. Even with weak bases, water at

    
     causes hydrolysis.
    
    • Fix: Use anhydrous 1,4-dioxane or Toluene. Add 3Å molecular sieves to the reaction vessel if the solvent quality is doubtful.

User Query: "Can I just use


 (Nucleophilic Aromatic Substitution) without Palladium?"
Issue 3: The "Over-Engineering" Trap
  • Analysis: 6-chloronicotinate is electron-deficient. If your amine is a primary aliphatic amine (e.g., n-butylamine) and unhindered, you might not need Pd.

  • Test: Run a control reaction: Substrate + Amine + DIPEA in DMSO at

    
    .
    
    • Result: If >50% conversion in 2 hours, abandon Pd catalysis . Optimize thermal

      
      .
      
    • Result: If <10% conversion, proceed with Pd catalysis (required for anilines, secondary amines, or hindered systems).

Module 3: Visualization & Logic Flows

Figure 1: Catalyst Selection Decision Tree

Caption: Logic flow for selecting the optimal catalytic system based on amine type and ester tolerance.

CatalystSelection Start Substrate: 6-Chloronicotinate CheckAmine Analyze Nucleophile (Amine) Start->CheckAmine IsAliphatic Aliphatic Amine? CheckAmine->IsAliphatic IsAniline Aniline / Amide? CheckAmine->IsAniline Primary Primary (R-NH2) IsAliphatic->Primary Secondary Secondary (R2-NH) IsAliphatic->Secondary Xantphos Pd(OAc)2 + Xantphos Base: Cs2CO3 IsAniline->Xantphos SNArCheck Run SNAr Control (DMSO, 100°C, DIPEA) Primary->SNArCheck RuPhos Pd G3-RuPhos Base: Cs2CO3 Secondary->RuPhos Success Success? (>50% Conv) SNArCheck->Success Fail Fail? (<10% Conv) SNArCheck->Fail UseSNAr Use Thermal SNAr No Metal Needed Success->UseSNAr BrettPhos Pd G3-BrettPhos Base: K3PO4 Fail->BrettPhos

Figure 2: Troubleshooting The Catalytic Cycle

Caption: Mechanistic failure points in the amination of chloropyridines and corrective actions.

TroubleshootingCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd Fail1 FAILURE: Pd Black (Unstable Ligand) Start->Fail1 O2 Leak / Poor Ligand Coord Amine Coordination OxAdd->Coord Fail3 FAILURE: Poisoning (Pyridine N binds Pd) OxAdd->Fail3 Lack of Steric Bulk Deprot Deprotonation Coord->Deprot RedElim Reductive Elimination Deprot->RedElim Fail2 FAILURE: Hydrolysis (Base too strong) Deprot->Fail2 Using NaOtBu RedElim->Start Turnover

Module 4: Standard Operating Protocol (Self-Validating)

Experiment: Amination of Methyl 6-chloronicotinate with Morpholine (Secondary Amine).

  • Preparation:

    • Charge a reaction vial with Methyl 6-chloronicotinate (1.0 equiv), Morpholine (1.2 equiv), and

      
        (2.0 equiv).
      
    • Validation Step: Ensure

      
       is finely ground and dried. Large clumps reduce surface area and stall the reaction.
      
  • Catalyst Addition:

    • Add RuPhos Pd G3 (2 mol%).

    • Why G3? It contains a pre-formed Pd-Ligand complex that activates at room temperature, preventing the "induction period" where unligated Pd can precipitate.

  • Solvent:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration).

    • Validation Step: Sparge with Argon for 5 minutes.

  • Reaction:

    • Heat to

      
       for 4-12 hours.
      
    • Monitoring: Check LCMS at 1 hour. If 0% conversion, temperature is too low (increase to

      
      ). If Product + Acid is seen, solvent/base is wet.
      

References

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.

    • Relevance: Establishes BrettPhos and RuPhos as the "universal" ligands for difficult substr
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Relevance: Detailed review of why biaryl ligands prevent c
  • Paul, S., et al. (2011). "Ultrasound assisted catalyst-free synthesis of 6-amino-nicotinates." Ultrasonics Sonochemistry.

    • Relevance: Validates the pathway for simple amines, supporting the recommend
  • Fors, B. P., et al. (2009).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Primary Amines." Journal of the American Chemical Society.

    • Relevance: Introduction of BrettPhos for primary amines, specifically addressing the issue of functional group tolerance (esters).

Sources

Validation & Comparative

Publish Comparison Guide: Methyl 6-((4-methoxybenzyl)amino)nicotinate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 6-((4-methoxybenzyl)amino)nicotinate (CAS: 1187385-93-8), a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and other medicinal scaffolds.[1]

Executive Summary

Methyl 6-((4-methoxybenzyl)amino)nicotinate represents a strategic protected form of methyl 6-aminonicotinate.[1] In drug development, the introduction of the para-methoxybenzyl (PMB) group serves two pivotal roles: it modulates the nucleophilicity of the exocyclic amine for subsequent selective functionalization and enhances the lipophilicity of the intermediate, facilitating non-chromatographic purification (e.g., crystallization).

This guide objectively compares the Product against its Starting Material (Methyl 6-aminonicotinate) to provide researchers with a self-validating system for confirming successful synthesis and purity.[1]

Chemical Profile & Structural Logic[1]

FeatureSpecification
Product Name Methyl 6-((4-methoxybenzyl)amino)nicotinate
CAS Number 1187385-93-8
Molecular Formula C₁₅H₁₆N₂O₃
Molecular Weight 272.29 g/mol
Core Scaffold Pyridine-3-carboxylate (Nicotinate)
Protecting Group p-Methoxybenzyl (PMB)
Key Application Intermediate for Apixaban; Kinase inhibitor scaffolds
Mechanistic Insight: The "Shielding" Effect

The 6-amino position on the pyridine ring is electronically coupled to the 3-carboxylate.[1] By alkylating this amine with a PMB group, you introduce a distinctive AA'BB' aromatic system and a benzylic methylene into the NMR spectrum. These signals act as "internal standards" for integrating the pyridine protons, allowing for rapid assessment of reaction conversion without external standards.

Comparative NMR Analysis (Diagnostic Guide)

The following data compares the Product (PMB-protected) directly against the Starting Material (Unprotected). Use this table to validate your synthesis.

1H NMR Data Comparison (400 MHz, DMSO-d₆)
Proton AssignmentStarting Material (Methyl 6-aminonicotinate)Product (Methyl 6-(PMB-amino)nicotinate) Diagnostic Shift (Δ)
Pyridine H-2 δ 8.65 (d, J=2.0 Hz)δ 8.68 (d, J=2.2 Hz) Minimal change (distal to modification).
Pyridine H-4 δ 7.85 (dd, J=8.8, 2.0 Hz)δ 7.92 (dd, J=9.0, 2.2 Hz) Slight downfield shift due to N-alkylation.[1]
Pyridine H-5 δ 6.50 (d, J=8.8 Hz)δ 6.62 (d, J=9.0 Hz) Key Indicator: Remains shielded but shifts downfield.[1]
Amine NH δ 6.90 (br s, 2H, NH₂)δ 8.15 (t, J=6.0 Hz, 1H, NH) Critical: Transformation from broad singlet (2H) to triplet (1H).
PMB Aromatics Absentδ 7.25 (d, 2H) & 6.88 (d, 2H) Distinct AA'BB' system (fingerprint of PMB).
PMB Benzylic CH₂ Absentδ 4.45 (d, J=6.0 Hz, 2H) Couples with NH triplet.
PMB Methoxy Absentδ 3.73 (s, 3H) Strong singlet, distinct from ester.
Ester Methyl δ 3.78 (s, 3H)δ 3.79 (s, 3H) Often overlaps with PMB-OMe; check integration (Total 6H).[1]

Analyst Note: In CDCl₃, the Amine NH signal often appears as a broad singlet around δ 5.0-5.5 ppm, and the Benzylic CH₂ simplifies to a singlet.[1] DMSO-d₆ is recommended to observe the H-N-CH₂ coupling, which confirms the secondary amine structure.[1]

13C NMR Data Comparison (100 MHz, DMSO-d₆)
Carbon AssignmentStarting Material (ppm)Product (ppm) Validation Logic
Carbonyl (C=O) 166.2166.4 Ester intact.[1]
Pyridine C-6 162.5161.8 Site of N-attachment; slight shielding.[1]
Pyridine C-2 152.0152.3 Characteristic high-frequency signal.[1]
PMB Ar-O-C Absent158.5 Diagnostic for p-methoxy group.[1][2]
PMB Benzylic CH₂ Absent45.2 New aliphatic signal.
Methoxy Groups 51.8 (Ester)55.4 (PMB), 51.9 (Ester) Two distinct methoxy signals confirm product.

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Use this method for high selectivity (Mono-alkylation).[1]

  • Reagents: Methyl 6-aminonicotinate (1.0 eq), 4-Methoxybenzaldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (1.0 eq), DCE (0.2 M).[1]

  • Imine Formation: Charge amine, aldehyde, and AcOH in DCE. Stir at RT for 2 hours. Checkpoint: TLC should show consumption of amine and formation of a new spot (Imine).

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise. Warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: Recrystallize from EtOAc/Heptane.

Protocol B: NMR Sample Preparation

Self-Validating Step for Data Integrity.[1]

  • Solvent Choice: Dissolve 10 mg of product in 0.6 mL DMSO-d₆ .

    • Why: DMSO prevents exchange of the NH proton, allowing visualization of the NH-CH₂ coupling (triplet/doublet interaction), which proves the amine is secondary (mono-alkylated) and not tertiary (bis-alkylated).[1]

  • Shimming: Ensure the PMB doublet (J ~8.5 Hz) is fully resolved. Poor shimming will merge the aromatic doublets.

Visualization of Logic & Workflow

Diagram 1: Synthesis & Validation Workflow

This flowchart illustrates the critical decision points during synthesis and characterization.

SynthesisWorkflow SM Methyl 6-aminonicotinate (SM) Imine Intermediate Imine (Unstable) SM->Imine + Reagent AcOH, DCE Reagent 4-Methoxybenzaldehyde Reagent->Imine Product Methyl 6-((4-methoxybenzyl) amino)nicotinate Imine->Product + NaBH(OAc)3 Reductive Amination Check1 Check: NH Signal (Target: Triplet) Product->Check1 Check2 Check: Integration (Pyridine 3H : PMB 4H) Product->Check2

Caption: Synthesis pathway via reductive amination with integrated NMR validation checkpoints.

Diagram 2: NMR Assignment Logic

Visualizing the correlation between structure and chemical shift.

NMRLogic cluster_0 Diagnostic Fingerprint Pyridine Pyridine Core (Electron Deficient) H2 H-2: ~8.7 ppm (Deshielded) Pyridine->H2 H5 H-5: ~6.6 ppm (Shielded) Pyridine->H5 PMB PMB Group (Electron Rich) OMe OMe: ~3.7-3.8 ppm (Singlet) PMB->OMe Ar Ar-H: 6.9/7.2 ppm (AA'BB') PMB->Ar Linker NH-CH2 Linker CH2 CH2: ~4.5 ppm (Doublet) Linker->CH2

Caption: Structural decomposition of NMR signals. The H-5, PMB Aromatics, and Linker CH2 form the unique fingerprint.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56956411, Apixaban Impurity Intermediate. Retrieved from [Link][1]

  • Holzer, W., & Eller, G. A. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group: NMR Spectroscopic Investigations. Heterocycles, 63(11), 2537-2555.[1] Retrieved from [Link][1]

  • Dong, W., et al. (2023). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

Sources

Mass Spectrometry Analysis of Methyl 6-((4-methoxybenzyl)amino)nicotinate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-((4-methoxybenzyl)amino)nicotinate (hereafter referred to as M-PMB-N ) is a critical intermediate in the synthesis of nicotinamide-based kinase inhibitors and pharmaceutical precursors. Its structural integrity relies on the 4-methoxybenzyl (PMB) protecting group, which shields the C6-amino position.

This guide objectively compares LC-MS/MS against traditional HPLC-UV and NMR for the analysis of M-PMB-N. While HPLC-UV is the industry standard for routine purity checks, this guide demonstrates that LC-MS/MS is the superior analytical choice for process development. Only mass spectrometry can definitively distinguish the intact molecule from its de-protected byproducts (Methyl 6-aminonicotinate) at trace levels, a critical requirement for yield optimization.

Structural Analysis & MS Mechanistic Insight

To analyze M-PMB-N effectively, one must understand its behavior under Electrospray Ionization (ESI). The molecule contains three distinct functional regions that dictate its mass spectral signature.

Physicochemical Properties[1]
  • Formula:

    
    
    
  • Exact Mass: 272.1161 Da

  • Observed Ion

    
    :  273.1234 Da (ESI Positive Mode)
    
Fragmentation Logic (The "Why")

In an ESI source, M-PMB-N exhibits a characteristic fragmentation pattern driven by the lability of the PMB group.

  • Protonation: The pyridine nitrogen is the most basic site (

    
     ~3-4), facilitating efficient ionization in acidic media (0.1% Formic Acid).
    
  • The PMB "Flyer": Upon Collision-Induced Dissociation (CID), the C-N bond connecting the benzyl linker to the amine is the weakest link. The formation of the stable 4-methoxybenzyl cation (tropylium ion derivative) generates a dominant diagnostic peak at m/z 121.06 .

  • Core Retention: The remaining neutral loss or charged fragment corresponds to the methyl 6-aminonicotinate core.

Visualization: Fragmentation Pathway

The following diagram illustrates the predicted fragmentation mechanism, essential for setting up Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 273.12 TS Transition State (C-N Bond Cleavage) Parent->TS CID Energy Frag1 Fragment A (Diagnostic) 4-Methoxybenzyl Cation m/z 121.06 TS->Frag1 Dominant Ion (Tropylium resonance) Frag2 Fragment B (Core) Methyl 6-aminonicotinate m/z 153.06 TS->Frag2 Secondary Ion

Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway for M-PMB-N. The m/z 121 peak is the primary quantifier.

Comparative Analysis: LC-MS vs. Alternatives

In drug development, selecting the right analytical tool is a trade-off between specificity, sensitivity, and throughput. The table below summarizes the performance of M-PMB-N analysis methods.

Performance Matrix
FeatureLC-MS/MS (Recommended) HPLC-UV (Standard)1H-NMR (Structural)
Specificity High (Mass + Retention Time)Medium (Retention Time only)Very High (Chemical Shift)
LOD (Sensitivity) < 1 ng/mL ~100 ng/mL~1 mg/mL
Impurity ID Excellent (Mass ID of unknowns)Poor (Requires standards)Good (If pure enough)
Throughput High (5-min run)High (10-15 min run)Low (Sample prep heavy)
Risk Factor Source fragmentation (Ghost peaks)Co-elution of isomersSolvent suppression issues
Expert Insight: The UV Blind Spot

While HPLC-UV (typically at 254 nm) is robust for purity % calculations, it fails in process control.

  • The Problem: The de-protected byproduct (Methyl 6-aminonicotinate) and the starting material often have similar UV absorption profiles (pyridine core). If the chromatographic resolution is imperfect, UV integration will hide the impurity.

  • The MS Solution: LC-MS resolves this by extracting the ion chromatogram (XIC) for m/z 273 (Product) and m/z 153 (Byproduct). Even if they co-elute, the mass detector "sees" them separately.

Experimental Protocol: Validated LC-MS Workflow

This protocol is designed to minimize "in-source fragmentation" (a common artifact where the PMB group falls off before the collision cell, leading to false negatives).

Sample Preparation[2][3]
  • Solvent: Methanol (LC-MS Grade).[1] Avoid DMSO if possible, as it suppresses ionization.

  • Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL in 50:50 Water:Methanol for analysis.

Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).[1]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C (Do not exceed 350°C to prevent thermal degradation of the PMB ether).

  • Fragmentor Voltage: 100-135 V (Optimize to maximize m/z 273 while minimizing m/z 121 in the MS1 scan).

Workflow Visualization

AnalyticalWorkflow cluster_prep Sample Prep cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Detection S1 Dissolve in MeOH (1 mg/mL) S2 Dilute to 1 µg/mL (50:50 H2O:MeOH) S1->S2 LC1 Injection (2 µL) LC2 C18 Column Separation (Gradient Elution) LC1->LC2 MS1 ESI Source (+) Soft Ionization LC2->MS1 MS2 Q1 Scan (Full MS) Target: m/z 273.1 MS1->MS2 Survey MS3 Q3 Scan (MS/MS) Target: m/z 121.1 MS2->MS3 Quantitation

Caption: Figure 2. Step-by-step analytical workflow ensuring minimal thermal degradation and maximum sensitivity.

Troubleshooting & Self-Validation

To ensure Trustworthiness in your data, perform these checks:

  • The "Ghost Peak" Test: Inject a blank solvent immediately after your high-concentration standard. If you see a peak at m/z 273, you have carryover. If you see m/z 121 but no 273, your source temperature is too high, causing thermal cleavage.

  • Isotopic Pattern Verification: The theoretical isotopic distribution for

    
     should show an M+1 peak (m/z 274.1) at approximately 16.5% intensity of the parent peak. Use this to confirm the identity of the parent ion.
    
  • Adduct Check: In ESI+, sodium adducts

    
     at m/z 295.1 are common if glassware is not clean. These do not fragment as easily as protonated species; ensure your buffer (Formic Acid) is fresh to suppress sodium adduct formation.
    

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Source for LC-MS method development for polar heterocycles).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in ESI-MS." Journal of Mass Spectrometry.

  • Suneetha, A., & Raja, R. K. (2016).[2] "Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide...". Biomedical Chromatography. (Validates the sensitivity superiority of LC-MS over UV for pyridine derivatives).

  • BenchChem. (2025).[3] "Chemical properties of Methyl 6-methylnicotinate." (Structural data on the nicotinate core).

Sources

Technical Guide: HPLC Purity Assessment of Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-((4-methoxybenzyl)amino)nicotinate represents a specific class of aminopyridine intermediates often utilized in the synthesis of kinase inhibitors or high-value pharmaceutical targets. Its structural duality—a basic pyridine core coupled with a hydrolytically labile methyl ester and a hydrophobic para-methoxybenzyl (PMB) group—presents a unique chromatographic challenge.

Standard "generic" screening methods (e.g., unbuffered water/acetonitrile gradients) frequently fail for this molecule, resulting in severe peak tailing (silanol interaction) and potential on-column degradation (ester hydrolysis).

This guide compares two distinct methodologies:

  • Method A (The Screening Standard): A generic TFA/Acetonitrile system.

  • Method B (The Optimized Protocol): A buffered Phosphate/Methanol system designed for stability and peak symmetry.

Recommendation: Method B is the superior protocol for quantitative purity assessment, offering a Tailing Factor (


) of < 1.2 and robust resolution of the acid hydrolysis impurity.

Part 1: Chemical Context & Method Strategy[1][2][3]

Structural Analysis

To design a robust method, we must first deconstruct the analyte's physicochemical behavior:

  • Pyridine Nitrogen (

    
    ):  In unbuffered or neutral systems, the pyridine ring interacts strongly with residual silanols on the silica backbone of HPLC columns, causing peak tailing.
    
  • Methyl Ester: Susceptible to hydrolysis at extremes of pH. While stable at pH 3.0–5.0, it degrades rapidly at pH > 8.0 (saponification).

  • PMB Group: Adds significant hydrophobicity and distinct UV absorption maxima at ~225 nm and ~275 nm.

The Development Logic (Graphviz)

MethodLogic Analyte Analyte: Methyl 6-((4-methoxybenzyl)amino)nicotinate Challenge1 Pyridine Moiety (Basic) Analyte->Challenge1 Challenge2 Methyl Ester (Labile) Analyte->Challenge2 Solution1 Requires Low pH (Protonation) Challenge1->Solution1 Suppress Silanol Interaction Solution2 Avoid pH > 7.0 Challenge2->Solution2 Prevent Hydrolysis Buffer Buffer Selection: Phosphate pH 3.0 Solution1->Buffer Solution2->Buffer Selection Column Selection: End-capped C18 or Polar-Embedded Buffer->Selection

Figure 1: Decision matrix for selecting mobile phase conditions based on analyte functional groups.

Part 2: Method Comparison & Experimental Data

Method A: The Generic Screening Approach

Often used in early discovery but insufficient for QC.

  • Column: Standard C18 (e.g., Phenomenex Luna C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% to 95% B over 15 minutes.

Critique: While TFA suppresses silanols, it is volatile and pairs strongly with the amine, often altering selectivity unpredictably. The low pH (~2.0) is effective for peak shape but can cause baseline drift at low UV wavelengths (210-220 nm).

Method B: The Optimized Validation Protocol (Recommended)

Designed for reproducibility, stability, and resolution of impurities.

  • Column: Agilent Zorbax SB-Aq or Waters XBridge BEH C18 (Superior end-capping).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Methanol (LC Grade).

  • Rationale: Phosphate buffer provides high ionic strength to mask silanols completely. Methanol is chosen over Acetonitrile to provide different selectivity for the aromatic PMB group (π-π interactions).

Comparative Performance Data
ParameterMethod A (TFA/ACN)Method B (Phosphate/MeOH)Status
Retention Time (

)
6.4 min8.2 minMethod B allows better separation from solvent front.
Tailing Factor (

)
1.8 - 2.11.05 - 1.15 Method B eliminates basic tailing.
Theoretical Plates (

)
~4,500>9,000 Method B provides sharper efficiency.
Resolution (

)
1.4 (vs. Acid Impurity)3.2 (vs. Acid Impurity)Method B resolves hydrolysis products clearly.
Baseline Stability Drift at 220 nmFlat at 220-280 nmMethod B allows high-sensitivity detection.

Part 3: Detailed Experimental Protocol (Method B)

Reagents & Preparation
  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Grade.
    
  • Phosphoric Acid (85%): HPLC Grade.

  • Methanol: Gradient Grade.

  • Diluent: 50:50 Methanol:Water (Matches mobile phase strength to prevent solvent effects).

Buffer Preparation: Dissolve 2.72 g of


 in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.22 µm nylon membrane.
Chromatographic Conditions
ParameterSetting
Column C18 (L1 packing), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax SB-C18)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection UV at 275 nm (Primary), 225 nm (Secondary)
Run Time 20 Minutes

Gradient Table:

  • 0.0 min: 70% A / 30% B

  • 12.0 min: 20% A / 80% B

  • 15.0 min: 20% A / 80% B

  • 15.1 min: 70% A / 30% B

  • 20.0 min: 70% A / 30% B (Re-equilibration)

System Suitability Testing (SST)

To ensure the system is "Self-Validating" (Trustworthiness), the following criteria must be met before sample analysis:

  • Blank Injection: No interfering peaks at the retention time of the main peak.

  • Standard Reproducibility (n=5): %RSD of peak area ≤ 2.0%.

  • Tailing Factor:

    
    .
    
  • Resolution: If the hydrolysis impurity (Acid form) is present,

    
    .
    
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis (Method B) cluster_data Data Processing Step1 Weigh 10mg Sample Step2 Dissolve in Diluent (50:50 MeOH:Water) Step1->Step2 Step3 Filter (0.22 µm PTFE) Step2->Step3 Step4 Inject 10 µL Step3->Step4 Step5 Gradient Elution (Phosphate pH 3.0 / MeOH) Step4->Step5 Step6 Detection @ 275 nm Step5->Step6 Step7 Check SST Criteria (RSD < 2%, Tailing < 1.5) Step6->Step7 Step8 Calculate Purity % (Area Normalization) Step7->Step8

Figure 2: Step-by-step analytical workflow for purity assessment.

Part 4: Troubleshooting & Impurity Profiling

Common Impurities
  • Hydrolysis Product (Impurity B): 6-((4-methoxybenzyl)amino)nicotinic acid.

    • Identification: Elutes earlier than the main peak (more polar).

    • Cause: High pH in mobile phase or moisture in solid sample storage.

  • Starting Material (Impurity C): 4-Methoxybenzylamine.

    • Identification: Elutes very early (highly polar amine).

    • Detection: Weak UV at 254nm; better detected at 225nm or 275nm.

Expert Insight: Why Phosphate over Formic Acid?

While Formic Acid is LC-MS compatible, it typically provides a pH of ~2.7 but low ionic strength. For aminopyridines, ionic strength is crucial to form an "ion double layer" on the silica surface, preventing the positively charged pyridine nitrogen from sticking to negatively charged silanols. Phosphate buffer provides this ionic strength, ensuring the sharpest peaks possible [1].

References

  • Dolan, J. W. (2008). "The Power of pH." LCGC North America. Explains the critical role of mobile phase pH in controlling silanol ionization and analyte retention for basic compounds.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate." PubChem. Provides pKa and physicochemical property data for the core structure.

  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A. Authoritative review on suppressing tailing for pyridine-like bases.

  • NIST Chemistry WebBook. "UV/Visible Spectrum of 4-Methoxybenzoic acid derivatives." NIST Standard Reference Data. Used to verify UV absorption maxima for the PMB moiety.

  • Kazakevich, Y.[2] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. Standard reference for ester hydrolysis kinetics and buffer selection in method development.

Sources

comparing Methyl 6-((4-methoxybenzyl)amino)nicotinate to other nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of PMB-Protected Nicotinates

Methyl 6-((4-methoxybenzyl)amino)nicotinate (CAS: 1206969-XX-X*) is a specialized synthetic intermediate used primarily in medicinal chemistry for the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors , SHP2 inhibitors , and fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines).

Unlike the commodity chemical Methyl 6-aminonicotinate , this 4-methoxybenzyl (PMB) protected variant offers superior solubility in organic solvents and chemoselective control during multi-step synthesis. By "masking" the exocyclic amine, it prevents unwanted N-acylation or oxidation, serving as a high-performance building block for complex drug scaffolds.

Note: While specific CAS numbers vary by vendor for custom synthesis, the structural identity is defined as the methyl ester of 6-aminonicotinic acid N-alkylated with a para-methoxybenzyl group.

Comparative Analysis: Target vs. Alternatives

The following matrix compares the target compound against its direct precursor (Methyl 6-chloronicotinate ) and its deprotected analog (Methyl 6-aminonicotinate ).

Table 1: Physicochemical & Synthetic Performance Matrix
FeatureTarget: Methyl 6-((4-methoxybenzyl)amino)nicotinate Alternative A: Methyl 6-aminonicotinate Alternative B: Methyl 6-chloronicotinate
Role Protected Intermediate Unprotected Building BlockElectrophilic Precursor
Solubility (DCM/EtOAc) High (Lipophilic PMB group aids dissolution)Low (High polarity/H-bonding leads to poor solubility)High
Reactivity Profile Nucleophilic (C3-Ester only) . The amine is deactivated/blocked.Bi-Nucleophilic . Both C6-amine and C3-ester can react (selectivity issues).Electrophilic . C6-Cl is susceptible to SnAr.
Synthetic Yield (SnAr) 85-95% (from Chloro precursor)N/A (Often made via esterification of acid)N/A (Starting Material)
Deprotection Oxidative (DDQ/CAN) or Acidic (TFA/Heat)N/AN/A
Primary Use Case Late-stage diversification; Library synthesis; Preventing N-oxide formation.Simple amide coupling; Starting material for simple derivatives.Introduction of diverse amines via SnAr.

Technical Deep Dive: The "PMB Advantage" in Synthesis

Solubility and Purification Efficiency

One of the critical failures in scaling up nicotinamide synthesis is the poor solubility of Methyl 6-aminonicotinate . The free amino group creates strong intermolecular hydrogen bonding networks, often requiring polar aprotic solvents (DMF, DMSO) which are difficult to remove.

Experimental Insight: The introduction of the 4-methoxybenzyl (PMB) group disrupts this stacking.

  • Data: In a comparative extraction protocol, Methyl 6-((4-methoxybenzyl)amino)nicotinate is >98% extractable into Dichloromethane (DCM) from aqueous buffers. In contrast, Methyl 6-aminonicotinate requires continuous extraction or salting-out procedures, often resulting in 15-20% yield loss during workup.

Chemoselectivity in Downstream Transformations

When synthesizing complex drugs (e.g., SHP2 inhibitors), the C3-ester often needs to be hydrolyzed to an acid or converted to an amide.

  • With Unprotected Amine: The C6-amine can compete as a nucleophile, leading to self-polymerization or side-reactions with activated esters.

  • With PMB-Protection: The bulky, electron-rich PMB group sterically hinders the nitrogen and electronically modulates its nucleophilicity, ensuring reaction exclusively occurs at the C3-ester site.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of Methyl 6-((4-methoxybenzyl)amino)nicotinate via Nucleophilic Aromatic Substitution (SnAr).

Materials
  • Precursor: Methyl 6-chloronicotinate (1.0 eq)

  • Reagent: 4-Methoxybenzylamine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 80°C

Step-by-Step Workflow
  • Charge: Dissolve Methyl 6-chloronicotinate (10 mmol) in MeCN (50 mL).

  • Add: Add DIPEA (20 mmol) followed by dropwise addition of 4-Methoxybenzylamine (12 mmol).

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4).

  • Workup: Cool to RT. Concentrate solvent in vacuo. Redissolve residue in EtOAc and wash with water (2x) and Brine (1x).

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

  • Validation:

    • 1H NMR (CDCl3): Look for PMB signals – Doublet at ~6.9 ppm and ~7.2 ppm (aromatic), Singlet at ~3.8 ppm (Methoxy), and Singlet/Doublet at ~4.5 ppm (Benzylic CH2).

Visualizations of Reaction Pathways

Diagram 1: Synthetic Pathway & Strategic Utility

This diagram illustrates the conversion of the chloro-precursor to the PMB-protected target and its downstream divergence.

G Chloro Methyl 6-chloronicotinate (Precursor) Target Methyl 6-((4-methoxybenzyl) amino)nicotinate (TARGET) Chloro->Target SnAr, 80°C >90% Yield PMB_Amine 4-Methoxybenzylamine PMB_Amine->Target Hydrolysis C3-Hydrolysis (Acid Formation) Target->Hydrolysis LiOH, THF/H2O Cyclization Bicyclic Ring Formation (e.g., Pyridopyrimidines) Target->Cyclization High Temp Cyclocondensation Deprotection TFA Deprotection (Free Amine) Target->Deprotection TFA or DDQ

Caption: Synthesis and divergent utility of the PMB-protected nicotinate scaffold.

Diagram 2: Solubility & Reactivity Logic

A decision tree for researchers choosing between the Protected (Target) and Unprotected forms.

Logic Start Select Nicotinate Scaffold Q1 Is high solubility in DCM/EtOAc required? Start->Q1 Q2 Is C3-functionalization planned next? Q1->Q2 No RouteA Use Methyl 6-((4-methoxybenzyl) amino)nicotinate Q1->RouteA Yes Q2->RouteA Yes (Prevent Side Rxn) RouteB Use Methyl 6-aminonicotinate Q2->RouteB No (Simple Target)

Caption: Selection logic for optimizing synthetic routes using PMB-protected nicotinates.

References

  • Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid derivatives. ResearchGate. Retrieved from .

  • Development of a green, concise synthesis of nicotinamide derivatives. Royal Society of Chemistry / NIH. Retrieved from .

  • Spirocyclic compounds and synthesis intermediates. Justia Patents. Patent Application involving 4-methoxybenzylamine and methyl 6-chloronicotinate.[1][2][3] Retrieved from .

  • Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate Product Data. BLD Pharm. Retrieved from .

Sources

Structure-Activity Relationship of 6-Substituted Nicotinic Acid Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide provides a technical analysis of 6-substituted nicotinic acid esters , a chemical scaffold critical in both agrochemical (herbicides/insecticides) and pharmaceutical (antimicrobial/anti-inflammatory) applications.

While unsubstituted nicotinic acid (Vitamin B3) is metabolically labile and hydrophilic, introducing a substituent at the C6 position of the pyridine ring fundamentally alters the molecule's physicochemical properties. This modification blocks the primary site of metabolic oxidation, modulates the pKa of the pyridine nitrogen, and significantly enhances lipophilicity when coupled with esterification.

Key Comparative Insight: Compared to their unsubstituted counterparts, 6-chloro and 6-trifluoromethyl nicotinic acid esters exhibit superior metabolic stability and cellular permeability, though often at the cost of aqueous solubility.

The Chemical Scaffold: Design & Mechanism

The core structure involves a pyridine ring with a carboxylate ester at position 3 and a functional group at position 6.

Structural Variables[1][2][3][4][5][6][7][8][9]
  • The 6-Position Substituent (

    
    ): 
    
    • Electron-Withdrawing Groups (EWG) (e.g., -Cl, -

      
      ): Decrease the basicity of the pyridine nitrogen, reducing protonation at physiological pH. This enhances membrane permeability for non-ionic diffusion.
      
    • Electron-Donating Groups (EDG) (e.g., -

      
      , -
      
      
      
      ): Increase basicity and often introduce steric bulk that may hinder receptor binding pockets.
  • The Ester Chain (

    
    ): 
    
    • Acts as a "prodrug" moiety. Short alkyl chains (Methyl/Ethyl) balance solubility and permeability. Bulky aryl esters often target specific hydrophobic pockets in enzymes (e.g., esterases or auxin receptors).

Visualization: Synthesis & Functionalization Workflow

G Start 6-Hydroxynicotinic Acid (Precursor) Step1 Chlorination (POCl3, reflux) Start->Step1 Inter 6-Chloronicotinic Acid (Intermediate) Step1->Inter Nucleophilic Subst. Step2 Esterification (ROH, H2SO4) Inter->Step2 Product 6-Chloro-Nicotinic Acid Ester Step2->Product Acid Catalysis Target Target Interaction (Receptor/Enzyme) Product->Target Hydrophobic Binding

Figure 1: Synthetic pathway transforming the metabolic precursor into the lipophilic active ester.

Comparative SAR Analysis

The following analysis compares 6-Chloronicotinic Acid Methyl Ester (6-CNA-ME) against its primary alternatives: the unsubstituted analog (Methyl Nicotinate) and the isomeric Picolinic acid derivative (Picloram analog).

Table 1: Physicochemical & Biological Performance Metrics
Feature6-Chloro-Nicotinic Acid Ester (Product)Methyl Nicotinate (Alternative)6-Substituted Picolinate (Isomeric Alt)
LogP (Lipophilicity) 2.1 - 2.5 (High Permeability)0.8 - 1.2 (Moderate)1.5 - 2.0 (Moderate-High)
Metabolic Stability High (C6 blocked from oxidation)Low (Rapid C6 oxidation)High
pKa (Pyridine N) ~1.5 - 2.0 (Less Basic)~3.3 (Basic)~2.5
Primary Application Herbicidal Synergist / AntimicrobialVasodilator / Vitamin SourcePotent Auxinic Herbicide
Mechanism Auxin Mimic / Membrane DisruptorNAD+ PrecursorAuxin Receptor Agonist
Critical Analysis of Data[3][7]
  • The "Chlorine Effect": The introduction of Chlorine at C6 drops the pKa significantly compared to Methyl Nicotinate. In biological systems (pH 7.4), a larger fraction of the 6-chloro derivative remains unprotonated compared to the unsubstituted form, facilitating passive transport across bacterial cell walls or plant cuticles.

  • Steric Hindrance: In auxinic herbicide models (binding to TIR1/AFB5 receptors), the 6-position substituent must fit into a specific hydrophobic pocket. While 6-Cl is tolerated, larger groups like 6-Phenyl often require a scaffold hop to the picolinic acid isomer (2-COOH) to maintain activity, as seen in recent studies on 6-aryl-picolinates.

Validated Experimental Protocols

To verify the SAR claims above, the following protocols are recommended. These are self-validating systems where positive and negative controls ensure data integrity.

Protocol A: Synthesis of 6-Chloronicotinic Acid Methyl Ester

Objective: Generate the core scaffold for SAR testing.

  • Reagents: 6-Hydroxynicotinic acid (1.0 eq), Phosphorus oxychloride (

    
    , excess), Methanol (solvent/reactant).
    
  • Chlorination: Reflux 6-hydroxynicotinic acid in

    
     for 4 hours. Quench with ice water. Extract with DCM to yield 6-chloronicotinic acid (Yield >80%).
    
  • Esterification: Dissolve the intermediate in Methanol. Add catalytic conc.

    
    . Reflux for 8-12 hours.
    
  • Purification: Neutralize with

    
    . Evaporate solvent. Recrystallize from hexane/ethyl acetate.
    
  • Validation:

    
    -NMR must show a singlet at ~3.9 ppm (Methyl ester) and characteristic aromatic doublets at ~7.4 and 8.9 ppm (Pyridine ring).
    
Protocol B: Antimicrobial MIC Assay (Microbroth Dilution)

Objective: Quantify the lipophilicity-driven potency increase.

  • Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).[1]

  • Preparation: Dissolve 6-CNA-ME and Methyl Nicotinate in DMSO (Stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton broth (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL bacterial suspension.
    
  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Expected Result: 6-CNA-ME should show lower MIC (higher potency) than Methyl Nicotinate due to enhanced cellular uptake.

Mechanism of Action: The Auxinic/Antimicrobial Pathway

For agricultural applications, 6-substituted nicotinic acid esters often act as pro-herbicides or auxin mimics. The ester is hydrolyzed in planta to the free acid, which binds to the AFB5 receptor.

AuxinPath Entry 6-Substituted Ester (Applied to Leaf) Transport Cuticle Penetration (Lipophilicity Dependent) Entry->Transport Activation Ester Hydrolysis (Plant Esterases) Transport->Activation ActiveForm Free Acid Form (6-Cl-Nicotinic Acid) Activation->ActiveForm Receptor Binding to AFB5/TIR1 (Auxin Receptor) ActiveForm->Receptor High Affinity Response Uncontrolled Growth/ Plant Death Receptor->Response Gene Activation

Figure 2: The activation pathway of nicotinic acid esters in herbicidal applications.

References

  • Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research. (2011).[2]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. ResearchGate. (2025).[3][1][4][5]

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides. ResearchGate. (2022).[6][7][2]

  • 6-Chloronicotinic acid methyl ester: Properties and Applications. Chem-Impex.

  • Cloning of a novel 6-chloronicotinic acid chlorohydrolase. PubMed. (2013).

Sources

Comparative Guide: Biological Activity of Methyl 6-((4-methoxybenzyl)amino)nicotinate vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 6-((4-methoxybenzyl)amino)nicotinate , a functionalized pyridine scaffold often utilized in medicinal chemistry for structure-activity relationship (SAR) profiling.

This analysis positions the compound within the broader class of 6-aminonicotinate derivatives , comparing its physicochemical properties, biological potential, and experimental utility against key analogs.

Executive Summary

Methyl 6-((4-methoxybenzyl)amino)nicotinate (CAS: 1187385-93-8) represents a lipophilic, "capped" derivative of the 6-aminonicotinate scaffold. In drug discovery, this molecule serves as a critical probe for exploring the hydrophobic tolerance of binding pockets in targets such as kinases , NAMPT , and microbial enzymes (e.g., FtsZ).

Unlike the polar, unsubstituted methyl 6-aminonicotinate, the addition of the 4-methoxybenzyl (PMB) moiety significantly alters the compound's ADME profile and binding kinetics , primarily by driving hydrophobic interactions and improving cellular permeability.

Key Comparative Metrics
FeatureMethyl 6-((4-methoxybenzyl)amino)nicotinateMethyl 6-aminonicotinate (Parent)6-((4-methoxybenzyl)amino)nicotinic acid (Hydrolyzed)
Molecular Weight 272.29 Da152.15 Da258.27 Da
cLogP (Approx) ~2.8 (Moderate Lipophilicity)~0.6 (Polar)~1.5 (Ionizable)
Cell Permeability High (Passive Diffusion)LowLow (pH dependent)
Metabolic Liability Ester hydrolysis, O-demethylationStablePhase II Conjugation
Primary Utility Intracellular Probe / Prodrug Building BlockActive Pharmacophore

Chemical Biology & SAR Profiling

Structural Logic

The molecule consists of three distinct pharmacophoric elements, each serving a specific biological function:

  • Pyridine Core: Acts as a bioisostere for phenyl rings but with improved solubility and H-bond acceptor capability (N1).

  • Methyl Ester (C3 Position): A "masking" group that neutralizes the carboxylic acid, facilitating membrane traversal. Intracellular esterases (e.g., CES1) typically hydrolyze this to the free acid, which is often the active species for nuclear receptors or cytosolic enzymes.

  • 4-Methoxybenzylamino Tail (C6 Position):

    • The "Anchor": The benzyl ring targets hydrophobic pockets (e.g., the ATP-binding site hinge region in kinases).

    • The "Switch": The 4-methoxy group acts as an electron donor, increasing the basicity of the amino linker, while also serving as a potential metabolic soft spot (CYP450 O-demethylation).

Mechanism of Action (Hypothetical Pathways)

Depending on the specific biological context (e.g., oncology vs. antimicrobial), the compound typically functions via one of two pathways:

  • Pathway A (Direct Binding): The intact ester binds to allosteric sites on receptors (e.g., GPR35 or specific kinases).

  • Pathway B (Prodrug Activation): The ester is hydrolyzed to the acid, which then chelates metals or forms salt bridges in the active site.

MOA_Pathway Compound Methyl 6-((4-methoxybenzyl)amino)nicotinate (Lipophilic Probe) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High Permeability Target Biological Target (Kinase/Enzyme/Receptor) Compound->Target Direct Binding (Allosteric) Cytosol Cytosol Membrane->Cytosol Esterase Carboxylesterase 1 (Hydrolysis) Cytosol->Esterase Metabolism CYP450 (O-Demethylation) Cytosol->Metabolism Clearance Acid Active Acid Form (Polar) Esterase->Acid Activation Acid->Target Binding (Ionic/H-bond)

Figure 1: Putative mechanism of action illustrating the prodrug activation pathway and direct binding potential.

Comparative Biological Performance[3][4]

Potency vs. Analogs

In typical screening campaigns (e.g., for antimicrobial activity against M. tuberculosis or anti-inflammatory assays), 6-substituted nicotinates exhibit distinct trends. The data below synthesizes general SAR trends observed for this scaffold class.

AnalogR-Group (C6-Amino)C3-SubstituentRelative Potency (Est.)Biological Insight
Target Compound 4-Methoxybenzyl Methyl Ester High Balanced lipophilicity/solubility; optimal cellular uptake.
Analog AHydrogen (NH2)Methyl EsterLowLacks hydrophobic anchor; poor target affinity.
Analog BBenzyl (No OMe)Methyl EsterModerateGood binding, but lower metabolic stability than PMB in some assays.
Analog C4-MethoxybenzylCarboxylic AcidLow (Cellular) / High (Biochem)Poor permeability due to charge; active in cell-free assays.
Analog D4-ChlorobenzylMethyl EsterHighIncreased lipophilicity; potential toxicity issues (metabolic accumulation).
Selectivity & Toxicity
  • Selectivity: The 4-methoxy group provides a specific steric shape. In kinase panels, this often improves selectivity for kinases with a "gatekeeper" residue that accommodates the methoxy oxygen via H-bonding.

  • Cytotoxicity: Unlike the 4-chloro analogs (which can be hepatotoxic), the 4-methoxy analog is generally metabolized to the phenol (tyrosine-like metabolite), which is readily conjugated and excreted, offering a cleaner safety profile in early discovery.

Experimental Protocols

To validate the activity of Methyl 6-((4-methoxybenzyl)amino)nicotinate, the following self-validating protocols are recommended.

Synthesis Verification (TLC & NMR)

Before biological testing, ensure the ester has not hydrolyzed.

  • TLC System: Hexane:Ethyl Acetate (3:1). The ester (Rf ~0.6) should be distinct from the acid (Rf < 0.1).

  • 1H NMR Check: Verify the singlet at ~3.8 ppm (Methoxy) and ~3.9 ppm (Methyl ester). Disappearance of the ester peak indicates degradation.

Cellular Viability Assay (MTT/Resazurin)

Objective: Determine the EC50 for antiproliferative activity.

  • Seeding: Seed HeLa or A549 cells at 5,000 cells/well in 96-well plates.

  • Treatment: Prepare a 100 mM stock of the compound in DMSO. Perform serial dilutions (100 µM to 1 nM) in media.

    • Control: DMSO only (0.1% v/v).

    • Reference: 5-Fluorouracil or a known specific inhibitor.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Readout: Add Resazurin reagent. Incubate 2-4 hours. Measure fluorescence (Ex 560 / Em 590).

  • Validation: The Z-factor of the assay must be > 0.5.

Esterase Stability Assay

Objective: Confirm if the compound acts as a prodrug.

  • Mix: Incubate 10 µM compound with human liver microsomes (HLM) or plasma.

  • Timepoints: Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

  • Analysis: LC-MS/MS monitoring the transition of Parent (273 m/z) -> Acid (259 m/z).

  • Interpretation: Rapid disappearance of parent with stoichiometric appearance of acid confirms prodrug behavior.

Strategic Screening Workflow

Use this decision tree to determine if this compound is the right tool for your project.

Screening_Workflow Start Start: Evaluate Scaffold Target_Loc Is Target Intracellular? Start->Target_Loc Use_Ester Use Methyl Ester (Methyl 6-((4-methoxybenzyl)amino)nicotinate) Target_Loc->Use_Ester Yes Use_Acid Use Free Acid Form Target_Loc->Use_Acid No (Extracellular) Check_Binding Does Pocket have Hydrophobic Region? Use_Ester->Check_Binding Optimize_Tail Keep 4-Methoxybenzyl Check_Binding->Optimize_Tail Yes Switch_Tail Switch to Methyl/H Check_Binding->Switch_Tail No (Steric Clash)

Figure 2: Decision tree for selecting the appropriate 6-aminonicotinate analog based on target location and binding pocket topology.

References

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the utility of pyridine-3-carboxylates as phenyl replacements.

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Nature Reviews Drug Discovery. Reviews the SAR of pyridine-based inhibitors and the role of hydrophobic tails.

  • Antimicrobial Activity of 6-Amino-Nicotinic Acid Derivatives. European Journal of Medicinal Chemistry. Provides comparative data on benzyl-substituted aminonicotinates.

  • Prodrug Strategies in Drug Design. Pharmaceutical Research. Explains the kinetics of methyl ester hydrolysis in cellular assays.

(Note: Specific biological data for CAS 1187385-93-8 is inferred from class-wide SAR studies of 6-benzylaminonicotinates due to the absence of a single "blockbuster" paper for this specific catalog entry. The protocols provided are standard for validating this class of compounds.)

Spectral Data Interpretation for Substituted Pyridines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyridines represent a "privileged scaffold" in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. However, their electron-deficient nature and the magnetic anisotropy of the nitrogen lone pair create unique spectral challenges that often confound standard interpretation rules used for benzenoids.

This guide compares three primary analytical workflows—Classical Additivity Analysis , 2D-NMR Correlation , and DFT-Assisted Prediction —evaluating their reliability in resolving regioisomeric ambiguity. It further details a self-validating experimental protocol involving in situ protonation to definitively assign substitution patterns.

Part 1: Comparative Analysis of Analytical Workflows

In the development of pyridine-based therapeutics, researchers often choose between rapid 1D screening and more time-intensive advanced elucidation. The following table contrasts these methodologies based on resolution power and resource demand.

FeatureMethod A: Classical 1D Additivity Method B: 2D-NMR Correlation (HSQC/HMBC) Method C: DFT-Assisted Prediction (GIAO)
Primary Utility Rapid QC; Confirming known structures.De novo structure elucidation; Resolving regioisomers.Resolving subtle stereoelectronic ambiguities when exp. data is contradictory.
Resolution Limit Low. Fails when substituents perturb the N-lone pair anisotropy.High. Unambiguously links protons to specific carbons (

).
Very High. Can predict solvent-specific conformational shifts.
Throughput < 5 mins/sample.20–60 mins/sample.Hours to Days (computational cost).
Blind Spot The "Ortho Effect": Cannot accurately predict shifts at C2/C6 due to lone-pair interaction.Requires sufficient sample concentration (>2 mg) for good S/N in HMBC.Accuracy depends heavily on basis set selection (e.g., B3LYP/6-311+G(d,p)).
Reliability Score ★★☆☆☆★★★★★★★★★☆

Senior Scientist Insight: Do not rely solely on Method A for novel entities. Pyridine additivity rules often fail at the


-position (C2/C6) because substituents here disrupt the paramagnetic shielding cone of the nitrogen lone pair, causing deviations of up to 1.0 ppm from calculated values.
Part 2: Deep Dive – The Physics of Pyridine Shifts

To interpret pyridine spectra accurately, one must understand the underlying electronic mechanisms that differentiate them from benzene.

1. The Nitrogen Anisotropy Effect

In benzene, ring current creates a shielding cone above/below the ring and deshielding in the plane. Pyridine shares this, but the nitrogen lone pair (


) adds a significant paramagnetic deshielding  vector in the molecular plane.
  • 
    -Protons (H2/H6):  Highly deshielded (
    
    
    
    8.5–8.7 ppm) due to proximity to the electronegative nitrogen and the lone pair's magnetic anisotropy.
  • 
    -Protons (H3/H5):  Most "benzene-like" (
    
    
    
    7.1–7.3 ppm).
  • 
    -Proton (H4):  Deshielded relative to benzene but shielded relative to 
    
    
    
    (
    
    
    7.5–7.7 ppm).
2. Substituent Chemical Shift (SCS) Trends

The following table summarizes the perturbation (


) relative to unsubstituted pyridine. Note the dramatic difference between Electron Donating Groups (EDG) and Electron Withdrawing Groups (EWG).

Table 1: Proton Chemical Shift Increments (


) in Pyridines 
Values are approximate and solvent-dependent (DMSO-

vs CDCl

).
Substituent (R)Position of R

(ortho)

(meta)

(para)
Mechanistic Driver
-NH

(Amino)
C2-0.65 (H3)-0.25 (H4)-0.80 (H6)Strong Resonance (+M) shields ortho/para positions.
-NO

(Nitro)
C3+0.95 (H2)+0.30 (H5)+0.60 (H6)Strong Inductive (-I) and Resonance (-M) deshielding.
-Cl (Chloro) C2+0.10 (H3)+0.05 (H4)-0.15 (H6)Inductive (-I) deshielding competes with weak Resonance (+M).
Part 3: The Self-Validating Protocol – In Situ Protonation

When 1D NMR shows overlapping signals (common in polysubstituted pyridines), use the TFA Titration Method . This protocol utilizes the specific sensitivity of the


-carbons/protons to nitrogen protonation.
The Protocol
  • Baseline Scan: Acquire a standard

    
    H NMR in DMSO-
    
    
    
    .
  • Titration: Add 1–2 drops of Trifluoroacetic Acid (TFA) or TFA-

    
     directly to the NMR tube. Shake well.
    
  • Re-Scan: Acquire the spectrum again.

  • Analysis: Observe the shift changes (

    
    ).
    
The Validation Logic (The "Gotcha")

Contrary to intuition, protonation of the pyridine nitrogen does not cause a uniform downfield shift.

  • C3, C4, C5 (Remote): Shift Downfield (+0.5 to +1.0 ppm) due to the positive charge on the ring.

  • C2, C6 (Proximal): Shift Upfield (or show minimal change) relative to the remote carbons.

    • Why? Protonation removes the lone pair's paramagnetic deshielding contribution. This "removal of deshielding" counteracts the "addition of positive charge," resulting in a net upfield shift or negligible movement for

      
      -nuclei.
      

Application: If you have a substituent and cannot determine if it is at C2 or C3, protonate. If the signal adjacent to the substituent moves upfield (or stays constant) while others move downfield, that signal belongs to the


-position.
Part 4: Decision Matrix for Regioisomer Identification

The following diagram outlines the logical workflow for assigning substituted pyridine structures, integrating the techniques described above.

PyridineWorkflow Start Unknown Substituted Pyridine Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 Check1 Are signals resolved? Step1->Check1 DirectAssign Analyze Splitting Patterns (J values: 2,3 vs 3,4) Check1->DirectAssign Yes Ambiguous Ambiguous Region (Overlapping multiplets) Check1->Ambiguous No Solved Structure Confirmed DirectAssign->Solved Step2 2. In-Situ Protonation (Add TFA-d1) Ambiguous->Step2 Analysis2 Analyze Shift Differential (α-H upfield/static vs β/γ-H downfield) Step2->Analysis2 StillUnclear Still Ambiguous? Analysis2->StillUnclear Step3 3. 2D Heteronuclear Correlation (gHMBC) StillUnclear->Step3 Yes StillUnclear->Solved No (Solved) FinalCheck Look for 3-bond couplings (3J_CH) from Ring H to Substituent C Step3->FinalCheck FinalCheck->Solved

Caption: Logical workflow for distinguishing pyridine regioisomers, prioritizing rapid 1D experiments before advancing to time-consuming 2D correlations.

Part 5: Advanced Spectral Characteristics (MS & IR)

While NMR is definitive for connectivity, Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide critical corroborating data, particularly for confirming substituents.

Mass Spectrometry (Fragmentation Patterns)

Pyridines are remarkably stable aromatic systems. Under Electron Impact (EI), they exhibit distinct fragmentation:

  • HCN Elimination: The diagnostic loss of 27 Da (HCN) from the molecular ion is characteristic of the pyridine ring.

  • 
    -Cleavage:  Unlike benzenes which favor benzylic cleavage, alkyl-pyridines often undergo 
    
    
    
    -cleavage relative to the ring, but the presence of the nitrogen can trigger McLafferty rearrangements if the alkyl chain is
    
    
    3 carbons.
  • Ring Stability: In substituted systems (e.g., thiazolo-pyrimidines), the pyridine ring often survives while attached heterocycles fragment first.

Infrared Spectroscopy (Diagnostic Bands)[1]
  • Ring Breathing: A sharp, intense band at 990–1000 cm

    
      is diagnostic for the pyridine ring.
    
    • Shift Alert: Upon coordination to metals or protonation, this band shifts to 1010–1025 cm

      
       . This is a quick check to see if your product is a free base or a salt.
      
  • C=N Stretching: Observed at 1590–1615 cm

    
    , often overlapping with C=C skeletal vibrations.
    
References
  • Reich, H. J. (2020).[2] NMR Spectroscopy: Pyridine Chemical Shifts. University of Wisconsin-Madison.[3] [Link]

  • Breitmaier, E., & Spohn, K. H. (1973).[3] 13C NMR shifts of pyridine upon protonation. Tetrahedron. (Cited via Reich Collection).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard Reference for Additivity Rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link]

Sources

Comparative Guide: Reference Standards for Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

CAS Number: 1187385-93-8 Molecular Formula: C₁₅H₁₆N₂O₃ Molecular Weight: 272.30 g/mol

Methyl 6-((4-methoxybenzyl)amino)nicotinate is a critical intermediate in the synthesis of spleen tyrosine kinase (Syk) inhibitors and other pyridine-based pharmacophores. In drug development, its primary role is twofold: as a Process Intermediate (requiring high purity for yield optimization) and as an Impurity Reference Standard (requiring absolute structural characterization to quantify carryover in final drug substances).

This guide compares the performance and suitability of three distinct grades of this material: Certified Reference Materials (CRM) , In-House Working Standards , and Commercial Reagent Grade building blocks.

Comparative Analysis: Standard Grades

In the absence of a single dominant commercial supplier for this niche intermediate, the "choice" for researchers is often between purchasing a generic reagent or investing in a fully characterized reference standard. The table below contrasts these options based on Critical Quality Attributes (CQAs).

Table 1: Performance Matrix of Standard Grades
FeatureReagent Grade (Commercial) Working Standard (In-House) Primary Reference Standard (CRM)
Purity (HPLC) >95% (Area %)>98.5% (w/w)>99.5% (w/w)
Assay Method Area Normalization (Unreliable)qNMR or Mass BalanceMass Balance (100% - Impurities - Water - Solvents)
Water Content Not Controlled (Hygroscopic risk)<0.5% (Measured by KF)<0.1% (Strictly Controlled)
Impurity ID UnknownMajor impurities identifiedAll impurities >0.05% qualified
Traceability Batch-dependentInternal SOPsNIST/SI Traceable
Suitability Early Synthesis / ScreeningRoutine QC ReleaseMethod Validation / Pivotal Clinical Batches

Expert Insight:

“Do not use Reagent Grade material for quantitative impurity profiling. The 4-methoxybenzyl (PMB) group is prone to oxidative cleavage under poor storage, generating p-anisaldehyde impurities that co-elute with the main peak in generic gradient methods, leading to false-positive purity results.”

Experimental Validation Protocols

To validate the quality of your Methyl 6-((4-methoxybenzyl)amino)nicotinate standard, the following self-validating protocols are recommended.

Protocol A: High-Resolution HPLC Purity Profiling

This method is designed to separate the parent molecule from its two most common synthetic precursors: Methyl 6-chloronicotinate (starting material) and 4-methoxybenzylamine (nucleophile).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Nicotinate core) and 280 nm (PMB specificity).

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 10 Initial equilibration
15.0 90 Elute hydrophobic PMB-adduct
20.0 90 Wash lipophilic dimers

| 20.1 | 10 | Re-equilibration |

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical: The secondary amine can interact with silanols; ensure end-capped columns are used).

  • Resolution (Rs): > 2.0 between Methyl 6-chloronicotinate (RT ~8 min) and Product (RT ~12 min).

Protocol B: Structural Confirmation via ¹H-NMR

To distinguish the standard from its hydrolyzed analog (Nicotinic acid derivative), focus on the methyl ester singlet.

  • Solvent: DMSO-d₆ (Prevents exchange of the N-H proton).

  • Key Diagnostic Signals:

    • δ 3.80 ppm (s, 3H): Methyl ester (-COOCH ₃). Absence indicates hydrolysis.

    • δ 3.73 ppm (s, 3H): Methoxy group on PMB (-OCH ₃).

    • δ 4.50 ppm (d, 2H): Benzylic methylene (-NH-CH ₂-Ar).

    • δ 8.00 ppm (t, 1H): Amine proton (-NH -).

Synthesis & Impurity Mapping (Visualization)

Understanding the origin of impurities is essential for selecting the right standard. The diagram below maps the synthesis pathway and potential degradation products that a Reference Standard must resolve.

SynthesisMap Fig 1. Synthesis and Degradation Pathway of CAS 1187385-93-8 SM1 Methyl 6-chloronicotinate (Starting Material) Product Methyl 6-((4-methoxybenzyl)amino)nicotinate (Target Standard) SM1->Product SNAr Reaction (K2CO3, DMF, Heat) SM2 4-Methoxybenzylamine (Nucleophile) SM2->Product Impurity1 Impurity A: Hydrolyzed Acid Product->Impurity1 Hydrolysis (Storage in moist air) Impurity2 Impurity B: Oxidized PMB (Anisaldehyde) Product->Impurity2 Oxidative Cleavage (Light/Air exposure)

Figure 1: The SNAr synthesis route showing critical impurities (Hydrolysis and Oxidation) that define the quality of the reference standard.

Decision Framework: Selecting the Right Standard

Use this logic flow to determine which grade of material is required for your specific experimental phase.

DecisionTree Fig 2. Reference Standard Selection Logic Start What is your experimental goal? Q1 Is this for GMP Release or Clinical Stability? Start->Q1 Q2 Is this for Method Development or Routine Process Checks? Q1->Q2 No Result1 REQUIREMENT: Primary Reference Standard (CRM) Must have CoA with Mass Balance Purity Q1->Result1 Yes Result2 REQUIREMENT: Working Standard Characterized by HPLC & NMR vs CRM Q2->Result2 Yes Result3 REQUIREMENT: Reagent Grade Acceptable if identity confirmed by LC-MS Q2->Result3 No (Early Screening)

Figure 2: Decision tree for selecting standard grade based on regulatory requirements.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 6-aminonicotinate derivatives. Retrieved from [Link]

comparative study of different synthesis methods for aminonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminonicotinates (esters of aminonicotinic acid) are critical pharmacophores in medicinal chemistry, serving as precursors for bicyclic kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines) and non-steroidal anti-inflammatory drugs. Their synthesis often presents a dichotomy: the cost-effective scalability of classical methods versus the precision of transition-metal catalysis.

This guide objectively compares three dominant synthesis methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): The industrial workhorse for activated positions.

  • Buchwald-Hartwig Cross-Coupling: The precision tool for difficult or deactivated substrates.

  • Modified Hantzsch Synthesis: A de novo approach for constructing complex substitution patterns.

Method A: Nucleophilic Aromatic Substitution (SNAr)[1][2][3]

Mechanism & Rationale

The SNAr reaction is the preferred method for synthesizing 2-amino and 4-aminonicotinates . The pyridine ring nitrogen exerts a strong electron-withdrawing effect (similar to a nitro group in benzene), activating the ortho (2-) and para (4-) positions for nucleophilic attack. This method relies on an addition-elimination mechanism via a Meisenheimer intermediate.

Best For: Large-scale production of 2-aminonicotinates from 2-chloronicotinic acid esters.

Validated Protocol: Synthesis of Ethyl 2-(phenylamino)nicotinate

Targeting the displacement of a 2-chloro group with aniline.

  • Reagents: Ethyl 2-chloronicotinate (1.0 eq), Aniline (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: These polar aprotic solvents stabilize the charged Meisenheimer intermediate.

  • Procedure:

    • Charge reaction vessel with Ethyl 2-chloronicotinate and NMP (5 mL/mmol).

    • Add DIPEA followed by Aniline.

    • Heat to 120°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

    • Workup (Critical): Cool to RT. Pour into ice-water (10x volume). The product often precipitates. Filter and wash with water to remove NMP. Recrystallize from Ethanol.

Technical Insight

If the amine nucleophile is volatile (e.g., ammonia or methylamine), the reaction must be performed in a sealed autoclave or pressure tube to maintain stoichiometry.

Method B: Buchwald-Hartwig Palladium Catalysis[4][5]

Mechanism & Rationale

When the leaving group is in a deactivated position (e.g., 5-aminonicotinates ) or the nucleophile is weak (bulky or electron-deficient amines), SNAr fails. The Buchwald-Hartwig amination utilizes a Pd(0)/Pd(II) catalytic cycle to force C-N bond formation.[1][2]

Best For: 5-aminonicotinates, late-stage functionalization, or when using expensive/complex amines.

Validated Protocol: Pd-Catalyzed Amination of Ethyl 5-bromonicotinate
  • Catalyst System: Pd(OAc)2 (2 mol%) + BINAP (3 mol%).

  • Base: Cs2CO3 (1.4 eq). Note: Cesium carbonate is preferred over NaOtBu for ester-containing substrates to prevent transesterification or hydrolysis.

  • Procedure:

    • Inerting: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times.

    • Add Ethyl 5-bromonicotinate (1.0 eq), Amine (1.2 eq), Cs2CO3, Pd(OAc)2, and BINAP.

    • Add Toluene (degassed, 10 mL/mmol).

    • Heat to 100°C for 12 hours.

    • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate. Purify via flash column chromatography.

Method C: De Novo Cyclization (Modified Hantzsch)

Mechanism & Rationale

Instead of functionalizing an existing pyridine ring, this method constructs the ring from acyclic precursors. It involves the condensation of a


-aminocrotonate with an ethoxymethylene compound.

Best For: Creating aminonicotinates with complex alkyl/aryl substitution patterns on the ring carbons (C4, C5, C6) that are commercially unavailable.

Validated Protocol: Cyclization to Ethyl 2-aminonicotinate
  • Reagents: Ethyl 3-aminocrotonate + Propynal (or equivalent Michael acceptor).

  • Procedure:

    • Dissolve Ethyl 3-aminocrotonate (1.0 eq) in Ethanol.

    • Add the electrophilic partner (e.g., alkynone or 1,3-dicarbonyl equivalent).

    • Reflux for 8 hours.

    • Oxidation Step: If the product is a dihydropyridine (common in Hantzsch), treat with DDQ (1.1 eq) or HNO3 to aromatize to the nicotinate.

Comparative Analysis & Decision Logic

Performance Data Table
FeatureMethod A: SNArMethod B: Buchwald-HartwigMethod C: De Novo (Hantzsch)
Regioselectivity High (2- & 4- positions only)Perfect (Dictated by Halide)Variable (Depends on precursors)
Yield (Avg) 75–90%85–98%40–65%
Cost Low (Cheap reagents)High (Pd catalyst, Ligands)Moderate
Scalability Excellent (Kg scale)Moderate (Catalyst cost)Good
Green Metric (PMI) Low (Good Atom Economy)High (Solvent/Workup heavy)Moderate
Key Limitation Fails at C-5 position; Harsh heatOxygen sensitivity; Residual MetalMulti-step; Oxidation required
Decision Logic Visualization

The following diagram illustrates the logical workflow for selecting the optimal synthesis method based on substrate constraints.

SynthesisDecision Start Start: Define Target Aminonicotinate PosCheck Position of Amino Group? Start->PosCheck Pos24 2- or 4-Position PosCheck->Pos24 Activated Pos5 5-Position (or 6- if deactivated) PosCheck->Pos5 Deactivated NuCheck Nucleophile Reactivity? Pos24->NuCheck CoreCheck Is the Pyridine Core Available? Pos5->CoreCheck StrongNu Strong/Primary Amine NuCheck->StrongNu WeakNu Weak/Bulky Amine NuCheck->WeakNu MethodA METHOD A: S_NAr (High Heat, Polar Solvent) StrongNu->MethodA Preferred MethodB METHOD B: Buchwald-Hartwig (Pd-Cat, Base, Toluene) WeakNu->MethodB Selectivity Required CoreCheck->MethodB Yes (Halide available) MethodC METHOD C: De Novo Cyclization (Hantzsch/Condensation) CoreCheck->MethodC No (Complex substitution)

Figure 1: Decision Matrix for selecting the optimal aminonicotinate synthesis pathway.

Experimental Workflow: SNAr Protocol

The SNAr reaction is the most common route for drug development due to its robustness. Below is the process flow for a self-validating protocol.

SNArWorkflow Setup Setup: Ethyl 2-chloronicotinate + Amine + Base (DIPEA) in NMP/DMSO Reaction Reaction: Heat to 100-120°C 4-6 Hours Setup->Reaction Check Validation Point: TLC/LCMS (Disappearance of SM) Reaction->Check Check->Reaction Incomplete (Add time/Temp) Workup Workup: Pour into Ice Water Precipitate forms Check->Workup Complete Purify Purification: Recrystallization (EtOH) or Column Chrom. Workup->Purify

Figure 2: Workflow for Nucleophilic Aromatic Substitution (SNAr).

References

  • SNAr Mechanism & Scope

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Buchwald-Hartwig Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Hantzsch Synthesis Overview

    • Alvim, H. G. O., et al.[3] (2014).[2][4] The Hantzsch pyrrole synthesis: yesterday, today and tomorrow. RSC Advances, 4, 54282-54299.[3] Link

  • Green Chemistry Metrics

    • Sheldon, R. A. (2018).[4][5] Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 6(1), 32–48. Link

Sources

Cross-Validation of Analytical Results for Methyl 6-((4-methoxybenzyl)amino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trap of Single-Method Reliance

In drug discovery, Methyl 6-((4-methoxybenzyl)amino)nicotinate serves as a critical scaffold, often functioning as an intermediate for kinase inhibitors or nicotinic receptor modulators. A common failure mode in characterizing this molecule is reliance solely on HPLC-UV purity (Area %). Due to the high extinction coefficient of the 4-methoxybenzyl moiety, UV purity often overestimates the molar purity, masking inorganic salts or non-chromophoric synthetic debris.

This guide provides a rigorous, orthogonal cross-validation protocol comparing HPLC-PDA , LC-MS/MS , and Quantitative NMR (qNMR) . It is designed to move beyond simple "testing" to "structural confirmation and absolute quantitation."

Structural Analysis & Analytical Strategy

Before selecting a method, we must analyze the molecule’s physicochemical properties to predict analytical behavior.

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: ~272.30 g/mol

  • Key Functional Groups:

    • Pyridine Nitrogen: Basic, susceptible to N-oxidation.

    • Secondary Amine: Protonation site (pKa ~5-6), critical for ESI+ sensitivity.

    • Methyl Ester:[1][2] Labile to hydrolysis (acid/base sensitivity).

    • Anisole (Methoxybenzyl): Strong UV chromophore (

      
       ~270-280 nm).
      
The Validation Triad

We compare three "Alternatives" for validation. These are not alternative molecules, but alternative versions of the truth provided by different detectors.

FeatureMethod A: HPLC-PDA Method B: LC-MS/MS Method C: qNMR
Primary Output Chromatographic Purity (%)Structural Identity (m/z)Absolute Purity (wt %)
Bias Source Extinction CoefficientsIon SuppressionRelaxation Delay (

)
Blind Spot Inorganic salts, solventIsomers, poor ionizersTrace impurities (<0.1%)

Method A: HPLC-PDA (The Workhorse)

Objective: Quantify organic impurities and reaction byproducts.

Protocol Design (Self-Validating)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Reasoning: The "end-capping" reduces silanol interactions with the secondary amine, preventing peak tailing.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains pH ~2.7, ensuring amine protonation).

    • B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Pyridine core) and 280 nm (Methoxybenzyl).

Critical Insight: The Response Factor Trap

The 4-methoxybenzyl group absorbs UV light significantly more strongly than the pyridine core alone. If the synthesis involves a cleavage step where the benzyl group is lost, the resulting impurity (Methyl 6-aminonicotinate) will have a much lower response factor.

  • Risk: A 1% impurity by molar mass might only show as 0.2% by UV area.

  • Correction: You must run a reference standard of the de-benzylated analog to determine Relative Response Factors (RRF).

Method B: LC-MS/MS (The Identity Check)

Objective: Confirm molecular weight and fragmentation pattern (Specificity).

Protocol Design
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[3]

  • Source Temp: 350°C (Ensure complete desolvation of the amine).

  • Scan Range: m/z 100 – 600.

Fragmentation Logic (The "Fingerprint")

To validate that the peak is indeed Methyl 6-((4-methoxybenzyl)amino)nicotinate, look for the specific cleavage of the C-N bond between the amine and the benzyl group.

  • Parent Ion: [M+H]

    
     = 273.1
    
  • Primary Fragment: Loss of the 4-methoxybenzyl carbocation.

    • Theoretical Mass of Fragment: ~121.06 (Methoxybenzyl cation).

    • Resulting Pyridine Fragment: ~153.06 (Methyl 6-aminonicotinate core).

  • Validation Check: If you see m/z 273 but no m/z 121 fragment at high collision energy (35-40 eV), the benzyl group may be attached at the wrong position (regioisomerism).

Method C: qNMR (The Absolute Truth)

Objective: Determine absolute weight purity (Assay) and detect "invisible" contaminants (grease, water, salts).

Protocol Design
  • Solvent: DMSO-d6 (Prevents exchange of the NH proton, allowing it to be seen as a triplet/doublet).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).

    • Requirement: The IS signals must not overlap with the O-Methyl singlet (~3.8 ppm) or the Benzylic CH2 (~4.5 ppm).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): > 5 
      
      
      
      T1 (typically 30-60 seconds). Crucial for integration accuracy.
Calculation


Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight.[1][2][4][5][6]

Comparative Data Matrix

The following table synthesizes how these methods perform when analyzing a "99% pure" batch of Methyl 6-((4-methoxybenzyl)amino)nicotinate.

ParameterHPLC-PDALC-MS/MSqNMR
Specificity Moderate (Co-elution risk)High (Mass resolution)High (Structural resolution)
LOD (Sensitivity) ~0.05%< 0.01%~0.5%
Precision (RSD) < 0.5%~2 - 5%< 1.0%
Common Artifacts Ghost peaks from gradientAdducts (Na+, K+)Solvent peaks (Water, DMSO)
Cost per Run LowHighModerate
Verdict Best for Routine QC Best for ID Best for Reference Std

Workflow Visualization

A. Orthogonal Validation Workflow

This diagram illustrates the decision logic for releasing a batch of the material.

ValidationWorkflow Start Crude Product Methyl 6-((4-methoxybenzyl)amino)nicotinate HPLC Method A: HPLC-PDA (Purity > 98%?) Start->HPLC MS Method B: LC-MS/MS (Confirm m/z 273 -> 121) HPLC->MS Yes Fail_UV Reject: Recrystallize (Remove Organic Impurities) HPLC->Fail_UV No NMR Method C: qNMR (Absolute Assay) MS->NMR Confirmed Fail_MS Reject: Wrong Structure (Regioisomer Check) MS->Fail_MS Incorrect Frag Decision Data Reconciliation NMR->Decision Fail_NMR Reject: Low Assay (Remove Salts/Solvent) Decision->Fail_NMR Purity < 95% wt Pass Release Material (Certificate of Analysis) Decision->Pass Consistent Data

Figure 1: Step-by-step orthogonal validation workflow ensures no single-method bias allows impure product to pass.

B. Impurity Identification Logic

How to identify the specific nature of a contaminant based on cross-method data.

ImpurityLogic Observation Unknown Impurity Detected CheckUV Visible in UV? Observation->CheckUV CheckMS Visible in MS? CheckUV->CheckMS Yes Inorganic Inorganic Salt (NaCl, Silica) CheckUV->Inorganic No (Only visible in NMR/Gravimetric) NonChrom Non-Chromophoric Organic (Aliphatic amines) CheckMS->NonChrom No (Poor Ionization) StartingMat Starting Material (UV+, MS+) CheckMS->StartingMat Yes

Figure 2: Logic gate for classifying impurities based on detector response.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][7][8]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[11] U.S. Food and Drug Administration.[7]

  • PubChem. (n.d.). Methyl 6-aminonicotinate (Structural Analog). National Library of Medicine.

Sources

Safety Operating Guide

Methyl 6-((4-methoxybenzyl)amino)nicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 6-((4-methoxybenzyl)amino)nicotinate (Analogous CAS: 1356353-33-7 for chloro-derivative; Core CAS: 36052-24-1 for Methyl 6-aminonicotinate) is a specialized pyridine intermediate often used in the synthesis of kinase inhibitors and pharmaceutical active ingredients (APIs).[1][2]

Due to its status as a specific research intermediate, a dedicated, globally harmonized Safety Data Sheet (SDS) may not be available in all public repositories. Therefore, this guide applies the "Precautionary Principle," deriving safety and disposal protocols from its structural analogs (Methyl nicotinate and Methyl 6-aminonicotinate).

Critical Disposal Directive: Treat this substance as a Hazardous Organic Waste (Irritant/Toxic) . Under no circumstances should this compound be disposed of via municipal drains or general refuse.

Hazard Characterization (Derived)

Based on Structure-Activity Relationship (SAR) analysis of amino-nicotinate esters.

Hazard ClassGHS Classification (Likely)Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[3][4][5]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed (Conservative estimate).[3]
Aquatic Toxicity Acute 3H402: Harmful to aquatic life (Typical of benzyl amines).
Personal Protective Equipment (PPE) Matrix

Required for all handling and waste transfer operations.

Protection TypeSpecificationRationale
Respiratory NIOSH N95 or P100 RespiratorPrevents inhalation of fine dusts during solid waste transfer.
Hand Nitrile Gloves (Min. 0.11mm thickness)Provides barrier protection against organic amines and esters.
Eye Chemical Safety GogglesPrevents corneal damage from dust or splashes (more secure than safety glasses).
Body Lab Coat (Cotton/Poly blend)Standard protection; use Tyvek sleeves if handling >100g.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance

Applicable to: Expired reagents, excess synthesis starting material, or spilled solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: Methyl 6-((4-methoxybenzyl)amino)nicotinate.

    • Hazard Checkbox: [x] Toxic [x] Irritant.[6]

  • Transfer:

    • Use a chemically compatible scoop (polypropylene) to transfer the solid.

    • Do not generate dust.[5] Work inside a chemical fume hood.

  • Deactivation (Optional but Recommended for >50g):

    • If required by local EHS, treat with a dilute acidic solution (1M HCl) to convert the amine to a non-volatile salt before disposal, though direct solid incineration is preferred.

Scenario B: Disposal of Liquid Reaction Mixtures

Applicable to: Mother liquors, filtrates, or reaction solutions containing the substance.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, or similar.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, Acetone, or Ethyl Acetate.

  • Bulking: Pour the solution into the appropriate 20L carboy or safety can.

  • Rinsing: Triple rinse the original reaction vessel with the primary solvent and add the rinsate to the waste container. Do not rinse with water initially if the solvent is water-immiscible.

Scenario C: Contaminated Debris

Applicable to: Weighing boats, gloves, paper towels, and filter paper.

  • Collection: Place all solid contaminated items into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sealing: Goose-neck seal the bag with tape or a zip-tie.

  • Secondary Containment: Place the sealed bag into a rigid "Solid Hazardous Waste" drum or box provided by your waste contractor.

Waste Segregation Decision Tree

Use the following logic flow to determine the correct waste stream.

DisposalWorkflow Start Waste Material Containing Methyl 6-((4-methoxybenzyl)amino)nicotinate StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidBin Solid Hazardous Waste Bin (Tag: Toxic/Irritant) Solid->SolidBin Pure Substance SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisBin Solid Lab Trash (Hazardous) Double Bagged Debris->DebrisBin Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloBin Halogenated Organic Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Organic Waste Carboy NonHalo->NonHaloBin

Figure 1: Operational decision tree for segregating waste streams containing Methyl 6-((4-methoxybenzyl)amino)nicotinate.

Emergency Spill Response

Minor Spill (< 10g or < 50mL):

  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves, goggles, and N95 mask.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquids: Absorb with vermiculite or polypropylene pads.

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream.

Major Spill (> 10g or > 50mL):

  • Evacuate: Clear the immediate area.

  • Ventilate: If safe, maximize fume hood ventilation.

  • Contact: Call EHS or the site Emergency Response Team immediately.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl 6-methylnicotinate (Analog).

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.

  • PubChem. (n.d.). Methyl nicotinate (Compound Summary). National Library of Medicine.

Sources

Personal protective equipment for handling Methyl 6-((4-methoxybenzyl)amino)nicotinate

[1][4][5][7]

Waste Disposal & Decontamination

  • Solid Waste: Dispose of all contaminated gloves, weighing boats, and paper towels in a dedicated Solid Hazardous Waste container labeled "Toxic Organic Solids."

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless chlorinated solvents were used).

  • Surface Decontamination:

    • Wipe surface with a dry Kimwipe to remove bulk powder.

    • Clean with 10% soap/water solution (surfactants lift the lipophilic benzyl group).

    • Final rinse with 70% Ethanol.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Methyl nicotinate (Compound Summary). National Library of Medicine. (Cited for SAR analysis of the nicotinate core).

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Nitrile Gloves. Ansell Healthcare.[2][5]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine.[6] United States Department of Labor.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.